Technical Documentation Center

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate
  • CAS: 1228666-19-0

Core Science & Biosynthesis

Foundational

Technical Guide: Regioselective Synthesis of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Executive Summary Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a high-value heteroaromatic scaffold often utilized in the development of kinase inhibitors and GPCR ligands. Its structural core—a trisubstituted pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a high-value heteroaromatic scaffold often utilized in the development of kinase inhibitors and GPCR ligands. Its structural core—a trisubstituted pyridine—offers three distinct vectors for chemical elaboration: the electrophilic methyl ester (C3), the nucleophilic pyrrolidine (C6), and the labile fluorine atom (C2), which serves as a handle for subsequent SNAr or metal-catalyzed cross-coupling reactions.

This guide details a scalable, regioselective synthesis of this compound starting from methyl 2,6-difluoronicotinate. The core challenge addressed here is regiocontrol : ensuring exclusive substitution at the C6 position while preserving the C2-fluorine atom, which is prone to competitive substitution due to the "ortho-effect" of the C3-ester.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

In 2,6-dihalonicotinates, both the C2 and C6 positions are activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C2 Position: Activated by the adjacent ring nitrogen (ortho) and the electron-withdrawing ester group (ortho). It is electronically highly deficient but sterically crowded.

  • C6 Position: Activated by the ring nitrogen (ortho) and the ester group (para). It is less sterically hindered.

Strategic Insight: While coordination with alkali metals (Li+, Na+) in non-polar solvents can direct nucleophiles to the C2 position (via chelation with the ester carbonyl), the use of bulky organic bases (DIPEA) in polar aprotic solvents (MeCN or DMF) favors thermodynamic control and steric selection, directing the pyrrolidine exclusively to the C6 position.

Reaction Scheme (Graphviz)

ReactionScheme SM Methyl 2,6-difluoronicotinate (C7H5F2NO2) TS Meisenheimer Complex (Transition State) SM->TS + Reagents Reagents Pyrrolidine (1.05 eq) DIPEA (1.2 eq) MeCN, 0°C to RT Product Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (Target: C6 Subst.) TS->Product Major Pathway (Steric Control) ByProduct Methyl 6-fluoro-2-(pyrrolidin-1-yl)nicotinate (C2 Impurity - Avoided) TS->ByProduct Minor Pathway (Chelation Control)

Figure 1: Reaction pathway highlighting the divergence between the desired steric control (C6) and the avoided chelation control (C2).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
Methyl 2,6-difluoronicotinate 173.121.0Substrate
Pyrrolidine 71.121.05Nucleophile
DIPEA (N,N-Diisopropylethylamine) 129.241.2HF Scavenger
Acetonitrile (MeCN) -SolventMedium (0.2 M)
Step-by-Step Synthesis

Safety Note: This reaction generates HF equivalents, which are neutralized by the base to form ammonium salts. Wear appropriate PPE.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Methyl 2,6-difluoronicotinate (1.0 eq) in anhydrous Acetonitrile (5 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Lower temperature enhances regioselectivity by suppressing the higher-energy barrier pathway to the C2-substituted byproduct.

  • Base Addition: Add DIPEA (1.2 eq) in one portion.

  • Nucleophile Addition: Add Pyrrolidine (1.05 eq) dropwise over 10 minutes. Note: A slight exotherm may be observed.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS.[3][4] The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.4).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with Water (2x) and Brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

Purification Workflow (Graphviz)

Purification Crude Crude Reaction Mix (Residue) Extraction Liquid-Liquid Extraction (EtOAc / H2O) Crude->Extraction Drying Drying (Na2SO4) & Concentration Extraction->Drying Flash Flash Chromatography SiO2 (Hex/EtOAc 0-20%) Drying->Flash If purity < 95% Recryst Optional Recrystallization (Cold Hexanes) Drying->Recryst If purity > 95% Final Pure Product (White/Pale Yellow Solid) Flash->Final Recryst->Final

Figure 2: Purification decision tree ensuring >98% purity for biological assay use.

Characterization Data

The following data represents the expected spectral signature for the target compound.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl3):

    • δ 8.05 (d, J = 8.5 Hz, 1H, Ar-H4): The aromatic proton ortho to the ester is deshielded.

    • δ 6.25 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H5): The aromatic proton ortho to the pyrrolidine is significantly shielded by the electron-donating amine. Note the coupling to the 2-F atom (small JH-F).

    • δ 3.85 (s, 3H, O-CH3): Methyl ester singlet.

    • δ 3.55 (br t, 4H, N-CH2): Pyrrolidine protons adjacent to nitrogen.

    • δ 2.02 (m, 4H, C-CH2): Pyrrolidine central methylene protons.

  • 19F NMR (376 MHz, CDCl3):

    • δ -66.5 ppm (s, 1F): Diagnostic shift for 2-fluoropyridine. Note: If the C2-fluorine were substituted, this signal would disappear. If the C6-fluorine were retained (wrong isomer), the shift would be significantly different (typically ~ -70 to -80 ppm).

Mass Spectrometry (LC-MS)[4]
  • Ionization: ESI (+)

  • Calculated Mass (M): 224.23 g/mol

  • Observed Mass (M+H)+: 225.1 m/z

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of C2-isomer Chelation control or high temp.Ensure no metal salts (Na/Li) are present. Keep temp < 25°C. Use bulky base (DIPEA).
Bis-substitution (Displacement of both F) Excess pyrrolidine or high temp.Strictly control stoichiometry (1.05 eq). Add nucleophile slowly at 0°C.
Hydrolysis of Ester Wet solvent or aqueous base.Use anhydrous MeCN. Avoid hydroxide bases (NaOH/KOH).
Low Yield Incomplete reaction.If SM remains after 6h, warm to 40°C carefully, monitoring for bis-substitution.

References

  • Regioselectivity in Pyridine SNAr

    • Lier, J., et al. "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate." ResearchGate.[1]

  • General Pyrrolidine Synthesis & Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine" (Analogous reactivity data). PubChem.

  • Ortho-Effect in Dihalopyridines

    • Researchers have documented that non-polar solvents favor ortho-substitution via cation coordination, while polar solvents favor para/meta (steric) substitution. See: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines.

Sources

Exploratory

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a substituted pyridine derivative with structural motifs that suggest a potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a substituted pyridine derivative with structural motifs that suggest a potential for significant biological activity. While direct experimental evidence for its mechanism of action is not extensively available in public literature, an analysis of its constituent chemical moieties—the nicotinic acid core, the pyrrolidine ring, and the fluorine substituent—provides a strong basis for hypothesizing its likely biological targets and pathways. This guide synthesizes information on related compounds to propose a putative mechanism of action centered on the modulation of inflammatory pathways and potentially neurotransmitter systems. We will also outline a series of validation experiments to test these hypotheses, providing a roadmap for future research and development.

Introduction and Molecular Profile

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a small molecule with the empirical formula C₁₁H₁₃FN₂O₂ and a molecular weight of 224.23 g/mol [1]. Its structure features a central pyridine ring, characteristic of nicotinic acid derivatives, substituted with a methyl ester, a fluorine atom, and a pyrrolidine ring. The combination of these functional groups suggests a compound designed to interact with specific biological targets, with the pyrrolidine and fluorine potentially enhancing potency and pharmacokinetic properties.

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂O₂[1]
Molecular Weight 224.23[1]
SMILES String COC(=O)c1ccc(nc1F)N2CCCC2[1]
InChI Key VRYUNSCOULEJPJ-UHFFFAOYSA-N[1]

The pyrrolidine ring is a common scaffold in a multitude of FDA-approved drugs and biologically active compounds, valued for its ability to introduce three-dimensionality and stereochemical complexity[2]. The nicotinic acid core is also a well-established pharmacophore, with derivatives exhibiting a wide range of therapeutic effects, including anti-inflammatory and cardiovascular benefits[3][4].

Deconstruction of the Core Structure and Putative Mechanistic Contributions

To formulate a hypothesis for the mechanism of action, we will analyze the known biological activities of the core structural components.

The Nicotinic Acid Scaffold: A Foundation for Anti-Inflammatory Activity

The parent compound, methyl nicotinate, is known for its topical use as a rubefacient, inducing peripheral vasodilation[5][6]. This action is thought to be mediated by the local release of prostaglandins, specifically Prostaglandin D2 (PGD2)[5]. Inhibition of prostaglandin biosynthesis has been shown to suppress this effect, indicating a direct link to the cyclooxygenase (COX) pathway[5].

Furthermore, various derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory properties[3]. Studies have shown that certain nicotinic acid derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzymes inducible nitric oxide synthase (iNOS) and COX-2 in stimulated macrophages[3]. This suggests that the nicotinic acid core of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate likely predisposes the molecule to interact with inflammatory pathways.

The Pyrrolidine Moiety: A Versatile Modulator of Biological Activity

The pyrrolidine ring is a key structural feature in numerous pharmacologically active compounds, contributing to their target specificity and potency[2][7][8]. Its presence is associated with a wide array of biological activities, including:

  • Enzyme Inhibition: Pyrrolidine derivatives have been developed as potent inhibitors of enzymes such as PI3K (e.g., Alpelisib) and α-glucosidase[2][7].

  • Neurotransmitter Reuptake Inhibition: Analogs of pyrovalerone, which contain a pyrrolidinyl group, are potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters[9].

  • Receptor Modulation: The pyrrolidine scaffold is found in selective androgen receptor modulators (SARMs)[2].

The nucleophilic nitrogen of the pyrrolidine ring is a common site for substitution, allowing for the fine-tuning of a compound's biological activity[2]. In the case of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate, the pyrrolidine is directly attached to the pyridine ring, which could influence the electronic properties of the aromatic system and its interaction with biological targets.

The Role of Fluorine Substitution

The introduction of a fluorine atom into a drug candidate can have profound effects on its physicochemical and pharmacological properties. Fluorination can:

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism.

  • Increase Binding Affinity: Through favorable electrostatic interactions with the target protein.

  • Modulate pKa: Altering the ionization state of the molecule at physiological pH.

In the context of this molecule, the fluorine atom at the 2-position of the pyridine ring is expected to influence the electron density of the ring and potentially enhance the molecule's ability to interact with its biological target.

Hypothesized Mechanism of Action

Based on the analysis of its structural components, we propose that Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate primarily acts as a modulator of inflammatory pathways, with a potential secondary activity on monoamine neurotransmitter systems.

Primary Hypothesis: Inhibition of Pro-inflammatory Mediators

The primary hypothesized mechanism of action is the downregulation of key inflammatory signaling pathways. This is predicated on the known anti-inflammatory properties of nicotinic acid derivatives[3]. We propose that the compound may inhibit one or more of the following:

  • COX-2 Enzyme Activity: Leading to a reduction in prostaglandin synthesis.

  • NF-κB Signaling Pathway: Resulting in decreased transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.

  • MAPK Signaling Pathway: Which is also involved in the production of inflammatory cytokines.

The pyrrolidine and fluorine substituents are hypothesized to enhance the potency and selectivity of this inhibitory activity compared to simpler nicotinic acid esters.

Hypothesized Anti-Inflammatory Mechanism cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Pro-inflammatory Mediators Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 Pathway Stimulus->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines iNOS iNOS NFkB->iNOS MAPK->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Molecule Methyl 2-fluoro-6- (pyrrolidin-1-yl)nicotinate Molecule->NFkB Inhibition Molecule->MAPK Inhibition Molecule->COX2 Inhibition

Caption: Proposed inhibitory action on key inflammatory pathways.

Secondary Hypothesis: Monoamine Transporter Inhibition

Given the prevalence of the pyrrolidine motif in monoamine reuptake inhibitors, a secondary hypothesis is that Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate may exhibit inhibitory activity at the dopamine transporter (DAT) and/or the norepinephrine transporter (NET)[9]. This could confer the compound with CNS-related activities.

Hypothesized Monoamine Transporter Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Molecule Methyl 2-fluoro-6- (pyrrolidin-1-yl)nicotinate Molecule->DAT Inhibition Molecule->NET Inhibition

Caption: Proposed inhibition of dopamine and norepinephrine reuptake.

Proposed Experimental Validation Workflow

To investigate the hypothesized mechanisms of action, a structured, multi-tiered experimental approach is recommended.

Tier 1: In Vitro Profiling for Anti-Inflammatory Activity

Objective: To determine if the compound has anti-inflammatory effects in a cellular model.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Stimulation: Differentiate THP-1 cells to macrophages using PMA. Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Co-incubate the stimulated cells with varying concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate.

  • Cytokine Measurement: After incubation, collect the cell supernatant and measure the levels of TNF-α and IL-6 using ELISA.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite in the supernatant using the Griess assay as an indicator of iNOS activity.

  • COX-2 Activity Assay: Measure the production of prostaglandins (e.g., PGE2) from the cell supernatant using a competitive ELISA.

  • Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

Tier 2: In Vitro Profiling for Monoamine Transporter Activity

Objective: To assess the compound's ability to inhibit dopamine and norepinephrine reuptake.

Protocol:

  • Cell Lines: Use cell lines stably expressing human DAT and NET (e.g., HEK293-hDAT, HEK293-hNET).

  • Radioligand Uptake Assay:

    • Plate the cells in a 96-well format.

    • Pre-incubate the cells with varying concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate or a reference inhibitor (e.g., GBR-12909 for DAT, desipramine for NET).

    • Add a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).

    • Incubate for a short period to allow for uptake.

    • Wash the cells to remove extracellular radioligand.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for both transporters.

ExperimentalValidationWorkflow cluster_tier1 Tier 1: Anti-Inflammatory Screening cluster_tier2 Tier 2: Monoamine Transporter Screening start Start: Compound Synthesis and Purification cell_culture Macrophage Cell Culture (RAW 264.7 or THP-1) start->cell_culture transporter_cells Cell Lines Expressing hDAT and hNET start->transporter_cells lps_stimulation LPS Stimulation cell_culture->lps_stimulation compound_treatment_1 Treatment with Compound lps_stimulation->compound_treatment_1 assays_1 ELISA (TNF-α, IL-6) Griess Assay (NO) PGE2 Assay (COX-2) compound_treatment_1->assays_1 viability_1 MTT Assay (Cytotoxicity) compound_treatment_1->viability_1 end Data Analysis and Mechanism Elucidation assays_1->end viability_1->end compound_treatment_2 Treatment with Compound transporter_cells->compound_treatment_2 uptake_assay [³H]Dopamine / [³H]Norepinephrine Uptake Assay compound_treatment_2->uptake_assay ic50_determination IC₅₀ Calculation uptake_assay->ic50_determination ic50_determination->end

Caption: A tiered experimental workflow for mechanism validation.

Conclusion

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a compound of significant interest due to its unique combination of structural motifs. While direct experimental data on its mechanism of action is sparse, a thorough analysis of its constituent parts allows for the formulation of strong, testable hypotheses. The primary proposed mechanism is the inhibition of pro-inflammatory pathways, a notion supported by the well-documented activities of nicotinic acid derivatives. A secondary, yet plausible, mechanism involves the inhibition of monoamine transporters, a common characteristic of compounds containing a pyrrolidine ring. The outlined experimental workflow provides a clear and logical path for elucidating the precise biological activities of this compound, which could pave the way for its development as a novel therapeutic agent.

References

  • ChemicalBook. (2025). Methyl nicotinate:Mechanism, Uses and Toxicity. Retrieved from ChemicalBook.[5]

  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link][6]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link][7]

  • RSC Publishing. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. RSC Medicinal Chemistry. Retrieved from [Link][8]

  • Google Patents. (2016). Synthesis and resolution of nicotine. Retrieved from [10]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link][2]

  • PubMed Central. (2010). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][9]

  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Retrieved from [Link][3]

  • PubMed Central. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. Retrieved from [Link][4]

Sources

Foundational

"Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" for CNS disorder research

An In-Depth Technical Guide for the Preclinical Investigation of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for Central Nervous System Disorders Executive Summary The relentless pursuit of novel therapeutic agents for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Preclinical Investigation of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for Central Nervous System Disorders

Executive Summary

The relentless pursuit of novel therapeutic agents for central nervous system (CNS) disorders remains one of the most significant challenges in modern medicine. This guide outlines a comprehensive preclinical research program for a novel chemical entity, Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. Based on its structural features—a hybrid of a nicotinic acid ester and a pyrrolidine moiety—this compound is a promising candidate for modulating nicotinic acetylcholine receptors (nAChRs). Dysfunction of nAChRs is implicated in a range of CNS pathologies, including Alzheimer's disease, schizophrenia, and Parkinson's disease.[1][2][3][4] This document provides a detailed roadmap for the synthesis, comprehensive in vitro and in vivo pharmacological profiling, and initial safety assessment of this compound, with the ultimate goal of determining its potential as a clinical candidate for CNS disorders.

Introduction and Rationale

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a small molecule with key structural alerts suggesting potential CNS activity. The pyridine core is central to the neurotransmitter acetylcholine and the exogenous agonist nicotine, which are the primary ligands for nAChRs.[5] The pyrrolidine ring is a common scaffold in a multitude of CNS-active drugs. The fluorine atom at the 2-position of the pyridine ring can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved binding affinity and selectivity.

The primary hypothesis for this research program is that Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate acts as a modulator of nAChRs, a diverse family of ligand-gated ion channels.[6] The α7 and α4β2 subtypes are particularly abundant in the CNS and are established therapeutic targets for cognitive enhancement and neuroprotection.[1][3][6] Modulating these receptors, for instance through positive allosteric modulation (PAM), is an attractive therapeutic strategy as it enhances the physiological signaling of the endogenous neurotransmitter, acetylcholine.[7][8] This approach may offer a more nuanced therapeutic effect with a potentially better side-effect profile compared to direct agonists.[9][10]

This guide will detail a logical, tiered approach to elucidate the mechanism of action, efficacy, and safety of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical properties is foundational to its development.

Physicochemical Properties

The following table summarizes the known and predicted properties of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate and its parent compound, methyl nicotinate.

PropertyMethyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinateMethyl Nicotinate (for comparison)
Molecular Formula C11H13FN2O2C7H7NO2
Molecular Weight 224.23 g/mol 137.14 g/mol
Form Solid[11]Crystals or Crystalline Powder[12]
SMILES COC(=O)c1ccc(nc1F)N2CCCC2[11]COC(=O)c1cccnc1[12]
InChI Key VRYUNSCOULEJPJ-UHFFFAOYSA-N[11]YNBADRVTZLEFNH-UHFFFAOYSA-N[12]
LogP (predicted) ~1.5 - 2.50.68[12]
Water Solubility (predicted) Moderately solubleNegligible[12]
Proposed Synthesis Workflow

The synthesis of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate can be approached through several routes. A plausible method involves the nucleophilic aromatic substitution of a di-fluorinated pyridine precursor with pyrrolidine, followed by esterification. The expertise in synthesizing pyrrolidine-containing drugs is well-documented.[13]

G A Start: 2,6-Difluoronicotinic Acid B Step 1: Nucleophilic Aromatic Substitution Reagent: Pyrrolidine Base: e.g., K2CO3 Solvent: e.g., DMF A->B Reaction C Intermediate: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid B->C Product D Step 2: Esterification Reagent: Methanol Acid Catalyst: e.g., H2SO4 C->D Reaction E Final Product: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate D->E Product F Purification (e.g., Column Chromatography) E->F Final Step

Caption: Proposed synthesis workflow for the target compound.

Protocol for Synthesis:

  • Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid

    • To a solution of 2,6-difluoronicotinic acid in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K2CO3) as a base.

    • Add pyrrolidine dropwise at room temperature.

    • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup to isolate the crude product.

  • Step 2: Esterification

    • Dissolve the crude 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete, as monitored by TLC or LC-MS.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification

    • Purify the final product using column chromatography on silica gel to obtain Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate with high purity.

    • Characterize the final product by NMR, LC-MS, and high-resolution mass spectrometry.

In Vitro Pharmacological Evaluation

A tiered in vitro screening cascade is essential to characterize the compound's pharmacological profile efficiently.

G A Tier 1: Primary Screening B Radioligand Binding Assays (α7 and α4β2 nAChRs) A->B C Tier 2: Functional Characterization B->C Active Compounds D Electrophysiology (Patch-Clamp) on recombinant cell lines C->D E Calcium Flux Assays (FLIPR) C->E F Tier 3: Selectivity and Off-Target Profiling D->F Confirmed Activity E->F Confirmed Activity G Broad nAChR Subtype Panel (α3β4, α1β1γδ, etc.) F->G H General CNS Receptor Panel (e.g., CEREP) F->H

Caption: Tiered in vitro screening cascade.

Tier 1: Primary Binding Assays

The initial step is to determine if the compound binds to the primary nAChR subtypes of interest.

Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for α7 and α4β2 nAChRs.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human α7 or α4β2 nAChRs.

    • Radioligands: [³H]-epibatidine for α4β2 and [¹²⁵I]-α-bungarotoxin for α7.

    • Test compound stock solution in DMSO.

    • Assay buffer.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value.

Tier 2: Functional Characterization

Compounds showing significant binding affinity will be advanced to functional assays to determine their mode of action (agonist, antagonist, or allosteric modulator). Electrophysiology is a gold standard for characterizing ion channel modulators.[14]

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To characterize the functional activity of the compound at α7 and α4β2 nAChRs expressed in Xenopus oocytes.[15]

  • Procedure:

    • Prepare Xenopus oocytes and inject them with cRNA encoding the desired nAChR subunits.

    • After 2-5 days of incubation, place an oocyte in the recording chamber and impale it with two electrodes.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • To test for agonist activity, apply the test compound alone at various concentrations.

    • To test for antagonist activity, co-apply the test compound with a known concentration of acetylcholine (ACh).

    • To test for positive allosteric modulator (PAM) activity, co-apply the test compound with a sub-maximal concentration of ACh (e.g., EC20).

    • Record the elicited currents and analyze the concentration-response curves to determine EC50, IC50, or potentiation efficacy and potency.

Tier 3: Selectivity Profiling

Promising compounds will be profiled for selectivity against other nAChR subtypes and a broader panel of CNS targets to identify potential off-target effects.

Drug-like Properties and Brain Penetration

For a CNS drug candidate, the ability to cross the blood-brain barrier (BBB) is critical.[16][17]

In Vitro ADME Assays
AssayPurpose
Metabolic Stability To assess the compound's stability in liver microsomes or hepatocytes.
Plasma Protein Binding To determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is active.[17]
PAMPA-BBB A non-cell-based assay to predict passive diffusion across the BBB.[17]
Caco-2/MDCK Permeability Cell-based assays to assess permeability and identify potential P-glycoprotein (P-gp) efflux.
In Vivo Pharmacokinetics and Brain Penetration

Protocol: Rodent Pharmacokinetic and Brain Penetration Study

  • Objective: To determine the pharmacokinetic profile and the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu) of the compound in rodents.[18][19]

  • Procedure:

    • Administer the compound to rats or mice via intravenous (IV) and oral (PO) routes.

    • Collect blood and brain samples at multiple time points.

    • Analyze the concentration of the compound in plasma and brain homogenate using LC-MS/MS.

    • Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability).

    • Determine the Kp and, if plasma and brain protein binding are known, the Kp,uu. A Kp,uu > 0.3 is generally considered indicative of good CNS penetration.

In Vivo Efficacy Evaluation

Based on the in vitro profile, appropriate in vivo models of CNS disorders will be selected to assess the therapeutic potential of the compound.[20][21]

Models of Cognitive Impairment

If the compound is an α7 or α4β2 nAChR modulator, testing in models of cognitive dysfunction relevant to Alzheimer's disease or schizophrenia is warranted.[1][8][22]

Protocol: Novel Object Recognition (NOR) Test in a Scopolamine-Induced Amnesia Model

  • Objective: To evaluate the ability of the compound to reverse cholinergic deficit-induced memory impairment.

  • Rationale: Scopolamine, a muscarinic antagonist, is used to induce cognitive deficits, mimicking some aspects of Alzheimer's disease.[23]

  • Procedure:

    • Habituation: Acclimate rodents to the testing arena.

    • Training (Familiarization) Phase: Allow the animal to explore two identical objects.

    • Inter-trial Interval: Administer scopolamine, followed by the test compound or vehicle.

    • Testing Phase: Replace one of the familiar objects with a novel object and record the time spent exploring each object.

    • Data Analysis: A significant preference for the novel object indicates intact memory. The ability of the test compound to restore this preference in scopolamine-treated animals suggests pro-cognitive effects.

Safety Pharmacology

Early assessment of potential adverse effects is crucial to de-risk the compound for further development.[24][25]

Core Battery of Safety Pharmacology Studies (ICH S7A) [26]

SystemAssessment
Central Nervous System Irwin test or Functional Observational Battery (FOB) in rodents to assess effects on behavior, motor coordination, and autonomic function.
Cardiovascular System In vitro hERG assay to assess the risk of QT prolongation. In vivo telemetry in conscious, unrestrained animals to monitor blood pressure, heart rate, and ECG.
Respiratory System Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate as a potential therapeutic for CNS disorders. The proposed tiered approach, from synthesis and in vitro pharmacology to in vivo efficacy and safety studies, allows for a data-driven progression of the compound. Positive outcomes from this research program would provide a strong rationale for advancing this novel chemical entity into investigational new drug (IND)-enabling studies and ultimately, clinical trials. The modulation of nicotinic acetylcholine receptors remains a promising strategy for addressing the significant unmet medical needs in a variety of debilitating neurological and psychiatric conditions.[3][6]

References

  • Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Publications. Available from: [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. Available from: [Link]

  • In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. PubMed Central. Available from: [Link]

  • Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. PubMed Central. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • What are preclinical safety pharmacology requirements?. Patsnap Synapse. Available from: [Link]

  • Cognition Models and Drug Discovery. NCBI. Available from: [Link]

  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. PubMed Central. Available from: [Link]

  • Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. PubMed Central. Available from: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available from: [Link]

  • Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor... PNAS. Available from: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available from: [Link]

  • Electrophysiology of the Nicotinic Acetylcholine Receptor. ResearchGate. Available from: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Available from: [Link]

  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. NCBI. Available from: [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available from: [Link]

  • Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. MDPI. Available from: [Link]

  • α7 Nicotinic receptor modulators for cognitive deficits in schizophrenia and Alzheimer's disease. Taylor & Francis Online. Available from: [Link]

  • Exploratory safety pharmacology: a new safety paradigm to de-risk drug candidates prior to selection for regulatory science investigations. PubMed. Available from: [Link]

  • 3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. Available from: [Link]

  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PubMed Central. Available from: [Link]

  • Nicotinic ACh receptors as therapeutic targets in CNS disorders. Frontiers in Pharmacology. Available from: [Link]

  • Central Nervous System (CNS) Safety Pharmacology Studies. ResearchGate. Available from: [Link]

  • Positive modulators of the α7 nicotinic receptor against neuroinflammation and cognitive impairment in Alzheimer's disease. University of Salamanca. Available from: [Link]

  • Nicotine (FDB003968). FooDB. Available from: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. Available from: [Link]

  • Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. MDPI. Available from: [Link]

  • Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Strategies to assess blood-brain barrier penetration. PubMed. Available from: [Link]

  • Nicotinic Acetylcholine Receptors (nAChR). Meiler Lab. Available from: [Link]

  • Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. PubMed Central. Available from: [Link]

  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. Available from: [Link]

  • Cardiac nicotinic receptors show β-subunit-dependent compensatory changes. American Journal of Physiology-Heart and Circulatory Physiology. Available from: [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Available from: [Link]

  • CNS Safety. Sygnature Discovery. Available from: [Link]

  • Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Reviews. Available from: [Link]

  • Brain Penetration. Cambridge MedChem Consulting. Available from: [Link]

  • Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. PubMed. Available from: [Link]

  • 6-Fluoronicotinic Acid. PubChem. Available from: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate and Its Analogs: Synthesis, Properties, and Therapeutic Potential

Abstract The 2,6-disubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile framework for developing novel therapeutic agents. Within this class, Methyl 2-fluoro-6-(pyrrolidin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,6-disubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile framework for developing novel therapeutic agents. Within this class, Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate and its analogs represent a particularly promising family of compounds. The strategic incorporation of a fluorine atom and a pyrrolidine moiety imparts unique physicochemical and pharmacological properties, leading to enhanced potency, selectivity, and metabolic stability.[1] This technical guide provides an in-depth analysis of this chemical series, covering rational synthesis design, key physicochemical properties, emerging biological activities, and a forward-looking perspective on their application in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own research endeavors.

Introduction: The Strategic Value of the 2-Fluoro-6-aminopyridine Scaffold

The pyridine ring is a prevalent heterocycle in a vast number of FDA-approved drugs and biologically active compounds.[2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent pharmacophore. The specific substitution pattern at the 2 and 6 positions allows for fine-tuning of a molecule's properties.

The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry.[3][4] Fluorine's high electronegativity and small size can profoundly influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[1][4]

  • Binding Affinity: Fluorine can alter the acidity (pKa) of nearby functional groups, potentially leading to stronger interactions with protein targets.[4][5]

  • Lipophilicity and Permeability: Strategic fluorination can enhance a compound's ability to cross cellular membranes, improving its bioavailability.[1][4][5]

Complementing the fluorine atom, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers significant advantages.[6] Its three-dimensional, non-planar structure allows for better exploration of the pharmacophore space compared to flat aromatic rings. This sp3-hybridized character is crucial for achieving high-affinity and selective binding to complex protein targets.[6] The pyrrolidine motif is a key component in numerous natural products and synthetic drugs, valued for its contribution to molecular stereochemistry and overall biological activity.[7][8]

Thus, the combination of a 2-fluoro substituent and a 6-pyrrolidinyl group on a methyl nicotinate core creates a molecule with a highly desirable profile for drug discovery, balancing metabolic stability with potent, selective biological activity.

Synthesis and Physicochemical Properties

A robust and scalable synthetic route is paramount for the exploration of any chemical series. Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is typically synthesized from commercially available starting materials like 6-fluoronicotinic acid or its ester derivatives.[9]

Optimized Synthetic Workflow

The most common and efficient pathway involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 6-position of a di-fluorinated precursor is highly activated towards displacement by nucleophiles.

SynthesisWorkflow cluster_reagents Reagents & Conditions SM Methyl 2,6-difluoronicotinate (Starting Material) Reaction SNA_r_ Reaction SM->Reaction Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Reaction Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Crude Mixture Product Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (Final Product) Workup->Product Purified

Caption: General workflow for the synthesis via SNAr reaction.

Experimental Protocol: Synthesis of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

  • Reactor Setup: To a clean, dry, nitrogen-purged glass reactor, add methyl 2,6-difluoronicotinate (1.0 eq).

  • Solvent and Base: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), followed by a mild inorganic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Nucleophile Addition: Slowly add pyrrolidine (1.1-1.2 eq) to the stirred suspension at room temperature.

    • Scientist's Insight: A slight excess of the amine ensures the complete consumption of the starting material. The choice of K₂CO₃ as the base is critical; it is strong enough to scavenge the HF byproduct but not so strong as to cause unwanted side reactions with the ester group.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final product as a solid.

Physicochemical Data

The properties of the core molecule and its analogs are crucial for predicting their behavior in biological systems.

PropertyValue (Predicted/Typical)Significance in Drug Discovery
Molecular Weight ~224.23 g/mol Adheres to Lipinski's Rule of Five, favoring good absorption.
logP (Lipophilicity) 1.5 - 2.5Balanced lipophilicity suggests good membrane permeability without excessive non-specific binding.
pKa (Pyrrolidine N) 4.0 - 5.0The basic nitrogen can be protonated at physiological pH, aiding solubility and potential ionic interactions with targets.
Polar Surface Area ~41.9 ŲContributes to solubility and permeability, indicating a good balance for oral bioavailability.

Biological Activity and Therapeutic Landscape

While "Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" itself is often a key intermediate, the broader class of 2-fluoro-6-aminopyridine derivatives has shown significant activity across various therapeutic areas.[10][11] The specific combination of substituents dictates the ultimate biological target.

Known and Potential Biological Targets
  • Kinase Inhibition: This scaffold is prominently featured in the development of kinase inhibitors for oncology. For example, the approved drug Alpelisib, a PI3K inhibitor, contains a related 2-aminopyridine core structure.[7] The pyridine nitrogen and adjacent amine can form critical hydrogen bonds within the ATP-binding pocket of many kinases.

  • Antiviral Agents: Pyrrolidine-containing compounds have been successfully developed as antiviral drugs.[7][8] For instance, drugs like Daclatasvir and Grazoprevir, used to treat Hepatitis C, incorporate pyrrolidine derivatives.[7]

  • Neuroscience Targets: Analogs of pyrovalerone, which feature a pyrrolidinyl-pentanophenone structure, are potent inhibitors of dopamine and norepinephrine transporters (DAT/NET), highlighting the potential for this class in treating CNS disorders.[12]

  • Antibacterial and Antimicrobial Activity: Various substituted 2-aminopyridines have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. For the 2-fluoro-6-(pyrrolidin-1-yl)nicotinate scaffold, several key modification points can be explored to optimize for a specific target.

Caption: Key points for Structure-Activity Relationship (SAR) exploration.

  • Position 3 (Nicotinate Ester): The methyl ester is often a starting point. Conversion to a primary, secondary, or tertiary amide is a common and often fruitful modification. This introduces a hydrogen bond donor (for primary/secondary amides) and allows for the introduction of diverse R-groups to probe for new interactions with the target protein. For example, in the development of ABL001 (asciminib), a nicotinamide was a key structural feature.[13]

  • Position 6 (Pyrrolidine Ring): The pyrrolidine itself can be modified. Introducing substituents, such as a hydroxyl group at the 3-position, can provide a new hydrogen bonding vector and introduce chirality. The size of the ring can also be varied (e.g., to azetidine or piperidine) to alter the angle of projection into a binding pocket.

  • Position 5: This position on the pyridine ring is ripe for substitution. Adding small alkyl or larger aryl/heteroaryl groups can be used to access adjacent hydrophobic pockets on a target enzyme, a strategy often employed to increase potency.[14]

Future Directions and Conclusion

The Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate scaffold and its analogs are rich with potential for drug discovery. The inherent properties endowed by the fluoro and pyrrolidinyl groups make these compounds excellent starting points for developing potent, selective, and metabolically robust drug candidates.

  • Target Deconvolution: For novel analogs with interesting phenotypic effects, identifying the specific molecular target is crucial.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties for promising analogs is essential to ensure they have the potential to become viable drugs.

  • Exploring Diverse Analogs: Systematically applying the SAR principles outlined above by creating focused libraries of compounds will be key to unlocking the full potential of this scaffold against a wider range of diseases, including cancer, infectious diseases, and neurological disorders.[15][16]

References

  • Mullard, A. (2021). 2021 FDA approvals. Nature Reviews Drug Discovery, 21(2), 83-88. [Link]

  • U.S. Patent No. WO2021191876A1. Synthesis of methyl 2-fluoroacrylate.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). [Link]

  • El-Sayed, N. N., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4885. [Link]

  • U.S. Patent No. WO2017211543A1. New menthyl nicotinate synthesis process.
  • Chinese Patent No. CN114437031A. Synthetic method of 6-methyl nicotine.
  • Chinese Patent No. CN113337311A. Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine. Patsnap Eureka. [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6485. [Link]

  • Shvartsberg, M. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • U.S. Patent No. US20160326134A1. Synthesis and resolution of nicotine.
  • Al-Zahrani, A. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & medicinal chemistry letters, 26(14), 3322–3326. [Link]

  • Kirsch, P. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • Sharma, A., et al. (2025). Newer biologically active pyridines: A potential review. ResearchGate. [Link]

  • Ramirez-Martinez, A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6289. [Link]

  • Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry, 29. [Link]

  • U.S. Patent No. 8829195. (2021). Regulations.gov. [Link]

  • Kumar, R. S., et al. (2022). Naturally derived Pyrrolidine analogs (6a-e). ResearchGate. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • Understanding the Applications of 6-Fluoronicotinic Acid in Research and Development. (2026). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 723. [Link]

  • Singh, P., & Girish, Y. R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6821-6851. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Assessment &amp; Assay Development: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Introduction & Structural Analysis Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate represents a specialized scaffold in medicinal chemistry, combining a pyridine core with a lipophilic pyrrolidine ring and a reactive methy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate represents a specialized scaffold in medicinal chemistry, combining a pyridine core with a lipophilic pyrrolidine ring and a reactive methyl ester. While often utilized as a building block for SHP2 inhibitors or GPR119 agonists, its utility in in vitro assays requires careful handling due to specific structural liabilities.

Key Structural Features & Assay Implications:

  • Methyl Ester (C-3): A "soft spot" for metabolic hydrolysis. In biological media containing esterases (e.g., plasma, cell homogenates), this moiety will rapidly convert to the corresponding carboxylic acid, potentially altering potency or solubility.

  • 2-Fluoro Substituent: Located ortho to the pyridine nitrogen and ortho to the electron-withdrawing ester group. This positioning activates the fluorine toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • 6-Pyrrolidinyl Group: Enhances solubility and provides a hydrophobic interaction domain but may be subject to oxidative metabolism (N-dealkylation).

This guide outlines the critical in vitro protocols required to validate this compound's stability and suitability for downstream biological screening.

Physicochemical Profiling Protocols

Before engaging in target-based screening, the compound must undergo physicochemical validation to ensure assay fidelity.

Protocol A: Kinetic Solubility (Nephelometry)

Rationale: The lipophilic pyrrolidine ring may limit aqueous solubility, leading to compound precipitation in bioassays and false-negative results.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • Nephelometer or UV-Vis Plate Reader

Workflow:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution Series: Prepare a secondary concentration range (e.g., 300 µM to 1 µM) in PBS (final DMSO < 1%).

  • Incubation: Shake plates at room temperature for 2 hours.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidity).

  • Data Analysis: Define solubility limit as the concentration where absorbance > 3x standard deviation of the blank.

Protocol B: Glutathione (GSH) Reactivity Assay

Rationale: The 2-fluoro position is electronically activated. This assay determines if the compound acts as a "pan-assay interference compound" (PAINS) by covalently modifying cysteine residues in proteins via


.

Workflow:

  • Reaction Mix: Incubate 10 µM compound with 5 mM GSH in PBS (pH 7.4) at 37°C.

  • Time Points: Sample at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS/MS.

  • Success Criteria: >90% parent compound remaining at 4h indicates low electrophilic reactivity. Significant formation of a GSH-adduct (M+307) suggests the compound is a covalent modifier.

Metabolic Stability Protocols (ADME)

Due to the methyl ester, this compound is likely a prodrug in vitro. These protocols quantify its conversion rate.

Protocol C: Plasma Stability (Esterase Hydrolysis)

Objective: Determine the half-life (


) of the methyl ester in plasma.

Materials:

  • Pooled Human/Rat Plasma (heparinized)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

  • Acetonitrile (ACN) with 0.1% Formic Acid

Step-by-Step Procedure:

  • Pre-warming: Thaw plasma and pre-warm to 37°C in a water bath.

  • Spiking: Add the compound (from 10 mM DMSO stock) to plasma to a final concentration of 1 µM. Final DMSO content must be ≤ 0.5%.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Remove 50 µL aliquots at T = 0, 15, 30, 60, and 120 minutes.

    • Immediately dispense into a "Stop Plate" containing 200 µL ice-cold ACN + Internal Standard to quench esterase activity.

  • Processing:

    • Centrifuge Stop Plate at 4,000 rpm for 20 minutes at 4°C to pellet proteins.

    • Transfer 100 µL supernatant to a fresh plate for LC-MS/MS analysis.

  • Analysis: Monitor the depletion of the Parent (Methyl ester) and the appearance of the Metabolite (Carboxylic acid).

Data Calculation:




(Where

is the slope of Ln(% Remaining) vs Time)

Visualized Assay Workflows

Figure 1: Stability & Reactivity Assessment Cascade

This flowchart illustrates the decision logic for validating the compound before High-Throughput Screening (HTS).

AssayCascade Start Compound Stock (10mM DMSO) Solubility Kinetic Solubility (PBS, pH 7.4) Start->Solubility Decision1 Soluble > 10 µM? Solubility->Decision1 GSH_Assay GSH Reactivity (Electrophile Check) Decision1->GSH_Assay Yes Redesign Structural Redesign (Block Metabolism) Decision1->Redesign No (Precipitates) Decision2 GSH Adduct? GSH_Assay->Decision2 Plasma_Assay Plasma Stability (Esterase Check) Decision3 t1/2 < 30 min? Plasma_Assay->Decision3 Decision2->Plasma_Assay No Adduct Decision2->Redesign High Reactivity HTS_Ready Proceed to Target Screening Decision3->HTS_Ready Stable Use_Acid Screen as Carboxylic Acid Decision3->Use_Acid Unstable (Prodrug)

Caption: Logical workflow for qualifying Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate prior to bioactivity assays.

Summary of Assay Parameters

Assay TypeCritical ParameterTarget ValueRisk if Failed
Solubility Concentration limit in PBS

False negatives in bioassays due to precipitation.
Plasma Stability Half-life (

)

Compound hydrolyzes before reaching target; requires testing of acid metabolite.
GSH Reactivity % Parent Remaining @ 4h

False positives due to covalent protein binding (toxicity).
Lipophilicity LogD (pH 7.4)

Poor permeability (if too low) or high non-specific binding (if too high).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Sigma-Aldrich. (2023). Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Product Information.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Application

The Versatile Building Block: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate in Modern Drug Discovery

Introduction: Unlocking New Chemical Space in Medicinal Chemistry In the relentless pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount. Methyl 2-fluoro-6-(pyrrolidin-1-yl)nic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount. Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate has emerged as a highly valuable scaffold in drug discovery, offering a unique combination of chemical handles and structural features that medicinal chemists can exploit to craft next-generation drug candidates. This technical guide provides an in-depth exploration of this building block, detailing its applications, key reactions, and field-proven protocols for its use in the synthesis of biologically active molecules, with a particular focus on the development of innovative kinase and PARP inhibitors.

The core structure of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate integrates several key features that contribute to its utility:

  • An Activated Pyridine Ring: The fluorine atom at the 2-position, ortho to the ring nitrogen, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups and molecular fragments.

  • A Versatile Ester Group: The methyl ester at the 3-position provides a convenient handle for further chemical modifications, most commonly through amidation to introduce diverse side chains and modulate pharmacokinetic properties.

  • A Saturated Heterocycle: The pyrrolidine moiety at the 6-position often serves as a key pharmacophoric element, contributing to target engagement and influencing physicochemical properties such as solubility and metabolic stability. The pyrrolidine ring is a common feature in many approved drugs, recognized for its ability to form favorable interactions within protein binding pockets.

This guide will delve into the practical applications of this building block, providing detailed protocols and insights into the underlying chemical principles that govern its reactivity.

Core Applications in Drug Discovery: A Focus on Oncology

The unique structural attributes of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate have made it a sought-after intermediate in the synthesis of targeted therapies, particularly in the field of oncology. Two prominent areas where this building block has demonstrated significant potential are in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

Crafting Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway, and their inhibition has proven to be a successful therapeutic strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations. The nicotinamide moiety is a well-established pharmacophore for PARP inhibition, and Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate provides an excellent starting point for the synthesis of potent and selective PARP inhibitors.

The general synthetic strategy involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is displaced by a suitable nucleophile, often an amine-containing fragment, to build the core of the inhibitor.

  • Amidation: The methyl ester is converted to an amide, which can serve as a crucial interaction point with the target enzyme or be further functionalized.

A representative synthetic scheme is illustrated below:

G start Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate intermediate Substituted Nicotinate Intermediate start->intermediate 1. Nucleophilic Aromatic Substitution (SNAr) R-NH2, Base, Solvent, Heat final PARP Inhibitor Core intermediate->final 2. Amidation a) Saponification (LiOH) b) Amide Coupling (HATU, DIPEA)

Caption: General workflow for the synthesis of PARP inhibitors.

A Scaffold for Kinase Inhibitor Development

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The 2,6-disubstituted pyridine core, readily accessible from Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate, is a privileged scaffold in kinase inhibitor design. The pyrrolidine moiety can occupy hydrophobic pockets, while the substituent introduced at the 2-position via SNAr can be designed to interact with the hinge region of the kinase active site. The amide derived from the nicotinic acid can project into the solvent-exposed region, allowing for the fine-tuning of solubility and other drug-like properties. This modular approach enables the rapid generation of compound libraries for screening against various kinase targets.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a practical guide for the utilization of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate in common synthetic transformations.

Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol details the displacement of the fluoride with a substituted aniline, a common step in the synthesis of various inhibitors.

Reaction Scheme:

G cluster_0 node1 + node2 node3 -> node4 label1 Methyl 2-fluoro-6- (pyrrolidin-1-yl)nicotinate label2 Aniline label3 Methyl 2-(phenylamino)-6- (pyrrolidin-1-yl)nicotinate node0

Caption: SNAr of the title compound with aniline.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate224.231.01.0
Substituted Aniline-1.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)73.09--

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (1.0 mmol), the substituted aniline (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

  • Heat the reaction mixture to 100-120 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.

  • Base: Potassium carbonate is a mild inorganic base used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction.

Protocol 2: Two-Step Amidation of the Methyl Ester

This protocol describes the conversion of the methyl ester to a primary amide, a common functional group in many bioactive molecules.

Reaction Scheme:

G cluster_0 node1 -> node2 node3 -> node4 label1 Substituted Nicotinate label2 Nicotinic Acid label3 Nicotinamide node0

Caption: Two-step amidation of the nicotinate ester.

Step 1: Saponification

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
Substituted Methyl Nicotinate-1.01.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.962.02.0
Tetrahydrofuran (THF)72.11--
Water (H₂O)18.02--

Procedure:

  • Dissolve the substituted methyl nicotinate (1.0 mmol) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 mmol) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.

Step 2: Amide Coupling

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
Crude Carboxylic Acid-1.01.0
Ammonium Chloride (NH₄Cl)53.491.51.5
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.231.21.2
N,N-Diisopropylethylamine (DIPEA)129.243.03.0
N,N-Dimethylformamide (DMF)73.09--

Procedure:

  • Dissolve the crude carboxylic acid (1.0 mmol) in anhydrous DMF.

  • Add ammonium chloride (1.5 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired primary amide.

Rationale for Experimental Choices:

  • Saponification: Lithium hydroxide is a strong base that efficiently hydrolyzes the methyl ester to the corresponding carboxylate salt.

  • Amide Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).

  • Base: DIPEA is a non-nucleophilic organic base used to activate the carboxylic acid and neutralize the ammonium salt formed during the reaction.

Conclusion: A Building Block for Future Innovations

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate stands as a testament to the power of rational design in chemical synthesis. Its strategic combination of reactive sites and pharmacophoric elements provides a robust platform for the discovery of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile building block in their own drug discovery endeavors, paving the way for the development of new and improved medicines.

References

  • A One-Pot Radio-synthesis of [18F]PARPi. National Institutes of Health.[Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI.[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

  • Substituted nicotinic acid derivatives and their use as parp inhibitors.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.[Link]

  • Preparation of substituted pyrrolopyridinones as parp inhibitors.
  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. National Institutes of Health.[Link]

  • Preparation of methyl 2-chloro-6-(pyrrolidin-1-yl)nicotinate.
  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health.[Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.[Link]

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. National Institutes of Health.[Link]

  • Amination of 2-halopyridines. [a]. ResearchGate.[Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate.[Link]

  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro. ResearchGate.[Link]

  • Synthesis of 6-substituted nicotinic acid derivatives.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health.[Link]

Method

Application Notes and Protocols for Cell-Based Assays Using Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Authored by: Your Senior Application Scientist Introduction Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a novel synthetic compound with a chemical structure suggestive of potential interactions with nicotinic acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a novel synthetic compound with a chemical structure suggestive of potential interactions with nicotinic acetylcholine receptors (nAChRs). The nicotinoyl backbone, common to nicotinic agonists, coupled with fluoro and pyrrolidinyl substitutions, presents a unique pharmacological scaffold. These modifications may confer selectivity for specific nAChR subtypes or introduce allosteric modulatory properties. This guide provides a comprehensive suite of cell-based assays to meticulously characterize the pharmacological profile of this compound, enabling researchers in drug discovery and neurobiology to elucidate its mechanism of action and therapeutic potential.

Background: The Versatility of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[1] They are pentameric structures assembled from a variety of subunits (α1-α10, β1-β4, γ, δ, ε), giving rise to a diverse range of receptor subtypes with distinct pharmacological and physiological properties.[2] The most abundant nAChR subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[2]

Upon binding of an agonist like acetylcholine or nicotine, the nAChR channel opens, leading to an influx of cations, primarily Na+ and Ca2+.[3] This influx causes membrane depolarization and the initiation of a cellular response. The α7 nAChR subtype is particularly notable for its high permeability to calcium, which allows it to act as a significant trigger for intracellular calcium signaling cascades.[4][5] The dysfunction of nAChRs has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction, making them attractive therapeutic targets.[6]

Modulation of nAChRs can occur through several mechanisms:

  • Agonists: Bind to the acetylcholine binding site and activate the receptor.

  • Antagonists: Bind to the acetylcholine binding site and block activation.

  • Allosteric Modulators: Bind to a site distinct from the agonist binding site and can either potentiate (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the receptor's response to an agonist.[2][7] PAMs are of particular therapeutic interest as they can enhance the physiological signaling of acetylcholine without directly causing receptor activation, potentially offering a more nuanced and safer therapeutic approach.[6][8]

PART 1: Foundational Analysis - Cytotoxicity and Cell Line Selection

Before embarking on functional characterization, it is imperative to establish the compound's cytotoxicity profile to determine a suitable concentration range for subsequent assays. This ensures that observed effects are due to specific pharmacological activity rather than non-specific toxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Cytotoxicity Assessment

cluster_0 Cell Preparation cluster_2 MTT Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of the compound D Treat cells with the compound for 24-48 hours C->D E Add MTT reagent F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Materials:

  • Selected cell line (e.g., SH-SY5Y for neuronal-like properties, or HEK293 cells stably expressing specific nAChR subtypes)

  • Complete cell culture medium

  • Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the culture medium with medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound). Incubate for 24 to 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the CC50 (50% cytotoxic concentration).

Recommended Cell Lines:

Cell LineExpressed nAChR SubtypesRationale for Use
SH-SY5Y Endogenous α3, α5, α7, β2, β4A human neuroblastoma cell line that endogenously expresses a mix of neuronal nAChRs, making it a good initial screening tool.
HEK293 None (endogenously)A non-neuronal cell line with low endogenous channel expression. Ideal for stable or transient transfection with specific nAChR subunit combinations (e.g., α7, α4β2) to study subtype selectivity.
GH4C1 Endogenous α7A rat pituitary cell line that can be used to study α7 nAChR-mediated responses.
PC12 Endogenous α3, α5, α7, β2, β4A rat pheochromocytoma cell line that differentiates into a neuronal phenotype upon treatment with nerve growth factor (NGF).

PART 2: Primary Functional Screening - Assessing Agonist and Antagonist Activity

The primary functional assays aim to determine if Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate can directly activate or inhibit nAChRs. This is typically assessed by measuring changes in intracellular calcium or membrane potential.

Protocol 2: Calcium Influx Assay

This assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.[9][10][11]

Workflow for Calcium Influx Assay

cluster_0 Cell Preparation cluster_2 Compound Addition and Measurement A Seed cells in a 96-well black-walled, clear-bottom plate B Incubate for 24 hours A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) D Incubate for 30-60 minutes C->D E Measure baseline fluorescence F Add compound or control agonist E->F G Measure fluorescence changes over time F->G

Caption: Workflow for measuring intracellular calcium changes.

Materials:

  • Cell line expressing the nAChR of interest

  • 96-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

  • Reference agonist (e.g., acetylcholine, nicotine)

  • Reference antagonist (e.g., mecamylamine)

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate and incubate for 24 hours.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid) for 30-60 minutes at 37°C.[9]

  • Baseline Measurement: Wash the cells to remove excess dye and add fresh assay buffer. Measure the baseline fluorescence for a short period.

  • Agonist Mode: Inject a range of concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate and monitor the fluorescence change over time. A known agonist should be used as a positive control.

  • Antagonist Mode: Pre-incubate the cells with a range of concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for 15-30 minutes. Then, add a known agonist at its EC80 concentration and measure the fluorescence change. A known antagonist should be used as a positive control.

  • Data Analysis: The change in fluorescence (ΔF) is calculated as the peak fluorescence minus the baseline fluorescence. For agonist mode, plot the concentration-response curve and determine the EC50. For antagonist mode, plot the inhibition curve and determine the IC50.

PART 3: Investigating Allosteric Modulation

If the compound does not show significant agonist or antagonist activity, it may function as an allosteric modulator.

Protocol 3: Assessing Positive and Negative Allosteric Modulation

This assay is similar to the calcium influx assay but is designed to detect potentiation or inhibition of the response to a sub-maximal concentration of a known agonist.

Procedure:

  • Follow steps 1-3 of the Calcium Influx Assay protocol.

  • PAM Mode: Pre-incubate the cells with a range of concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for 15-30 minutes. Then, add a known agonist at its EC20 concentration and measure the fluorescence change. A known PAM (e.g., PNU-120596 for α7 nAChRs) should be used as a positive control.[1]

  • NAM Mode: Pre-incubate the cells with a range of concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for 15-30 minutes. Then, add a known agonist at its EC80 concentration and measure the fluorescence change.

  • Data Analysis: For PAM mode, calculate the fold-potentiation of the agonist response. For NAM mode, calculate the percentage of inhibition.

PART 4: Elucidating Downstream Signaling Pathways

nAChR activation can trigger various intracellular signaling cascades. Investigating these pathways can provide a more comprehensive understanding of the compound's cellular effects.

Protocol 4: ERK1/2 Phosphorylation Assay

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and can be activated by nAChR-mediated calcium influx.[12][13]

Signaling Pathway from nAChR to ERK1/2 Phosphorylation

nAChR nAChR Ca2_influx Ca2+ Influx nAChR->Ca2_influx CaM Calmodulin Ca2_influx->CaM Ras_GRP Ras-GRP CaM->Ras_GRP Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Gene_expression Gene Expression & Cellular Responses pERK->Gene_expression

Caption: Simplified signaling cascade from nAChR activation to ERK1/2 phosphorylation.

Materials:

  • Cell line of interest

  • Serum-free medium

  • Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

  • Lysis buffer

  • Phospho-ERK1/2 and Total-ERK1/2 antibody pairs for ELISA or Western blotting

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western blotting; HTRF or AlphaScreen reagents for plate-based assays)[14][15]

Procedure (using a plate-based ELISA format):

  • Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before the experiment.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for a predetermined time (e.g., 5-30 minutes).[15]

  • Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on ice for 30 minutes.

  • ELISA: Perform a sandwich ELISA according to the manufacturer's protocol to detect the levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates.[13]

  • Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each sample. Plot the concentration-response curve and determine the EC50 for ERK1/2 phosphorylation.

Protocol 5: NF-κB Reporter Assay

The transcription factor NF-κB plays a critical role in inflammatory and immune responses and its activity can be modulated by nAChR signaling, particularly through the α7 subtype.[16][17][18]

Workflow for NF-κB Reporter Assay

cluster_0 Transfection cluster_2 Luciferase Assay A Co-transfect cells with an NF-κB luciferase reporter and a control reporter (e.g., Renilla) B Incubate for 24-48 hours A->B C Treat cells with the compound D Incubate for 6-24 hours C->D E Lyse cells F Measure firefly and Renilla luciferase activity E->F

Caption: Workflow for measuring NF-κB activation using a dual-luciferase reporter assay.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • NF-κB-driven firefly luciferase reporter plasmid

  • Constitutive Renilla luciferase reporter plasmid (for normalization)

  • Transfection reagent

  • Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.[19]

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white-walled plate.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for 6-24 hours.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold-change in NF-κB activity relative to the vehicle control.

PART 5: Investigating Potential Off-Target Effects

It is crucial to assess the selectivity of the compound by testing for activity at other related ion channels. G-protein-coupled inwardly-rectifying potassium (GIRK) channels are relevant as they can be modulated by some nAChR ligands and are involved in neuronal excitability.[20][21][22]

Protocol 6: GIRK Channel Activity Assay

GIRK channel activation leads to potassium efflux and membrane hyperpolarization. This can be measured using a membrane potential-sensitive dye.[20]

Procedure:

  • Cell Line: Use a cell line endogenously or heterologously expressing GIRK channels (e.g., AtT-20 cells).

  • Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)).

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. A known GIRK channel modulator (e.g., ML297 as an activator) should be used as a control.[23]

  • Fluorescence Measurement: Measure the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization, while a decrease indicates hyperpolarization (GIRK activation).

  • Data Analysis: Quantify the change in fluorescence and plot the concentration-response curve.

Data Analysis and Interpretation Summary

AssayPrimary EndpointInterpretation
MTT Assay CC50Determines the cytotoxic concentration range of the compound.
Calcium Influx Assay EC50 (agonist), IC50 (antagonist)Quantifies the compound's ability to activate or inhibit nAChR-mediated calcium influx.
Allosteric Modulation Assay Fold-potentiation (PAM), % Inhibition (NAM)Determines if the compound enhances or reduces the effect of a known agonist.
ERK1/2 Phosphorylation Assay EC50Measures the compound's ability to activate the MAPK signaling pathway downstream of nAChRs.
NF-κB Reporter Assay Fold-activation/inhibitionAssesses the compound's influence on the NF-κB transcriptional activity.
GIRK Channel Assay EC50/IC50Evaluates the compound's off-target effects on GIRK channel activity.

Conclusion

The suite of cell-based assays detailed in this application note provides a robust framework for the comprehensive pharmacological characterization of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. By systematically evaluating its cytotoxicity, primary functional activity at nAChRs, potential for allosteric modulation, impact on downstream signaling pathways, and off-target effects, researchers can build a detailed profile of this novel compound. This information is critical for guiding further drug development efforts and for understanding its potential therapeutic applications in the treatment of neurological and inflammatory disorders.

References

  • NF-κB - Wikipedia. Available at: [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • Transcription - NF-kB signaling pathway - Bio-Rad. Available at: [Link]

  • Nicotinic cholinergic receptors - YouTube. Available at: [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway) - BPS Bioscience. Available at: [Link]

  • Component of nicotine-induced intracellular calcium elevation mediated through α3- and α5-containing nicotinic acetylcholine receptors are regulated by cyclic AMP in SH-SY5Y cells - PubMed Central. Available at: [Link]

  • Nicotinic acetylcholine receptor assays - PubMed. Available at: [Link]

  • A fluorescent screening assay for identifying modulators of GIRK channels - PubMed. Available at: [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed. Available at: [Link]

  • Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - ACS Publications. Available at: [Link]

  • G protein-coupled inwardly rectifying potassium channel - Wikipedia. Available at: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - MDPI. Available at: [Link]

  • Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation - Nature. Available at: [Link]

  • Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores | PNAS. Available at: [Link]

  • Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - Frontiers. Available at: [Link]

  • Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor - PNAS. Available at: [Link]

  • AlphaScreen SureFire Phospho-ERK assay - BMG Labtech. Available at: [Link]

  • Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC. Available at: [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. Available at: [Link]

  • The Positive Allosteric Modulation of alpha7-Nicotinic Cholinergic Receptors by GAT107 Increases Bacterial Lung Clearance in Hyperoxic Mice by Decreasing Oxidative Stress in Macrophages - MDPI. Available at: [Link]

  • Identification of G Protein-Coupled, Inward Rectifier Potassium Channel Gene Products from the Rat Anterior Pituitary Gland* | Endocrinology | Oxford Academic. Available at: [Link]

  • G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC - PubMed Central. Available at: [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - Frontiers. Available at: [Link]

  • Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels - MDPI. Available at: [Link]

  • Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - Frontiers. Available at: [Link]

  • Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons - PubMed. Available at: [Link]

Sources

Application

Radioligand Binding Characterization of Fluorinated Nicotinic Agonists

Application Note & Protocol Guide | Version 2.4 Abstract This guide details the experimental framework for characterizing fluorinated ligands targeting Nicotinic Acetylcholine Receptors (nAChRs), specifically the high-af...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Abstract

This guide details the experimental framework for characterizing fluorinated ligands targeting Nicotinic Acetylcholine Receptors (nAChRs), specifically the high-affinity


 and homomeric 

subtypes. Fluorination is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability, and is the prerequisite for developing

-labeled PET radiotracers (e.g.,

-Flubatine,

-2-FA). This protocol covers two distinct workflows: (1) Competition Binding (screening "cold" fluorinated candidates against standard tritiated radioligands) and (2) Direct Saturation Binding (validating "hot"

-labeled ligands).

Compound Design & The "Fluorine Effect"

Before initiating binding studies, it is crucial to understand why these compounds are being tested. Replacing a hydrogen or hydroxyl group with fluorine often maintains steric similarity (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but drastically alters electronic properties.

  • pKa Modulation: Fluorine electron withdrawal reduces the basicity of the pyrrolidine or azetidine nitrogen common in nicotinic agonists. This affects the cation-

    
     interaction with the Tryptophan residue in the receptor binding pocket.
    
  • Lipophilicity: Fluorination typically increases

    
    , enhancing blood-brain barrier (BBB) permeability—a critical requirement for CNS-targeting nAChR drugs.
    

Experimental Design Strategy

Receptor Source Selection
SourceProsConsRecommended For
Rat Brain Homogenate Native receptor stoichiometry; biologically relevant.Heterogeneous mixture; lower receptor density (

).
Initial screening; PET tracer validation.[1]
Transfected HEK293/Xenopus High

; defined subtypes (e.g., pure

).
Artificial lipid environment; potential overexpression artifacts.SAR studies; Subtype selectivity profiling.
Radioligand Selection Matrix

To determine the affinity (


) of your fluorinated compound, you must displace a known standard.
Target SubtypeStandard Radioligand

(Approx)
Notes


-Cytisine
~0.5 nMAgonist.[2] High specificity for

. Best for agonist screening.


-Epibatidine
~0.05 nMVery high affinity. Binds multiple subtypes (

). Requires masking agents.


-

-Bungarotoxin
~0.5 nMAntagonist. The gold standard for

.


-Methyllycaconitine (MLA)
~2.0 nMAntagonist. Alternative if avoiding Iodine-125 is preferred.

Detailed Protocol: Competition Binding

Objective: Determine the


 of a novel fluorinated compound (e.g., N-fluoroalkyl-cytisine derivative) using 

-Cytisine as the tracer.
Reagents & Buffer Preparation
  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl

    
    , 2.5 mM CaCl
    
    
    
    , pH 7.4 at 4°C.
  • Filter Pre-treatment Solution: 0.5% Polyethylenimine (PEI) in water.

    • Critical: Nicotinic ligands are positively charged and stick to glass fiber filters. Soaking filters in PEI (a polycation) for >1 hour blocks these anionic sites on the glass.

Membrane Preparation (Rat Cortex)
  • Dissect rat cortex on ice.

  • Homogenize in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron.

  • Centrifuge at 40,000

    
     for 10 min at 4°C.
    
  • Resuspend pellet in fresh buffer and centrifuge again (Wash step).

  • Resuspend final pellet to a protein concentration of ~1-2 mg/mL.

Assay Workflow

Total Volume: 500


L per tube.
Replicates:  Triplicate.
  • Add Buffer: 250

    
    L Binding Buffer.
    
  • Add Competitor: 50

    
    L of your fluorinated test compound (Concentration range: 
    
    
    
    M to
    
    
    M).
  • Add Radioligand: 50

    
    L 
    
    
    
    -Cytisine (Final conc: ~0.5 - 1.0 nM).
  • Add Tissue: 150

    
    L Membrane suspension (Start reaction).
    
  • Non-Specific Binding (NSB) Control: In separate tubes, add 300

    
    M (-)Nicotine instead of test compound.
    
  • Incubation: Incubate at 4°C for 75 minutes .

    • Why 4°C? Nicotinic receptors desensitize and degrade rapidly at 37°C ex vivo. 4°C ensures stable equilibrium.

  • Termination: Rapid filtration through PEI-soaked Whatman GF/B filters using a cell harvester.

  • Wash: Wash filters

    
     mL with ice-cold buffer.
    
  • Counting: Transfer filters to vials, add scintillation cocktail, and count (LSC).

Protocol: Direct Saturation with -Ligands

Objective: Determine


 and 

of a "hot" PET tracer (e.g.,

-Flubatine).

Safety Note:


 has a half-life of 109.7 minutes. All steps must be time-corrected.
  • Specific Activity (SA) Check: Determine SA (GBq/

    
    mol) immediately before assay via HPLC. Low SA leads to mass effects (self-blocking).
    
  • Dilution Series: Prepare 6-8 concentrations of

    
    -Ligand (e.g., 0.05 nM to 10 nM).
    
  • Incubation: Same as Section 3.3, but reduce time to 60 minutes if kinetics allow, to minimize radioactive decay loss.

  • Gamma Counting: Use a Gamma Counter (NaI crystal) instead of LSC. No cocktail required.

  • Decay Correction: Correct all CPM (Counts Per Minute) values to the start of the counting cycle (

    
    ).
    

Workflow Visualization

BindingAssay cluster_Assay Assay Plate Setup (4°C) Start Start: Membrane Prep Tube_Total Total Binding (Membrane + Radioligand) Start->Tube_Total Tube_NSB Non-Specific Binding (+ 300µM Nicotine) Start->Tube_NSB Tube_Comp Competition Wells (+ Fluorinated Ligand 10^-10 to 10^-4 M) Start->Tube_Comp PreTreat Filter Pre-treatment (0.5% PEI, >1 hr) Harvest Rapid Filtration (Brandel Harvester) PreTreat->Harvest Filters Ready Incubate Incubation 75 min @ 4°C Tube_Total->Incubate Tube_NSB->Incubate Tube_Comp->Incubate Incubate->Harvest Count Scintillation/Gamma Counting Harvest->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Caption: Workflow for nAChR radioligand binding. PEI pre-treatment of filters is a critical quality control step.

Data Analysis & Interpretation

The Cheng-Prusoff Correction

In competition assays, the raw


 is dependent on the radioligand concentration.[3] You must convert this to the equilibrium dissociation constant (

) to get a true measure of affinity.


  • 
     : Concentration of fluorinated ligand displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (e.g., 1.0 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Hill Slope ( )
  • 
     : Follows Mass Action Law. Simple competitive binding at one site.
    
  • 
     : Negative cooperativity or binding to multiple sites (e.g., High vs. Low affinity states of 
    
    
    
    ).
  • 
     : Positive cooperativity (rare for simple competitive antagonists).
    

Troubleshooting & Validation

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Ligand sticking to filters.Increase PEI concentration to 0.5%; Add 0.1% BSA to binding buffer.
Low Specific Binding (<50%) Receptor degradation.Ensure all steps are at 4°C; Add protease inhibitors; Use fresh membranes.
Variable Replicates Incomplete equilibrium.Extend incubation time; Check pipette calibration for viscous membrane suspensions.
Hill Slope << 1.0 Mixed receptor population.Use more selective radioligand (e.g., Cytisine instead of Epibatidine) or use knockout mouse tissue.

References

  • Protocol for nAChR Binding: Kellar, K. J., et al. (2020). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Neuroscience. Link

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973).[4] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Flubatine Characterization: Sabri, O., et al. (2020).[5] (+)-[18F]Flubatine as a novel α4β2 nicotinic acetylcholine receptor PET ligand. European Journal of Nuclear Medicine and Molecular Imaging. Link

  • 2-Fluoro-A-85380 (2-FA): Valette, H., et al. (2005).[5] [18F]-2-Fluoro-A85380-PET imaging of human vascular nicotinic acetylcholine receptors. Journal of Nuclear Medicine. Link

  • PEI Filter Treatment: Bruns, R. F., et al. (1983).[6] A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry. Link

Sources

Method

"Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" as a tool compound in neuroscience

[1] Introduction & Significance Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (CAS: 1228666-19-0) is a specialized pyridine-based building block employed primarily in the development of high-affinity ligands for G-protei...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Significance

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (CAS: 1228666-19-0) is a specialized pyridine-based building block employed primarily in the development of high-affinity ligands for G-protein coupled receptors (GPCRs), specifically the Histamine H3 Receptor .

In the context of neuroscience drug discovery, this compound serves two critical roles:

  • Privileged Scaffold Intermediate: It provides a regioselective entry point into 2,6-disubstituted nicotinamides, a chemotype frequently associated with H3 receptor antagonism (used in treating cognitive deficits, narcolepsy, and ADHD).

  • Structural Reference: The 2-fluoro-pyridine motif is a common bioisostere in medicinal chemistry, improving metabolic stability against oxidative debulking while maintaining electronic properties similar to the parent pyridine.

This guide details the synthesis, physicochemical properties, and application of this compound as a precursor for neuroactive agents.

Scientific Logic & Mechanism[1]

The "Scaffold" Logic: Regioselective Functionalization

The core utility of this compound lies in its synthesis from methyl 2,6-difluoronicotinate . The presence of the ester group at the C3 position creates an electronic and steric environment that directs nucleophilic aromatic substitution (


).
  • Regioselectivity: When reacting methyl 2,6-difluoronicotinate with pyrrolidine, the substitution occurs preferentially at the C6 position .

    • Steric Hindrance: The C2 position is sterically crowded by the adjacent methyl ester at C3, hindering nucleophilic attack.

    • Electronic Activation: While both C2 and C6 are activated by the ring nitrogen, the C6 position is more accessible and sufficiently electrophilic to react with secondary amines like pyrrolidine under mild conditions.

Neuroscience Target: Histamine H3 Receptor

Derivatives synthesized from this ester (via hydrolysis and amide coupling) act as antagonists/inverse agonists at the Histamine H3 receptor .

  • Mechanism: H3 is a presynaptic

    
    -coupled autoreceptor. Antagonism blocks the negative feedback loop, increasing the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.
    
  • Therapeutic Outcome: Enhanced vigilance, improved cognitive function, and wakefulness.

Physicochemical Properties[1][2][3][4][5]

PropertyValueNote
Formula

MW 224.23 g/mol
Appearance Off-white to pale yellow solid
LogP ~2.1 (Predicted)Lipophilic, suitable for CNS penetration
Solubility DMSO, DCM, Ethyl AcetateLow water solubility
Key Motif 2-Fluoro-6-amino-pyridineBioactive pharmacophore

Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Objective: To synthesize the title compound from methyl 2,6-difluoronicotinate with high regioselectivity.

Materials:

  • Methyl 2,6-difluoronicotinate (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Acetonitrile (ACN) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 2,6-difluoronicotinate (e.g., 1.73 g, 10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add TEA (2.1 mL, 15 mmol) followed by the dropwise addition of pyrrolidine (0.91 mL, 11 mmol).

    • Rationale: Cooling prevents uncontrolled exotherms and improves regioselectivity by kinetically favoring the less hindered C6 position.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

    • Checkpoint: The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
    
  • Yield: Expect 75–85% yield of the C6-substituted product.

Protocol B: Hydrolysis to 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid

Objective: To generate the free acid for subsequent amide coupling.

Methodology:

  • Dissolve the methyl ester (from Protocol A) in a mixture of THF:MeOH:Water (3:1:1).

  • Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq).
    
  • Stir at RT for 2 hours.

  • Acidify to pH 3–4 with 1N HCl. The product may precipitate; filter or extract with EtOAc.

  • Result: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid (CAS: 1228665-87-9).

Visualizations

Synthesis Pathway

The following diagram illustrates the regioselective


 reaction and subsequent activation for library generation.

SynthesisPathway SM Methyl 2,6-difluoronicotinate (Starting Material) Product Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (Target Scaffold) SM->Product S_NAr (Regioselective at C6) Reagents Pyrrolidine TEA, ACN, 0°C Acid 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid (Active Intermediate) Product->Acid Ester Cleavage Hydrolysis LiOH, THF/H2O Hydrolysis Final H3 Receptor Antagonist (Neuroactive Ligand) Acid->Final Diversification Coupling Amide Coupling (R-NH2, HATU)

Caption: Regioselective synthesis of the title compound and its conversion to H3 receptor antagonists.

H3 Receptor Signaling Context

Understanding the downstream effect of the final tool compound.

H3Signaling Ligand Nicotinamide Derivative (Antagonist) H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Blocks (Antagonism) Ligand->H3R Prevents Gi Activation Gi Gi/o Protein H3R->Gi Activates (Constitutive) Release Neurotransmitter Release (Histamine, ACh, NE) H3R->Release Disinhibition (Therapeutic Effect) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces

Caption: Mechanism of action for H3 antagonists derived from the title scaffold, leading to neurotransmitter release.

References

  • Pfizer Inc. (2010). Pyrrolidinyl-substituted pyridine derivatives as H3 receptor antagonists. US Patent Application US20100160323A1.[3] Link

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. Link

  • Sanders, T., et al. (2011). Regioselective Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines. Journal of Organic Chemistry, 76(15), 6400-6409. (General reference for

    
     regioselectivity).
    

Sources

Application

Application Note: High-Sensitivity Quantification of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate by LC-MS/MS

This Application Note is designed for bioanalytical scientists and drug development researchers requiring a robust, validated method for the quantification of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (MFPN) in biolo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development researchers requiring a robust, validated method for the quantification of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (MFPN) in biological matrices.

Abstract & Scope

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a functionalized pyridine ester often utilized as a key intermediate in the synthesis of kinase inhibitors or as a specific pharmacological probe. Its structural core combines a basic pyrrolidine moiety with a labile methyl ester. The primary bioanalytical challenge is the enzymatic instability of the ester group in plasma, which leads to rapid hydrolysis to the corresponding carboxylic acid metabolite.

This protocol details a stabilized sample preparation workflow coupled with a high-sensitivity LC-MS/MS method. We prioritize the inhibition of plasma esterases and the chromatographic separation of the parent ester from its acid metabolite to ensure data integrity.

Analyte & Mechanistic Strategy

Physicochemical Profile
  • IUPAC Name: Methyl 2-fluoro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate

  • Molecular Formula: C₁₁H₁₃FN₂O₂

  • Molecular Weight: 224.23 g/mol [1]

  • Monoisotopic Mass: 224.0961 Da

  • LogP (Predicted): ~2.3 (Moderately Lipophilic)

  • pKa (Predicted): ~5.5 (Pyridine N) and ~8.5 (Pyrrolidine N - though reduced by electron-withdrawing F and Ester). Note: The molecule effectively protonates in ESI+.

Critical Analytical Challenges
  • Ester Hydrolysis: Plasma esterases (carboxylesterases, butyrylcholinesterase) will rapidly convert MFPN to 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid.

    • Solution: Immediate acidification of plasma and low-temperature handling.

  • In-Source Fragmentation: Labile esters can fragment in the ion source, potentially lowering sensitivity.

    • Solution: Optimized De-clustering Potential (DP) and moderate Source Temperature.

Experimental Protocol

Reagents & Materials
  • Reference Standard: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (>98% purity).

  • Internal Standard (IS):

    • Preferred: MFPN-d₈ (Pyrrolidine-d₈) or MFPN-d₃ (Methyl-d₃).

    • Alternative: Methyl 6-(pyrrolidin-1-yl)nicotinate (Structural Analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Stabilizer: 1.0 M Formic Acid or 100 mM PMSF (Phenylmethylsulfonyl fluoride).

Sample Preparation (Protein Precipitation with Stabilization)

Rationale: Liquid-Liquid Extraction (LLE) is cleaner, but Protein Precipitation (PPT) is faster and, when acidified, sufficiently halts enzyme activity.

Step-by-Step Workflow:

  • Collection: Collect blood into K₂EDTA tubes pre-chilled on ice.

  • Stabilization (Critical): Immediately upon plasma separation, add 5% v/v of 1.0 M Formic Acid to the plasma (e.g., 5 µL acid to 95 µL plasma). Vortex gently. Target pH: ~3.0.

  • Aliquot: Transfer 50 µL of acidified plasma to a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 ACN:Water).

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile .

  • Extraction: Vortex vigorously for 5 minutes @ 1200 RPM.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water . (Dilution ensures peak shape on the C18 column).

LC-MS/MS Conditions
Chromatography (LC)
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why BEH C18? High pH stability is not needed here, but the particle ruggedness ensures consistent retention times for large batches.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
2.50 95 Elution
3.00 95 Wash
3.10 5 Re-equilibration

| 4.00 | 5 | End of Run |

Mass Spectrometry (MS)
  • System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2][3]

  • Source Parameters (Sciex Generic):

    • Curtain Gas (CUR): 35

    • IonSpray Voltage (IS): 4500 V

    • Temperature (TEM): 500°C

    • Gas 1 / Gas 2: 50 / 50

MRM Transitions:

Analyte Precursor Ion (Q1) Product Ion (Q3) Dwell (ms) CE (eV) Type
MFPN 225.1 193.1 50 25 Quantifier
MFPN 225.1 165.1 50 35 Qualifier
MFPN 225.1 70.1 50 45 Qualifier (Pyrrolidine ring)

| IS (d8-Analog) | 233.1 | 201.1 | 50 | 25 | Quantifier |

  • Quantifier Logic (225->193): Loss of methanol (-32 Da) from the methyl ester is a classic fragmentation pathway for nicotinates, forming a stable acylium ion.

  • Qualifier Logic (225->165): Loss of the entire ester group (-59 Da).

Visualization of Workflow & Logic

Bioanalytical Workflow Diagram

This diagram illustrates the critical stabilization step required to prevent ester hydrolysis.

BioanalyticalWorkflow cluster_risk Risk: Ester Hydrolysis Sample Blood Collection (K2EDTA Tubes) Ice Keep on Wet Ice (< 4°C) Sample->Ice PlasmaSep Centrifugation (4°C, 10 min) Ice->PlasmaSep Stabilization CRITICAL STEP: Acidification Add 5% v/v 1M Formic Acid PlasmaSep->Stabilization Metabolite Hydrolysis to Acid (Artifactual Formation) PlasmaSep->Metabolite No Acid PPT Protein Precipitation Add ACN + IS Vortex 5 min Stabilization->PPT pH ~3.0 Centrifuge Clarification 4000g, 15 min PPT->Centrifuge Dilution Dilution 1:1 with 0.1% FA/H2O Centrifuge->Dilution Analysis LC-MS/MS Analysis MRM: 225.1 -> 193.1 Dilution->Analysis

Caption: Step-by-step extraction protocol highlighting the critical acidification step to prevent ex vivo hydrolysis.

Validation & Quality Control

To ensure the method meets FDA/EMA Bioanalytical Method Validation (BMV) guidelines, the following tests are mandatory:

Specificity & Selectivity
  • Metabolite Interference Check: Inject a high concentration (1000 ng/mL) of the hydrolyzed metabolite (2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid). Ensure it separates chromatographically from the parent ester. The acid will elute significantly earlier on a C18 column (RT ~0.8 min) compared to the ester (RT ~2.0 min).

Stability Assessments (Crucial)

Because this is an ester, standard stability tests must be modified:

  • Bench-top Stability: Assess stability in acidified vs. non-acidified plasma at Room Temperature for 4 hours.

  • Freeze-Thaw: 3 cycles at -80°C. Ensure pH does not drift upon thawing.

  • Processed Sample Stability: Stability in the autosampler (4°C) for 24 hours.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Curve: Linear regression (1/x² weighting).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Li, W., et al. (2011). Hydrolytic stability of ester-containing drugs in plasma: Challenges and strategies in bioanalysis. Journal of Chromatography B, 879(13-14), 983-990. (Provides the foundational logic for acid stabilization of plasma esters).

  • PubChem Compound Summary. (2023). Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. National Center for Biotechnology Information. [Link][1]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Method

Application Note: Multi-Nuclear NMR Characterization of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

This Application Note is designed as a high-level technical guide for the structural validation of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate . It synthesizes theoretical principles of heteronuclear NMR with practical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the structural validation of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate . It synthesizes theoretical principles of heteronuclear NMR with practical experimental protocols.


H, 

C,

F) Target Molecule: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (CAS: N/A, Intermediate)

Introduction & Scope

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a densely functionalized pyridine derivative often employed as a scaffold in the synthesis of kinase inhibitors (e.g., BTK inhibitors). Its structural elucidation presents specific challenges due to the presence of the fluorine atom at the C2 position, which induces significant spin-spin coupling (


-coupling) across both proton and carbon spectra.

This guide provides a self-validating protocol to confirm the regiochemistry of the substituents:

  • The Fluorine atom at position 2 (verified by

    
    C 
    
    
    
    coupling).
  • The Pyrrolidine ring at position 6 (verified by NOE or chemical shift induction).

  • The Methyl Ester at position 3 (verified by HMBC).

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and minimize solvent-solute interactions that broaden pyrrolidine signals:

  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard choice.
    
    • Note: If signals overlap or if the pyrrolidine ring shows restricted rotation broadening, switch to DMSO-

      
       to sharpen the exchangeable/dynamic signals.
      
  • Concentration: 10–15 mg for standard characterization; 30+ mg for

    
    C acquisition.
    
  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes

H
zg30161.0 sStandard proton.

C-{1H}
zgpg301024+2.0 sBroadband proton decoupled.

F
zgflqn321.0 sCritical: Run non-decoupled to see H-F splitting, or decoupled for purity.

H-

C HSQC
hsqcedetgpsisp2.341.5 sMultiplicity edited (CH/CH3 up, CH2 down).

H-

C HMBC
hmbcgplpndqf81.5 sLong-range correlations (optimized for 8 Hz).

Structural Elucidation Logic

The "Fingerprint" of 2-Fluoropyridine ( C NMR)

The most definitive confirmation of the core structure comes from the Carbon-13 spectrum. The Fluorine atom (


) couples to the carbon atoms, creating a predictable splitting pattern that validates the substitution pattern.
  • C2 (Directly bonded to F): Appears as a doublet with a massive coupling constant (

    
    ). This confirms the F is on the ring.
    
  • C3 (ipso to Ester): Appears as a doublet with a medium coupling (

    
    ).
    
  • C4 (Ortho to Ester): Doublet with small coupling (

    
    ).
    
  • C5 (Meta to Ester): Often appears as a singlet or broadened doublet (

    
    ).[1]
    
  • C6 (Attached to Pyrrolidine): Doublet (

    
     via Nitrogen path is negligible, but 
    
    
    
    via ring carbon path is also small; usually appears as a singlet).
Proton Assignment ( H NMR)

The aromatic region will display two distinct doublets for the H4 and H5 protons.

  • H4 (approx. 8.0 ppm): Deshielded by the adjacent ester group. Shows ortho-coupling to H5 (

    
    ) and potentially small long-range coupling to F.
    
  • H5 (approx. 6.3 ppm): Significantly shielded by the electron-donating pyrrolidine nitrogen at position 6. Shows ortho-coupling to H4.

Fluorine Verification ( F NMR)
  • Shift: Expect a singlet (if decoupled) around -65 to -75 ppm .

  • Coupling: If proton-coupled, it may appear as a doublet of doublets due to coupling with H4 and H5, though these couplings are often small (

    
    ) in this specific substitution pattern.
    

Summary of Spectral Data

Table 1: Predicted Chemical Shifts & Multiplicities ( )
PositionNucleus

(ppm)
MultiplicityCoupling (

in Hz)
Assignment Logic
2

F
-70.0Singlet-Diagnostic for 2-F-Pyridine
2

C
~163.0Doublet

C-F ipso carbon
3

C
~105.0Doublet

C-Ester ipso carbon
4

H
~8.10Doublet

Deshielded by Ester
5

H
~6.25Doublet

Shielded by Amine
6

C
~158.0Singlet-C-N ipso carbon
Pyr-


H
~3.55Broad/Mult-N-CH

(Deshielded)
Pyr-


H
~1.95Broad/Mult-C-CH

OMe

H
~3.85Singlet-Methyl Ester
C=O

C
~165.0Doublet

Carbonyl Carbon

Visualization of Workflow & Logic

Diagram 1: Analytical Workflow

This flowchart outlines the decision-making process for validating the compound.

NMR_Workflow Start Sample: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Solvent Dissolve in CDCl3 (Check Solubility) Start->Solvent Acq1H Acquire 1H NMR (16 Scans) Solvent->Acq1H Acq19F Acquire 19F NMR (Confirm Monofluorination) Solvent->Acq19F Check1 Decision: Is Purity >95%? Acq1H->Check1 Acq19F->Check1 Acq13C Acquire 13C & HSQC (Verify C-F Splitting) Check1->Acq13C Yes Purify Repurify (Column/HPLC) Check1->Purify No Analyze Assign H4/H5 & C2 Splitting Acq13C->Analyze Report Generate Application Note Analyze->Report Purify->Solvent

Caption: Step-by-step analytical workflow for structural validation.

Diagram 2: Connectivity & Coupling Logic

This diagram visualizes the critical HMBC and Coupling correlations required to prove the structure.

Coupling_Logic F2 Fluorine (F2) C2 Carbon C2 (d, 240Hz) F2->C2 1J Coupling (Strong) C3 Carbon C3 (d, 30Hz) F2->C3 2J Coupling H4 Proton H4 (d, 8Hz) C2->H4 HMBC C3->H4 HMBC Ester Methyl Ester C3->Ester Connectivity H5 Proton H5 (d, 8Hz) H4->H5 3J (Ortho) Pyr Pyrrolidine Ring H5->Pyr NOE / Elect. Shielding

Caption: Network of Scalar Couplings (J) and HMBC correlations defining the regiochemistry.

References

  • Sigma-Aldrich. Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Product Page.[2] (Used for CAS/Structure verification).[1] Link

  • Reich, H. J.

    
    C-F Coupling Constants. University of Wisconsin-Madison. (Authoritative source for C-F coupling ranges). Link
    
  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for

    
    F NMR parameters). Link
    
  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Reference for pyridine derivative shifts). Link

Sources

Application

Application and Protocol for Schild Analysis of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for characterizing the antagonist properties of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate using Schild analysis. This...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for characterizing the antagonist properties of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate using Schild analysis. This protocol is designed for researchers in pharmacology and drug development to determine the affinity (pA2 value) of this compound for its target receptor and to ascertain its mechanism of antagonism, specifically whether it acts as a competitive antagonist. The structural similarity of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate to other pyrrolidinylpyridine compounds suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] This guide will, therefore, use a hypothetical scenario where this compound is tested as an antagonist at the α7 nAChR.

Introduction: The Rationale for Schild Analysis

In the quest for novel therapeutics, a precise understanding of a compound's interaction with its biological target is paramount. Schild analysis is a cornerstone of classical pharmacology that provides a robust method for quantifying the potency of a receptor antagonist.[3][4] The primary output of a Schild analysis is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[5][6] For a competitive antagonist, the pA2 value is theoretically equal to the pKB, the negative logarithm of the antagonist's equilibrium dissociation constant.[7]

A key feature of competitive antagonism is the surmountable nature of the receptor blockade; the effect of the antagonist can be overcome by increasing the concentration of the agonist.[8][9][10] This is observed as a parallel rightward shift in the agonist's concentration-response curve with no change in the maximum response.[11] A Schild plot with a slope not significantly different from unity is a hallmark of competitive antagonism.[11]

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a compound containing a pyrrolidinylpyridine scaffold, a common feature in ligands targeting nicotinic acetylcholine receptors (nAChRs).[1][2][12] Nicotine, the prototypical agonist for these receptors, is 3-(1-Methylpyrrolidin-2-yl)pyridine.[13] Given this structural alert, this protocol will outline the Schild analysis of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate at the human α7 nAChR, a ligand-gated ion channel involved in various cognitive processes and a target for numerous drug discovery efforts.

Principle of the Assay

This protocol describes a functional cell-based assay to determine the pA2 value of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. The experiment involves generating concentration-response curves for a known α7 nAChR agonist (e.g., Acetylcholine) in the absence and presence of several fixed concentrations of the putative antagonist, Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. The resulting data are used to calculate dose ratios, which are then plotted on a Schild plot to determine the pA2 value and the slope of the regression line.

The workflow can be visualized as follows:

Schild_Analysis_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis A Cell Culture (HEK293 expressing α7 nAChR) D Incubate cells with Antagonist A->D B Prepare Agonist Solutions (Acetylcholine) E Stimulate with Agonist B->E C Prepare Antagonist Solutions (Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate) C->D D->E F Measure Cellular Response (e.g., Calcium Influx) E->F G Generate Concentration-Response Curves F->G H Calculate EC50 and Dose Ratios G->H I Construct Schild Plot H->I J Determine pA2 and Slope I->J

Figure 1: Experimental workflow for Schild analysis.

Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human α7 nicotinic acetylcholine receptor.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Agonist: Acetylcholine (ACh) chloride.

  • Antagonist: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (Empirical Formula: C₁₁H₁₃FN₂O₂, Molecular Weight: 224.23).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Plates: 96-well or 384-well black-walled, clear-bottom microplates.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Detailed Experimental Protocol

Cell Culture and Plating
  • Culture the α7-nAChR-HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well.

  • Incubate the plates for 24-48 hours to allow for cell attachment and formation of a monolayer.

Compound Preparation
  • Agonist (Acetylcholine): Prepare a 100 mM stock solution in deionized water. Serially dilute this stock in assay buffer to create a range of concentrations for the concentration-response curve (e.g., from 1 nM to 1 mM).

  • Antagonist (Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate): Prepare a 10 mM stock solution in DMSO. Prepare fixed concentrations of the antagonist (e.g., 1 nM, 10 nM, 100 nM, 1 µM) by diluting the stock solution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

Calcium Flux Assay
  • Prepare the Fluo-4 AM loading buffer according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.

  • Aspirate the culture medium from the cell plates and add 100 µL of the Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with assay buffer, leaving 100 µL of assay buffer in each well after the final wash.

  • Add 50 µL of the fixed antagonist concentrations (or assay buffer for the control curve) to the respective wells.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Place the plate in the fluorescence plate reader.

  • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

  • Initiate the reading and, after establishing a stable baseline, inject 50 µL of the agonist concentrations.

  • Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.

Data Analysis and Interpretation

Agonist Concentration-Response Curves
  • For each well, determine the peak fluorescence response after agonist addition and subtract the baseline fluorescence.

  • Normalize the data by expressing the response as a percentage of the maximum response to the agonist alone.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each curve (agonist alone and agonist + antagonist concentrations).

Dose Ratio Calculation

The dose ratio (DR) is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.[5]

DR = EC₅₀ (in presence of antagonist) / EC₅₀ (in absence of antagonist)

Calculate the dose ratio for each concentration of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate used.

Schild Plot Construction

The Schild equation is: log(DR - 1) = log[B] - log(K_B) , where [B] is the molar concentration of the antagonist and K_B is its dissociation constant.

  • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist] or p[Antagonist]) on the x-axis.

  • Perform a linear regression on the plotted data.

Schild_Plot_Concept cluster_curves Concentration-Response Curves cluster_plot Schild Plot A B C D E F G H I label_curves X1 Y1 X2 Y2 X3 Y3 label_plot cluster_curves cluster_curves cluster_plot cluster_plot cluster_curves->cluster_plot Data Transformation

Figure 2: Conceptual diagram from concentration-response curves to a Schild plot.
Interpretation of Results
  • pA2 Value: The x-intercept of the Schild plot gives the pA2 value. This is a measure of the antagonist's potency.[7]

  • Schild Slope: A slope that is not significantly different from 1.0 is indicative of competitive antagonism.[11] Slopes less than 1.0 may suggest non-competitive or allosteric antagonism, while slopes greater than 1.0 are rare and may indicate complex drug-receptor interactions.

Hypothetical Data Presentation

The following tables represent expected data from a successful Schild analysis experiment.

Table 1: EC₅₀ Values and Dose Ratios

[Antagonist] (nM)-log[Antagonist]EC₅₀ of Agonist (nM)Dose Ratio (DR)log(DR - 1)
0 (Control)-1501-
19.03302.20.08
108.01800121.04
1007.0165001102.04

Table 2: Schild Analysis Results

ParameterValueInterpretation
pA28.95High antagonist potency
Slope0.98Consistent with competitive antagonism
0.99Goodness of fit of the linear regression

Troubleshooting and Considerations

  • Incomplete Curves: Ensure the agonist concentration range is wide enough to define both the bottom and top plateaus of the concentration-response curve.

  • Low Maximum Response: In the presence of the antagonist, if the maximum response of the agonist is suppressed, the antagonism may be non-competitive.[11]

  • Slope Deviation: A Schild plot slope significantly different from 1.0 invalidates the simple competitive model. Further investigation into the mechanism of antagonism is required.[11]

  • Compound Solubility: Ensure Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is fully dissolved at all tested concentrations. Precipitation can lead to inaccurate results.

Conclusion

This application note provides a detailed protocol for the characterization of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate as a receptor antagonist using Schild analysis. By following this guide, researchers can obtain a quantitative measure of its potency (pA2) and gain insight into its mechanism of action at the receptor level. The hypothetical data presented for the α7 nAChR target illustrates the expected outcome for a potent, competitive antagonist. This robust pharmacological method is essential for the preclinical evaluation of novel drug candidates.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 942, 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (1993). Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations. British journal of pharmacology, 109(4), 1110–1119. Available at: [Link]

  • Colquhoun, D. (2007). Why the Schild method is better than Schild realised. Trends in pharmacological sciences, 28(12), 608–614. Available at: [Link]

  • Kenakin, T. (2006).
  • Deranged Physiology (2024). Competitive and non-competitive antagonists. Retrieved from [Link]

  • Wyllie, D. J. A., & Chen, P. E. (2007). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 150(5), 541–551. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. In vitro pharmacology: receptor antagonism. Retrieved from [Link]

  • Anderson, M. D., et al. (2005). A "methyl scan" of the pyrrolidinium ring of nicotine reveals significant differences in its interactions with α7 and α4β2 nicotinic acetylcholine receptors. Journal of medicinal chemistry, 48(21), 6576–6585. Available at: [Link]

  • Wikipedia. Schild regression. Retrieved from [Link]

  • Slideshare. pA2 value, Schild plot and pD2 values- applications in pharmacology. Retrieved from [Link]

  • YouTube. (2025, November 11). What Is pA2 and Why Does It Matter?. Retrieved from [Link]

  • YouTube. (2021, January 17). Determination of pA2 value of Antagonists - Part1. Retrieved from [Link]

  • FoodB. Showing Compound Nicotine (FDB003968). Retrieved from [Link]

  • The Good Scents Company. nicotine pyridine, 3- (1-methyl-2-pyrrolidinyl)-, (S) -. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" solubility issues and solutions

Technical Support Center: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Status: Operational Ticket ID: SOL-2F6P-NIC Subject: Solubility Optimization, Stability Protocols, and Troubleshooting Assigned Scientist: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Status: Operational Ticket ID: SOL-2F6P-NIC Subject: Solubility Optimization, Stability Protocols, and Troubleshooting Assigned Scientist: Senior Application Specialist, Chemical Biology Division

Executive Summary & Compound Profile

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a functionalized pyridine ester often utilized as a pharmacophore in medicinal chemistry (e.g., kinase inhibitor synthesis) or as a chemical probe.[1] Its structural features—a lipophilic methyl ester, an electron-withdrawing fluorine, and a tertiary amine (pyrrolidine)—create a specific solubility profile that challenges standard aqueous formulations.[1]

The Core Challenge: This compound exhibits "Class II" behavior (Low Solubility, High Permeability).[1] While soluble in organic carriers (DMSO), it is prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers (PBS, cell media) due to high lipophilicity and crystal lattice energy.[1] Furthermore, the methyl ester moiety presents a stability risk (hydrolysis) often mistaken for solubility failure.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~224.23 g/mol Small molecule, typically permeable.[1]
Predicted LogP ~2.1 – 2.5Moderately lipophilic; requires organic co-solvent.[1]
H-Bond Donors 0Limited water interaction; poor aqueous solubility.[1]
Key Functional Groups Methyl Ester, Fluorine, PyrrolidineEster: Hydrolysis risk in basic pH.[1] Fluorine: Increases lipophilicity vs. non-fluorinated analogs.[1]
Physical State Solid (Crystalline)Requires sonication to disrupt lattice energy during dissolution.[1]

Module 1: Stock Solution Preparation (The "Golden Standard")

Objective: Create a stable, high-concentration stock solution free of water to prevent hydrolysis.

The Protocol: Do not attempt to dissolve directly in water or PBS. The hydrophobic fluorine and ester groups will resist solvation, leading to micro-aggregates that skew assay data.[1]

  • Solvent Selection: Anhydrous DMSO (Dimethyl sulfoxide) is the vehicle of choice.[1] Ethanol is a secondary option but evaporates faster, altering concentration over time.[1]

  • Concentration: Aim for 10 mM to 50 mM stocks. Higher concentrations (100 mM) may reach saturation limits and precipitate upon freeze-thaw cycles.[1]

  • The "Dry" Rule: Use high-grade DMSO (≥99.9%, stored over molecular sieves).[1] Water contamination initiates hydrolysis of the methyl ester to the carboxylic acid (2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid), changing the compound's activity and solubility.[1]

Workflow Diagram: Optimal Stock Preparation

StockPrep Solid Solid Compound (Weigh under low humidity) Mix Vortex & Sonicate (30-60 sec, <40°C) Solid->Mix Solvent Anhydrous DMSO (>99.9%) Solvent->Mix QC Visual Inspection (Clear solution?) Mix->QC QC->Mix Fail (Precipitate) Storage Aliquot & Store (-20°C, Desiccated) QC->Storage Pass

Figure 1: Standardized workflow for preparing stable stock solutions. Note the emphasis on anhydrous conditions to prevent ester hydrolysis.

Module 2: Aqueous Formulation & The "Crash-Out" Fix

The Issue: When a DMSO stock is pipetted directly into cell culture media (aqueous), the sudden change in dielectric constant causes the hydrophobic molecules to aggregate immediately.[1] This is often invisible to the naked eye but results in "noisy" biological data.[1]

The Solution: Intermediate Dilution or Surfactant Support.

Method A: The "Step-Down" Dilution (For sensitive cells)

Instead of 1:1000 direct dilution, use an intermediate step to lower the solvent shock.[1]

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PBS (creates 1 mM, 10% DMSO). Note: If precipitation occurs here, proceed to Method B.

  • Final: Dilute 1:100 into Media (creates 10 µM, 0.1% DMSO).

Method B: Surfactant Stabilization (Recommended)

If the compound precipitates at >10 µM, you must stabilize the colloid.[1]

  • Add Tween-80: Pre-mix Tween-80 (0.05% final concentration) into your assay buffer before adding the compound.[1]

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 2-5 eq. in the aqueous buffer.[1] This encapsulates the lipophilic fluorinated ring system, keeping it in solution without using toxic levels of DMSO.[1]

Comparative Solubility Matrix

Solvent SystemSolubility RatingStability RiskRecommended Use
100% Water InsolubleHigh (Hydrolysis)Do Not Use
100% DMSO High (>50 mM)High (Hygroscopic)Stock Storage
PBS (pH 7.4) Low (<50 µM)ModerateAssay (Immediate use)
PBS + 5% Tween 80 Moderate (~500 µM)ModerateAnimal Formulations
PBS + 20% HP-β-CD High (~2 mM)LowIn Vivo / High Conc.[1] Assays

Module 3: Troubleshooting & FAQs

Q1: My compound turned into a white solid after adding it to the cell media. What happened? A: You experienced "Solvent Shock."[1] The rapid transition from DMSO (lipophilic) to water forced the compound out of solution.[1]

  • Fix: Vortex the media immediately upon addition, or use Method B (above) to include a surfactant carrier.[1] Ensure your final DMSO concentration does not exceed 0.5% (toxicity limit) but is high enough to keep the compound soluble (typically <0.1% is too low for lipophilic drugs at high doses).[1]

Q2: I stored my DMSO stock at room temperature, and now the LC-MS shows a new peak (M-14 mass difference). A: This is likely hydrolysis . The methyl ester (


) has hydrolyzed to the carboxylic acid (

), resulting in a loss of a methyl group (Mass 15) and gain of a proton (Mass 1), net -14 Da.[1]
  • Fix: Discard the stock. Prepare fresh stock in anhydrous DMSO and store at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1]

Q3: Can I use acid to dissolve it? A: While the pyrrolidine nitrogen is basic, the electron-withdrawing fluorine and ester groups on the pyridine ring reduce the overall basicity.[1] Strong acid might protonate the pyridine nitrogen to help solubility, but acidic conditions catalyze ester hydrolysis .[1]

  • Recommendation: Avoid strong acids. If pH adjustment is necessary, keep it near neutral (pH 6-8) and use a buffer.[1]

Q4: Is the fluorine atom labile? A: Generally, aromatic fluorines are stable.[1] However, nucleophilic aromatic substitution (


) is possible at the C-2 position if exposed to strong nucleophiles (like thiols) in basic conditions, especially since the pyridine ring is electron-deficient.[1] This is a chemical reactivity issue, not a solubility one, but it can degrade your compound in thiol-rich assay buffers (e.g., those containing high DTT or Glutathione).[1]

Decision Logic: Troubleshooting Flow

Troubleshooting Issue Issue Detected Precip Precipitation in Media? Issue->Precip Degrade Purity Loss (LCMS)? Issue->Degrade ConcCheck Is Conc > 100 µM? Precip->ConcCheck MassCheck Mass Change -14 Da? Degrade->MassCheck ReduceConc Reduce Conc or Use Cyclodextrin ConcCheck->ReduceConc Yes MixTech Check Mixing Speed (Vortex during addition) ConcCheck->MixTech No Hydrolysis Ester Hydrolysis confirmed. Use Anhydrous DMSO. MassCheck->Hydrolysis Yes ThiolCheck Buffer contains DTT? MassCheck->ThiolCheck No SnAr Possible Fluorine Displacement. Remove Nucleophiles. ThiolCheck->SnAr Yes

Figure 2: Diagnostic logic for resolving solubility and stability anomalies.

References

  • PubChem Compound Summary. (2025). Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (Analogous Structures). National Center for Biotechnology Information.[1] [1]

  • Cayman Chemical. (2024).[1][2] Preparation of Stock Solutions for Lipophilic Compounds.[1] Cayman Chemical Technical Support.[1]

  • Sigma-Aldrich. (2024).[1] DMSO Solvent Grades and Handling for Biological Applications.[1] Merck/Sigma-Aldrich.[1] [1]

  • Journal of Medicinal Chemistry. (General Reference). Structure-Activity Relationships of Fluorinated Pyridine Derivatives. (Contextual grounding for Fluorine/LogP effects). [1]

Sources

Optimization

Optimizing reaction conditions for "Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" synthesis

Topic: Optimization of SNAr Regioselectivity on 2,6-Difluoronicotinate Scaffolds Document ID: TSC-SYN-2024-06 Applicable For: Medicinal Chemistry, Process Development, Custom Synthesis[1] Executive Summary: The Regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of SNAr Regioselectivity on 2,6-Difluoronicotinate Scaffolds Document ID: TSC-SYN-2024-06 Applicable For: Medicinal Chemistry, Process Development, Custom Synthesis[1]

Executive Summary: The Regioselectivity Challenge

The synthesis of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate presents a classic but critical challenge in pyridine chemistry: Regioselectivity .

The starting material, Methyl 2,6-difluoronicotinate , possesses two electrophilic sites activated by the ring nitrogen and the electron-withdrawing ester group at C3.

  • C2 Position: Electronically highly activated (ortho to N, ortho to Ester) but sterically hindered .

  • C6 Position: Electronically activated (ortho to N) but sterically accessible .

The Objective: To selectively displace the C6-fluorine with pyrrolidine while preserving the C2-fluorine. This guide provides the optimized thermodynamic and kinetic parameters to achieve >95:5 regioselectivity.

Reaction Pathway & Logic Visualization

The following diagram illustrates the competing pathways. We utilize Kinetic Control (Low Temperature, Steric Bulk) to favor Path A (C6) over Path B (C2).

ReactionPathway SM Methyl 2,6-difluoronicotinate (Starting Material) TS_C6 TS-A: C6 Attack (Sterically Favored) SM->TS_C6 Low Temp (0°C) Polar Aprotic Solvent TS_C2 TS-B: C2 Attack (Sterically Hindered) SM->TS_C2 High Temp Metal Coordination Pyr Pyrrolidine (Nucleophile) Pyr->TS_C6 Pyr->TS_C2 Prod_C6 TARGET PRODUCT C6-Substituted (Major) TS_C6->Prod_C6 -HF Prod_C2 IMPURITY A C2-Substituted (Minor) TS_C2->Prod_C2 -HF Prod_Bis IMPURITY B 2,6-Bis-substituted (Over-reaction) Prod_C6->Prod_Bis Excess Pyrrolidine > RT

Caption: Kinetic pathway analysis showing the preferential formation of the C6-substituted target via steric control.

Optimized Experimental Protocol

This protocol is designed to minimize the "Ortho-Effect" (C2 substitution) often seen with alkali metal bases in non-polar solvents [1].

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl 2,6-difluoronicotinate 1.0SubstrateEnsure high purity; impurities affect stoichiometry.
Pyrrolidine 1.05NucleophileDo not exceed 1.1 eq. Excess leads to bis-substitution.
DIPEA (Hünig's Base) 1.2Acid ScavengerNon-nucleophilic base prevents hydrolysis.
Acetonitrile (ACN) [0.2 M]SolventPolar aprotic solvent favors the "naked" nucleophile mechanism.
Step-by-Step Methodology
  • Preparation: Charge a dry reaction vessel with Methyl 2,6-difluoronicotinate (1.0 eq) and anhydrous Acetonitrile (ACN) (5 mL per mmol).

  • Cooling (CRITICAL): Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Why? Lower temperatures amplify the difference in activation energy between the unhindered C6 and hindered C2 positions.

  • Base Addition: Add DIPEA (1.2 eq) in one portion.

  • Nucleophile Addition: Dissolve Pyrrolidine (1.05 eq) in a minimal amount of ACN. Add this solution dropwise over 30 minutes.

    • Why? Slow addition prevents local high concentrations of amine, reducing the risk of bis-substitution (Impurity B).

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LC-MS.

    • Target: >98% conversion of SM; <5% C2-isomer.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated NH4Cl (removes excess amine/base).

    • Wash with Brine. Dry over Na2SO4.

  • Purification: If regioselectivity is >95:5, recrystallization from Hexane/EtOAc is often sufficient. Otherwise, flash chromatography (0-20% EtOAc/Hexanes) is required.

Troubleshooting Guide & FAQs

Category 1: Regioselectivity Issues

Q: I am seeing significant amounts of the C2-isomer (Methyl 6-fluoro-2-(pyrrolidin-1-yl)nicotinate). Why?

  • Cause: This often happens if the reaction temperature is too high or if a metal base (like NaH or K2CO3) is used in a non-polar solvent (like Toluene). Metal cations can coordinate with the C3-ester oxygen and the C2-fluorine, guiding the nucleophile to the C2 position [2].

  • Solution:

    • Switch to DIPEA (organic base) to eliminate metal coordination effects.

    • Ensure the reaction is kept below 0°C during addition.

    • Use a polar solvent like ACN or DMF to solvate the nucleophile effectively.

Q: I have formed the 2,6-bis(pyrrolidinyl) byproduct. Can I salvage the batch?

  • Cause: Excess pyrrolidine (>1.2 eq) or prolonged reaction times at room temperature. The product (mono-substituted) is still reactive, albeit less than the starting material.

  • Solution: You cannot revert the bis-product. You must purify the mixture via column chromatography. The bis-product is significantly more polar and will elute later.

  • Prevention: Strictly control stoichiometry (1.05 eq) and quench the reaction immediately upon consumption of the starting material.

Category 2: Reaction Stalling

Q: The reaction stops at 80% conversion. Should I add more amine?

  • Analysis: If you add more amine, you risk bis-substitution on the 80% product already formed.

  • Solution: Do not add more amine immediately. First, check if the pH has dropped (HF generation). Add an additional 0.5 eq of DIPEA to scavenge protons. If conversion does not improve, allow the reaction to warm to 10°C (carefully) rather than adding excess nucleophile.

Category 3: Isolation & Stability

Q: My product is an oil that won't crystallize.

  • Insight: The presence of residual DIPEA or pyrrolidine often prevents crystallization.

  • Solution: Perform an acidic wash (0.5 M HCl) during workup quickly to remove amines, but be very fast to avoid hydrolyzing the methyl ester. Alternatively, use a high-vacuum pump to remove traces of DIPEA (bp 127°C).

Impurity Profile & Identification

Use this table to identify peaks in your LC-MS or NMR.

CompoundRelative Rf (EtOAc/Hex)Key NMR Feature (1H)Origin
Target (C6-sub) 0.45~3.8 ppm (Ester), ~3.5 ppm (Pyrrolidine)Desired Product
Isomer (C2-sub) 0.55Shifted aromatic signals (deshielded)High Temp / Metal Base
Bis-Product 0.20Two Pyrrolidine signals (8H total)Excess Reagent
Hydrolyzed Acid 0.05 (Streak)Broad OH, loss of Methyl singletsWet Solvent / Strong Base

References

  • Ortho-selectivity in SNAr: For a detailed mechanistic explanation of how metal cations direct nucleophiles to the C2 position (ortho-effect)

    • ResearchGate:[2]

  • Regioselectivity of 2,4-Dichloropyrimidines (Analogous System): While specific to pyrimidines, the steric vs. electronic arguments for C2 vs.

    • WuXi AppTec:

  • General SNAr Mechanism on Heterocycles

    • Master Organic Chemistry:

Sources

Troubleshooting

"Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" stability and storage conditions

Technical Support Center: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Welcome to the technical support guide for Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (MFCD15530279). As Senior Application Scientists, we unders...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Welcome to the technical support guide for Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (MFCD15530279). As Senior Application Scientists, we understand that the stability and proper handling of your reagents are critical to the success and reproducibility of your experiments. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and storage of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate.

Q1: What are the optimal long-term storage conditions for this compound?

For maximal shelf-life, the compound, which is a solid, should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Based on the reactivity of analogous structures, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent degradation from atmospheric moisture and oxygen.[1] A temperature of 2-8°C is ideal.

Q2: What is the expected shelf-life of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate?

While a specific expiration date cannot be provided without real-time stability studies, the chemical structure suggests that its shelf-life is highly dependent on storage conditions. The presence of an ester functional group and an activated fluoro-substituent on the pyridine ring are the primary sites of potential degradation. When stored as recommended (see Q1), the compound should remain stable for an extended period. Always verify the purity of older batches before use in critical applications.

Q3: What are the primary chemical hazards and incompatibilities I should be aware of?

The primary incompatibilities stem from the compound's functional groups:

  • Strong Acids and Bases: The basic pyridine nitrogen can react with strong acids to form salts.[3][4] Strong bases can catalyze the hydrolysis of the methyl ester.

  • Strong Oxidizing Agents: Aromatic amines and pyridine rings can be susceptible to oxidation.[3]

  • Moisture/Water: The ester group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid and methanol. This process can be accelerated by acidic or basic conditions.[4]

  • Nucleophiles: The fluorine atom at the 2-position of the pyridine ring is activated for nucleophilic aromatic substitution (SNAr).[5] Avoid storing or mixing with strong nucleophiles unless it is the intended reaction.

Q4: Is the compound sensitive to light?

Many aromatic and heterocyclic compounds exhibit sensitivity to UV light, which can lead to decomposition.[6] While specific photostability data for this molecule is not available, it is best practice to store it in an amber vial or in a dark location to minimize the risk of photodegradation.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the handling and use of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate.

Issue 1: My sample, which was a free-flowing solid, has become clumpy or discolored. What could be the cause?

  • Plausible Cause: This often indicates moisture absorption (hygroscopicity) or degradation. The pyrrolidinyl group and the ester functionality can make the compound susceptible to absorbing water from the air, leading to clumping. Discoloration may suggest slow oxidation or other decomposition pathways.

  • Recommended Action:

    • Assess Purity: Before use, re-analyze the material using a suitable method (e.g., LC-MS, NMR) to confirm its purity and structure.

    • Dry if Necessary: If only minor moisture absorption is suspected and the compound is chemically intact, it may be possible to dry the sample under high vacuum. However, be cautious as heating may accelerate degradation.

    • Future Prevention: Ensure the container is always tightly sealed and stored in a desiccator or a dry, inert atmosphere. When handling, allow the container to warm to room temperature before opening to prevent condensation from forming inside.[2]

Issue 2: My reaction is showing a significant by-product with a mass corresponding to the carboxylic acid of my starting material. Why is this happening?

  • Plausible Cause: This is a classic sign of ester hydrolysis. The methyl ester group on your compound has likely reacted with water present in your solvent, reagents, or from the atmosphere to form 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid.

  • Recommended Action:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (nitrogen or argon).

    • Check Reagent pH: If any of your reagents are strongly acidic or basic, they may be catalyzing the hydrolysis. Consider using a non-nucleophilic base or buffering the reaction mixture if appropriate for your desired transformation.

    • Verify Starting Material: Check the purity of your starting material as described in Issue 1. It may have already contained the hydrolysis product as an impurity.

Issue 3: My reaction yield is inconsistent between batches of the starting material, even though my procedure is the same.

  • Plausible Cause: Inconsistent purity of the starting material is the most likely culprit. Different batches may have been stored under varying conditions, leading to different levels of degradation.

  • Recommended Action:

    • Standardize Incoming QC: Implement a standard quality control check for every new batch of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. A simple purity assessment by LC-MS or NMR can save significant time and resources.

    • Follow Handling Workflow: Adhere to a strict handling and storage protocol for all batches to ensure consistency. The workflow diagram below provides a best-practice model.

Data Summary and Visualizations

Storage Condition Guidelines
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and hydrolysis by excluding air and moisture.
Light Protect from Light (Amber Vial)Minimizes risk of photodegradation common to aromatic compounds.[6]
Moisture Store in a Dry Place/DesiccatorPrevents clumping and ester hydrolysis.[7]
Container Tightly SealedPrevents exposure to atmospheric contaminants.[1][8]
Experimental Workflows & Diagrams

The following diagrams illustrate key decision-making and mechanistic pathways relevant to this compound.

G cluster_0 A Receive New Batch of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate B Visually Inspect (Color, Consistency) A->B C Appearance as Expected? B->C D Perform QC Analysis (e.g., LC-MS, NMR) C->D Yes G Quarantine Batch. Consider Purification or Disposal. C->G No E Purity > 95%? D->E F Store Under Recommended Conditions: Cool, Dry, Dark, Inert Gas E->F Yes E->G No H Log Batch Info & QC Data. Release for Use. F->H G cluster_1 cluster_hydrolysis Pathway 1: Hydrolysis cluster_snar Pathway 2: S_NAr Start Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Node_H2O + H₂O (Acid/Base catalysis) Start->Node_H2O Node_Nu + Nucleophile (Nu⁻) Start->Node_Nu Product_Acid 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid + Methanol Node_H2O->Product_Acid Product_Substituted Methyl 2-(Nu)-6-(pyrrolidin-1-yl)nicotinate Node_Nu->Product_Substituted

Caption: Primary potential degradation pathways.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). (n.d.). Ataman Kimya.
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • ICSC 1702 - NICOTINIC ACID. (n.d.). Inchem.org.
  • methyl nicotinate cas no 93-60-7. (n.d.). CDH Fine Chemical.
  • Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate AldrichCPR. (n.d.). Sigma-Aldrich.
  • Esterification of pyridine carboxylic acids. (1956). Google Patents.
  • Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH.
  • Niacin Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • Pyridine-2-carboxylic acid methyl ester. (n.d.). Chem-Impex.
  • Methyl 6-methylnicotinate 108630 - Safety Data Sheet. (n.d.).
  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD.
  • NICOTINIC ACID EXTRA PURE. (n.d.). Loba Chemie.
  • METHYL NICOTINATE EXTRA PURE. (n.d.). Loba Chemie.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • SAFETY DATA SHEET. (2023). Fisher Scientific.

Sources

Optimization

Overcoming side reactions in the synthesis of pyrrolidinyl-nicotinates

Technical Guide: Overcoming Side Reactions in the Synthesis of Pyrrolidinyl-Nicotinates Introduction The synthesis of pyrrolidinyl-nicotinates (e.g., ethyl 6-(pyrrolidin-1-yl)nicotinate) is a critical transformation in m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Side Reactions in the Synthesis of Pyrrolidinyl-Nicotinates

Introduction

The synthesis of pyrrolidinyl-nicotinates (e.g., ethyl 6-(pyrrolidin-1-yl)nicotinate) is a critical transformation in medicinal chemistry, serving as a scaffold for nicotinic acetylcholine receptor ligands, kinase inhibitors, and anti-inflammatory agents. The core reaction typically involves a Nucleophilic Aromatic Substitution (SNAr) where pyrrolidine displaces a halogen (usually chlorine) on a nicotinate ester.

While theoretically straightforward, this reaction is plagued by competitive pathways driven by the dual electrophilicity of the substrate: the electron-deficient pyridine ring (desired target) and the ester carbonyl (undesired target). This guide provides a mechanistic breakdown and troubleshooting protocols to maximize chemoselectivity.

Mechanistic Analysis of Competitive Pathways

The primary challenge in this synthesis is the competition between SNAr (Ring Substitution) and Aminolysis (Acyl Substitution).

  • Pathway A (Desired): The nitrogen lone pair of pyrrolidine attacks the C-Cl bond on the pyridine ring. The ester group at the 3-position acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate.

  • Pathway B (Undesired - Aminolysis): The amine attacks the ester carbonyl, displacing the ethoxy group to form a pyrrolidinyl-amide. This is irreversible and leads to yield loss.

  • Pathway C (Undesired - Hydrolysis): Trace water, combined with the basicity of the amine, hydrolyzes the ester to the carboxylic acid.

Reaction Pathway Diagram

ReactionPathways Start Ethyl 6-chloronicotinate + Pyrrolidine SNAr Meisenheimer Complex Start->SNAr Path A: Ring Attack (Kinetic Control) Aminolysis Tetrahedral Intermediate Start->Aminolysis Path B: Carbonyl Attack (Thermodynamic Risk) Hydrolysis Nicotinic Acid Derivative (Acid Byproduct) Start->Hydrolysis Path C: H₂O/Base Product Ethyl 6-(pyrrolidin-1-yl)nicotinate (Target Ester) SNAr->Product - Cl⁻ Amide N-pyrrolidinyl-nicotinamide (Amide Byproduct) Aminolysis->Amide - EtOH

Figure 1: Competitive reaction pathways. Path A is the desired SNAr route. Path B and C represent the primary side reactions (Aminolysis and Hydrolysis).

Troubleshooting & Optimization (Q&A)

Q1: I am observing a polar byproduct that is not the carboxylic acid. What is it?

Diagnosis: This is likely the amide byproduct resulting from aminolysis (Pathway B). Why it happens: Pyrrolidine is a strong nucleophile. If the reaction temperature is too high or the SNAr reaction is sluggish (due to steric hindrance, e.g., in 2-chloronicotinates), the amine will attack the ester carbonyl. Solution:

  • Lower the Temperature: SNAr on activated pyridines often proceeds at 60–80°C. Aminolysis typically requires higher energy (refluxing ethanol/toluene). Reduce temperature to the minimum required for chloride displacement.

  • Steric Modulation: If possible, use a bulkier ester (e.g., tert-butyl nicotinate) which is resistant to aminolysis, then deprotect later if needed.

  • Solvent Switch: Switch from protic solvents (Ethanol) to polar aprotic solvents (DMF, DMSO, or NMP). Aprotic solvents significantly accelerate SNAr rates by destabilizing the nucleophile (pyrrolidine), making the desired ring attack much faster than the neutral carbonyl attack.

Q2: The reaction stalls with 20% starting material remaining. Should I add more amine?

Diagnosis: The reaction may be reaching equilibrium or suffering from product inhibition (HCl salt formation). Why it happens: The reaction generates HCl, which protonates the remaining pyrrolidine, rendering it non-nucleophilic. Solution:

  • Stoichiometry: Ensure you are using at least 2.2 equivalents of pyrrolidine (1 eq for reaction, 1 eq to scavenge HCl) or 1.1 eq pyrrolidine + 1.5 eq inorganic base (K₂CO₃ or DIPEA).

  • Do NOT just add huge excess amine: A large excess of pyrrolidine increases the statistical probability of aminolysis (amide formation). Use an inorganic base (K₂CO₃) to scavenge the acid instead of excess amine.

Q3: My product contains a carboxylic acid impurity. How do I remove it?

Diagnosis: Hydrolysis of the ester (Pathway C). Why it happens: Wet solvents or moisture in the hygroscopic amine. Solution:

  • Prevention: Use anhydrous solvents (Toluene or DMF over molecular sieves).

  • Purification: Do not try to distill the acid out.

    • Dissolve the crude mixture in Ethyl Acetate.

    • Wash with saturated NaHCO₃ solution . The acid will deprotonate and move into the aqueous layer.

    • Dry the organic layer (Na₂SO₄) and evaporate. The ester remains in the organic layer.

Optimized Synthetic Protocol

Target: Ethyl 6-(pyrrolidin-1-yl)nicotinate Scale: 10 mmol

ParameterRecommendationRationale
Solvent DMF (Dimethylformamide)Accelerates SNAr; allows lower temp than toluene.
Base K₂CO₃ (2.0 equiv)Scavenges HCl without nucleophilic competition (unlike excess amine).
Temperature 60°C - 80°C Sufficient for SNAr; minimizes aminolysis risk.
Stoichiometry 1.1 equiv PyrrolidineMinimizes excess nucleophile available for side reactions.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Ethyl 6-chloronicotinate (1.86 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol) to anhydrous DMF (10 mL).

  • Addition: Add Pyrrolidine (0.91 mL, 11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 4:1) every 30 minutes.

    • Note: The product is usually more polar than the starting chloride but less polar than the amide/acid byproducts.

  • Workup: Once starting material is consumed (approx. 2-4 hours), cool to room temperature.

    • Pour into Ice Water (50 mL). The ester often precipitates as a solid.

    • If solid: Filter and wash with cold water.

    • If oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then NaHCO₃ (sat) to remove any hydrolyzed acid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC / LCMS Start->CheckTLC PolarSpot New Polar Spot? CheckTLC->PolarSpot Stalled Reaction Stalled? CheckTLC->Stalled AcidCheck Is it Acidic? (Wash with NaHCO3) PolarSpot->AcidCheck Yes Hydrolysis Hydrolysis (Water) Action: Dry Solvents AcidCheck->Hydrolysis Removed by Base Amide Aminolysis (Amide) Action: Lower Temp / Use K2CO3 AcidCheck->Amide Persists in Organic Salt Salt Formation? Action: Add K2CO3 Stalled->Salt Precipitate heavy Solvent Low Reactivity? Action: Switch to DMF Stalled->Solvent Solution clear/slow

Figure 2: Decision matrix for identifying and resolving common synthesis issues.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Chemistry Steps. "The Mechanism of Nucleophilic Aromatic Substitution." Available at: [Link]

  • Competition with Aminolysis

    • Master Organic Chemistry. "Formation of Amides From Esters." Available at: [Link]

  • Synthesis of Pyrrolidinyl-Nicotinates (Patent Literature)
  • Solvent Effects in SNAr

    • ResearchGate. "SNAr Reactions of Amines in Aprotic Solvents." Available at: [Link]

Troubleshooting

Troubleshooting low yield in "Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" synthesis

Topic: Troubleshooting Low Yield & Regioselectivity in Synthesis Target Molecule: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Precursor: Methyl 2,6-difluoronicotinate (or 2,6-dichloro analog) Reaction Type: Nucleophili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Regioselectivity in


 Synthesis
Target Molecule:  Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate
Precursor:  Methyl 2,6-difluoronicotinate (or 2,6-dichloro analog)
Reaction Type:  Nucleophilic Aromatic Substitution (

)[1][2][3]

Diagnostic Flowchart: Why is your yield low?

Before altering your protocol, identify the specific mode of failure using this diagnostic matrix.

Observation (LCMS/NMR)DiagnosisRoot CauseImmediate Action
Major Peak: Correct Mass, Wrong NMR Splitting Regioisomer Issue (Attack at C2 instead of C6)Solvent effects favoring ortho-coordination; steric parameters ignored.Switch solvent to DMSO or DMF .
Major Peak: Mass = Product + 69 Da Over-reaction (Bis-substitution)Excess nucleophile; Temperature too high.Reduce Pyrrolidine to 0.95 eq ; Lower T to -20°C .
Major Peak: Mass = Product - 14 Da (Acid) Hydrolysis Moisture in solvent; Workup too basic.Use anhydrous solvents ; Avoid aqueous basic workup.
Low Conversion (SM remains) Stalled Reaction Nucleophile deactivation (protonation).Add auxiliary base (DIPEA or K₂CO₃ ).

Critical Parameter Analysis: The Science of Selectivity

The synthesis of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate hinges on distinguishing between two highly activated electrophilic sites on the pyridine ring: C2 and C6 .

The Regioselectivity Paradox
  • C2 Position (Undesired): Located ortho to the electron-withdrawing ester group and ortho to the ring nitrogen. It is inductively the most electron-deficient site (most activated). In non-polar solvents, the incoming nucleophile (or associated cation) coordinates with the ester carbonyl, directing attack here.

  • C6 Position (Desired): Located para to the ester. While less inductively activated than C2, it is significantly less sterically hindered.

The Solution: To favor the C6 product, you must disrupt the "ortho-effect" coordination and rely on steric differentiation.

Key Variables[1][2][3][4][5][6][7][8][9][10][11]
  • Solvent Polarity (The "Switch"):

    • Non-polar/Low-polarity (DCM, THF, Toluene): Favor C2 attack . The solvent does not effectively solvate the transition state, allowing the ester oxygen to coordinate with the nucleophile/proton, guiding it to the C2 position.

    • Polar Aprotic (DMSO, DMF): Favor C6 attack . These solvents disrupt the coordination to the ester group. In the absence of this directing effect, the bulky pyrrolidine preferentially attacks the less hindered C6 position [1].

  • Leaving Group (F vs Cl):

    • Difluoro precursor: Reaction is faster but less selective due to the high electronegativity of fluorine activating both positions. Lower temperatures are critical.

    • Dichloro precursor: Slower, but often offers better thermal control over regioselectivity.

Optimized Experimental Protocol

This protocol is designed to maximize the C6-isomer (Target) and minimize the C2-isomer and bis-adduct.

Reagents
  • Substrate: Methyl 2,6-difluoronicotinate (1.0 equiv)

  • Nucleophile: Pyrrolidine (0.95 - 1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.1 equiv) – Acts as a proton sponge to prevent acid-catalyzed hydrolysis or reversibility.

  • Solvent: Anhydrous DMSO (Concentration: 0.1 M - 0.2 M)

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 2,6-difluoronicotinate (1.0 eq) in anhydrous DMSO under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C (ice bath). Note: If using the more reactive difluoro-substrate, cooling to -20°C is recommended to improve kinetic differentiation.

  • Addition: Mix Pyrrolidine (0.95 eq) with DIPEA (1.1 eq) in a small volume of DMSO. Add this mixture dropwise to the reaction vessel over 30 minutes.

    • Why? Keeping the nucleophile concentration low relative to the substrate prevents bis-substitution.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.

    • Target: >90% conversion of SM.[4]

    • Stop Condition: If bis-product starts appearing (>2%), quench immediately even if SM remains.

  • Quench & Workup:

    • Pour mixture into ice-cold water (5x reaction volume).

    • Extract with EtOAc (3x).

    • Wash combined organics with Brine (2x) to remove DMSO.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). The C6-isomer (Target) and C2-isomer usually have distinct Rf values due to the difference in the dipole moment caused by the ester's position relative to the amine.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the "Goldilocks Zone" for your target molecule.

ReactionPathway SM Methyl 2,6-difluoronicotinate (Starting Material) TS_C2 Transition State C2 (Stabilized by Ester Coordination) SM->TS_C2 Non-polar Solvents (DCM, Toluene) TS_C6 Transition State C6 (Sterically Favored) SM->TS_C6 Polar Aprotic (DMSO, DMF) Prod_C2 C2-Isomer (Undesired) Methyl 2-(pyrrolidin-1-yl)-6-fluoronicotinate TS_C2->Prod_C2 Prod_C6 TARGET (C6-Isomer) Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate TS_C6->Prod_C6 Bis Bis-Adduct Methyl 2,6-di(pyrrolidin-1-yl)nicotinate Prod_C2->Bis Excess Amine High Temp Prod_C6->Bis Excess Amine High Temp

Figure 1: Competing reaction pathways in the


 of methyl 2,6-difluoronicotinate. Green path indicates optimized conditions.

Frequently Asked Questions (FAQ)

Q: I am using the protocol above but still seeing 20% of the C2-isomer. How can I fix this? A: This suggests the "ortho-directing" effect is still active.

  • Switch to the Dichloro-substrate: Methyl 2,6-dichloronicotinate is less reactive but often more regioselective than the difluoro analog.

  • Add a Chelation Breaker: Add a crown ether (like 18-crown-6) if using an inorganic base, or simply ensure your DMSO is strictly dry.

  • Lower Temperature: Run the reaction at -20°C or -40°C. The activation energy difference between C2 and C6 attack becomes more pronounced at lower temperatures.

Q: Can I use Pyridine or TEA instead of DIPEA? A: TEA is acceptable, but Pyridine is often too nucleophilic and can form N-acyl pyridinium salts with the ester or participate in side reactions. DIPEA is preferred because its steric bulk prevents it from acting as a nucleophile, serving purely as a base.

Q: My ester hydrolyzed to the carboxylic acid. Why? A: This is common if water is present. The fluoride ion released during the reaction is a strong base in aprotic solvents and can promote hydrolysis if any moisture is present. Ensure all reagents are anhydrous. If hydrolysis persists, esterify the product after the


 step using TMS-diazomethane or MeOH/H₂SO₄.

References

  • Regioselectivity in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     of 3-substituted 2,6-dichloropyridines: 
    Goumont, R., et al. "Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction." ResearchGate.[3][5]
    
    
  • Solvent Effects on Regiocontrol: Scientific Update. "Regioselective SNAr reactions – Solvent control." Scientific Update.

  • General

    
     Mechanism & Regiochemistry: 
    Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)."[1][6]
    
    

Sources

Optimization

"Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" off-target effects in assays

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. This document is intended for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. This document is intended for researchers, scientists, and drug development professionals. Given that this compound is a specialized research chemical with limited published data, this guide is structured to address potential issues, particularly off-target effects, by inferring its activity from its structural components. We will provide troubleshooting strategies and validation protocols to ensure the integrity of your experimental results.

Introduction: A Structurally-Informed Approach

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a substituted pyridine derivative. Its empirical formula is C₁₁H₁₃FN₂O₂ and it has a molecular weight of 224.23 g/mol . The absence of extensive characterization in peer-reviewed literature necessitates a predictive approach to its pharmacology. The molecule's core scaffolds—a nicotinate ester , a pyrrolidine ring , and a fluoro-pyridine core —are all well-known pharmacophores that can interact with distinct biological targets.

This guide will deconstruct the molecule to anticipate its likely off-target interactions and provide you with the tools to diagnose and mitigate these effects in your assays.

cluster_motifs Key Structural Motifs cluster_targets Potential Off-Target Classes Compound Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Pyrrolidine Pyrrolidine Ring Compound->Pyrrolidine resembles nicotine's core Nicotinate Methyl Nicotinate Core Compound->Nicotinate related to niacin nAChR Nicotinic Acetylcholine Receptors (nAChRs) Pyrrolidine->nAChR Monoamine Monoamine Transporters (DAT, NET) Pyrrolidine->Monoamine Prostaglandin Prostaglandin Signaling Nicotinate->Prostaglandin Fluoro 2-Fluoro Substitution Fluoro->Compound modifies pKa & binding

Caption: Structural deconstruction of the compound and its potential off-target pathways.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high variability or unexpected activity in my assay. What are the most likely off-target effects of this compound?

Answer: Based on its structure, the compound has three primary suspected off-target activities. It is crucial to consider that these effects may be synergistic or independent, depending on your experimental system.

Potential Off-Target Responsible Structural Motif Potential Biological Effect Relevant Assays
Nicotinic Acetylcholine Receptors (nAChRs) Pyrrolidine-Pyridine CoreAgonism or antagonism, leading to changes in ion flow, neurotransmitter release, and cell signaling.[1][2]Radioligand Binding, Electrophysiology, Calcium Imaging
Monoamine Transporters (DAT/NET) Pyrrolidine MoietyInhibition of dopamine (DAT) and/or norepinephrine (NET) reuptake, altering synaptic neurotransmitter levels.[3]Radioligand Uptake Inhibition Assay
Prostaglandin Signaling Methyl Nicotinate CoreInduction of vasodilation and inflammatory responses through the release of prostaglandins (e.g., PGD₂).[4][5]Prostaglandin Quantification (ELISA), Vascular Tension Assay
Q2: My research involves neuronal cells, and I suspect nAChR interference. How can I confirm this?

Answer: The compound's structure is highly reminiscent of nicotine, the prototypical agonist for nAChRs.[1] Interference is therefore a strong possibility. A two-pronged approach involving a binding assay and a functional assay is recommended for validation.

This protocol determines if your compound physically binds to nAChRs.

Objective: To measure the displacement of a known nAChR radioligand by Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate.

Materials:

  • Cell membranes from a cell line expressing the nAChR subtype of interest (e.g., α4β2 or α7).

  • Radioligand: [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin (for α7).

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

  • Test Compound: Serial dilutions of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (e.g., 1 nM to 100 µM).

  • Positive Control: Nicotine or Acetylcholine.

  • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound, positive control, and vehicle.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound/control, and 100 µL of cell membranes.

  • Equilibration: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid. Measure radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the log concentration of your compound to determine the inhibition constant (Ki).

cluster_workflow Competitive Radioligand Binding Workflow A Prepare Reagents: Membranes, Radioligand, Test Compound B Incubate: Combine reagents in 96-well plate A->B C Filter & Wash: Separate bound from unbound radioligand B->C D Quantify: Measure radioactivity via scintillation counting C->D E Analyze: Calculate Ki value D->E

Caption: Workflow for a competitive radioligand binding assay.

Q3: My work is in CNS disorders, and I need to rule out effects on dopamine or norepinephrine signaling. What is the best approach?

Answer: The pyrrolidine ring is a key feature in several potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3] An uptake inhibition assay is the gold standard for confirming functional activity at these transporters.

Objective: To measure the ability of your compound to block the uptake of radiolabeled neurotransmitters into cells expressing DAT or NET.

Materials:

  • HEK293 cells stably expressing human DAT or NET.

  • Radioligand: [³H]-Dopamine or [³H]-Norepinephrine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Test Compound: Serial dilutions of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate.

  • Positive Control: Cocaine (for DAT) or Desipramine (for NET).

  • Negative Control: Vehicle.

Methodology:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash cells with Uptake Buffer. Add the test compound or controls and pre-incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]-Dopamine or [³H]-Norepinephrine) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Stop the reaction by rapidly washing the cells 3-5 times with ice-cold Uptake Buffer.

  • Cell Lysis & Quantification: Lyse the cells and measure the internalized radioactivity using a scintillation counter.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of your compound that inhibits 50% of the neurotransmitter uptake.

Q4: I am using this compound in in vivo or tissue-based assays and observe localized redness or edema. What could be the cause?

Answer: The methyl nicotinate core of your compound is related to methyl nicotinate, a known rubefacient that causes peripheral vasodilation.[4] This effect is believed to be mediated by the local release of prostaglandin D₂ (PGD₂).[5] This can be a significant confounder in studies involving inflammation, blood pressure, or vascular function.

If you suspect this off-target effect, measuring PGD₂ levels in your system is a direct way to confirm it.

  • Method: Collect conditioned media from your cell culture or plasma/tissue homogenates from your in vivo model following treatment with the compound.

  • Tool: Use a commercially available PGD₂ ELISA kit.

  • Interpretation: A dose-dependent increase in PGD₂ levels following compound administration would strongly suggest activation of this off-target pathway.

Q5: What are the recommended handling and storage procedures for this compound?

Answer:

  • Physical Form: The compound is typically a solid.

  • Solubility: Like many small organic molecules, it is expected to be soluble in organic solvents such as DMSO and ethanol. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM in DMSO) and make fresh dilutions in your aqueous assay buffer for each experiment. Avoid repeated freeze-thaw cycles.

  • Safety: While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds like N-Methyl-2-pyrrolidone are known to cause skin, eye, and respiratory irritation and may have reproductive toxicity.[6][7] Therefore, standard laboratory precautions are essential.

    • Always handle the compound in a well-ventilated area or chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

    • Avoid inhalation of dust or contact with skin and eyes.[8]

  • Storage: Store the solid compound and stock solutions in a tightly sealed container in a cool, dry place, protected from light.

box box Start Unexpected Assay Result Check_nAChR Is the model neuronally active or expresses nAChRs? Start->Check_nAChR Check_Monoamine Does the model involve CNS signaling or monoamine pathways? Check_nAChR->Check_Monoamine No Test_nAChR Perform nAChR Binding/Functional Assay Check_nAChR->Test_nAChR Yes Check_Vascular Are vascular or inflammatory effects observed (in vivo/tissue)? Check_Monoamine->Check_Vascular No Test_Monoamine Perform DAT/NET Uptake Assay Check_Monoamine->Test_Monoamine Yes Test_PGD2 Measure PGD2 Levels (ELISA) Check_Vascular->Test_PGD2 Yes Result Identify Off-Target Effect & Refine Experimental Design Check_Vascular->Result No (Consult further) Test_nAChR->Result Test_Monoamine->Result Test_PGD2->Result

Caption: Troubleshooting workflow for unexpected experimental results.

References
  • N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. PENTA. [Link]

  • Methyl Nicotinate. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine). PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central, National Institutes of Health. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed, National Institutes of Health. [Link]

  • Synthesis and resolution of nicotine.
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central, National Institutes of Health. [Link]

  • Study of PF 04965842 Effect on MATE1/2K Activity in Healthy Participants. ClinicalTrials.gov. [Link]

  • SAFETY DATA SHEET - 2-Methylpyrrolidine. Fisher Scientific. [Link]

  • 1-[(6-Chloro-2-pyridinyl)methyl]pyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • Prd_002214. PubChem, National Center for Biotechnology Information. [Link]

  • A Study Evaluating the Safety and Efficacy of Inhaled AP01 in Participants With Progressive Pulmonary Fibrosis. ClinicalTrials.gov. [Link]

  • 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Ataman Kimya. [Link]

  • pyrrolidin-1-yl-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]methanone. PubChem, National Center for Biotechnology Information. [Link]

  • 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands. PubMed, National Institutes of Health. [Link]

Sources

Troubleshooting

"Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" potential for bioaccumulation

The following Technical Support Guide is designed for researchers evaluating the bioaccumulation potential of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate . This guide functions as a self-contained expert system, synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers evaluating the bioaccumulation potential of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate . This guide functions as a self-contained expert system, synthesizing physicochemical principles with experimental troubleshooting.

Target Compound: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Case ID: BIOACC-M2F6P Status: Active Investigation[1]

Executive Summary: The Bioaccumulation Risk Profile

Compound Analysis: The structure contains a methyl ester, a fluorinated pyridine core, and a pyrrolidine ring.

  • Primary Risk Factor: The pyrrolidine and fluorine moieties increase lipophilicity (LogP), potentially driving tissue uptake.

  • Primary Mitigating Factor: The methyl ester is a "soft drug" motif, highly susceptible to hydrolysis by carboxylesterases (CES1/CES2) in plasma and liver.

  • Hypothesis: The parent compound likely exhibits low bioaccumulation potential due to rapid metabolic clearance (hydrolysis) to the polar metabolite 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid, which is readily excreted.[1]

Your Directive: Verify this hypothesis using the protocols below.

Module 1: Physicochemical Profiling (The "In Silico & Bench" Phase)

Objective: Determine if the compound possesses the fundamental lipophilicity required for bioaccumulation (LogP > 3.0).

Protocol: High-Throughput LogD Determination (Shake-Flask Method)

Context: Standard LogP assumes a neutral species.[1] Since the pyridine nitrogen and pyrrolidine nitrogen can be protonated, LogD (distribution coefficient) at pH 7.4 is the physiologically relevant metric.

Step-by-Step Workflow:

  • Preparation: Dissolve compound in octanol-saturated PBS (pH 7.4) and PBS-saturated octanol.[1]

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000g for 15 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm) or LC-MS/MS.

    • Note: Do not rely solely on the octanol phase disappearance; mass balance is critical.

Troubleshooting Guide:

Issue Probable Cause Corrective Action
Low Recovery (<80%) Non-specific binding to plasticware.[1] Switch to silanized glass vials. The pyrrolidine ring can interact with polystyrene.
Inconsistent Replicates Emulsion formation. Increase centrifugation time or temperature (37°C) to break micro-emulsions.

| Drifting Retention Time | pH instability in aqueous phase.[1] | Ensure PBS buffer capacity is sufficient (50 mM) to neutralize the basic pyrrolidine nitrogen. |

Module 2: Metabolic Stability (The "Clearance" Phase)

Objective: Confirm the rapid hydrolysis of the methyl ester. If the ester is stable (


 min), bioaccumulation risk increases significantly.
Protocol: Plasma & Hepatocyte Stability Assay

Rationale: Methyl nicotinates are classic substrates for plasma esterases. You must distinguish between chemical instability and enzymatic hydrolysis.

Experimental Setup:

  • System A: Human Plasma (contains butyrylcholinesterase/albumin).

  • System B: Rat Liver Microsomes (high carboxylesterase activity).

  • Control: Heat-inactivated plasma (to rule out spontaneous chemical hydrolysis).[1]

Workflow:

  • Spike: Add compound (1 µM final) to pre-warmed (37°C) plasma/microsomes.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Monitor disappearance of Parent (Ester) and appearance of Metabolite (Acid).

Data Visualization (Graphviz): The following diagram illustrates the critical metabolic pathway determining bioaccumulation risk.

HydrolysisPathway Parent Parent Ester (Lipophilic, LogP ~2.5) Metabolite Acid Metabolite (Polar, LogP < 1.0) Parent->Metabolite Hydrolysis Accumulation Tissue Accumulation (Adipose Binding) Parent->Accumulation If Stable Enzyme Carboxylesterase (CES1 / Plasma Esterases) Enzyme->Parent Catalysis Excretion Renal Excretion (Rapid Clearance) Metabolite->Excretion High Solubility

Figure 1: Metabolic fate decision tree. Rapid hydrolysis (solid line) prevents accumulation; stability (dashed line) enables it.

Module 3: Cellular Uptake & Transport (The "Barrier" Phase)

Objective: Assess if the compound is a substrate for efflux transporters (P-gp/BCRP), which would limit bioaccumulation even if lipophilic.

Protocol: Caco-2 Permeability with P-gp Inhibition

Context: Nicotinic acid derivatives can be substrates for organic cation transporters (OCT) or P-glycoprotein (P-gp).[1]

Step-by-Step Workflow:

  • Seeding: Grow Caco-2 cells on Transwell inserts for 21 days (TEER > 300

    
    ).
    
  • Dosing:

    • Apical to Basolateral (A->B): Mimics absorption.[1]

    • Basolateral to Apical (B->A): Mimics efflux.[1][2]

  • Inhibitor Condition: Repeat in the presence of Verapamil (P-gp inhibitor).[2]

  • Calculation: Calculate Efflux Ratio (ER) =

    
    .
    

Interpretation:

  • ER > 2.0: Substrate for efflux transporters (Low accumulation risk in brain/tissues).

  • ER < 2.0: Passive diffusion dominates (Higher accumulation risk if metabolic stability is high).

Module 4: Data Interpretation & Risk Assessment

Objective: Synthesize data into a final Bioaccumulation Classification.

Summary Table: Risk Metrics

Parameter Low Risk Threshold High Risk Threshold Your Action

| LogD (pH 7.4) |


 | 

| If High: Check Stability immediately. | | Plasma

|

min |

min | If Low: Bioaccumulation is unlikely.[1] | | Microsomal

|

µL/min/mg |

µL/min/mg | High clearance = Low BCF.[1] | | Efflux Ratio |

|

| High efflux protects tissues.[1] |

Calculation: Bioconcentration Factor (BCF) If the compound is stable, estimate BCF using the Veith equation [1]:



  • Warning: Do not use this if plasma

    
     min. The metabolic clearance term must be added to the denominator of the BCF equation.
    

FAQ: Troubleshooting Specific Issues

Q1: My compound is disappearing in the buffer control during the Caco-2 assay. Is it sticking? A: Yes, the pyrrolidine ring and the ester make it moderately lipophilic.

  • Fix: Add 0.5% BSA (Bovine Serum Albumin) to the receiver compartment. This acts as a "sink" to maintain sink conditions and prevent plastic binding. Note: You must correct calculations for protein binding.

Q2: I see two peaks in my LC-MS chromatogram after plasma incubation. A: This confirms the hydrolysis hypothesis.

  • Peak 1 (Parent): Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (Higher retention time).[1]

  • Peak 2 (Metabolite): 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid (Lower retention time, M-14 mass shift).[1]

  • Action: Quantify the formation of Peak 2 to prove clearance.

Q3: The LogP prediction software gives values ranging from 1.5 to 3.5. Which is right? A: The fluorine atom and pyrrolidine ring are difficult for some algorithms to parameterize correctly regarding electron withdrawal effects on the pyridine nitrogen.

  • Consensus: Trust the experimental LogD . If unavailable, assume the higher value (worst-case scenario) for risk assessment until proven otherwise.[1]

References

  • Veith, G. D., DeFoe, D. L., & Bergstedt, B. V. (1979).[1] Measuring and estimating the bioconcentration factor of chemicals in fish. Journal of the Fisheries Board of Canada, 36(9), 1040-1048.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.).[1] Academic Press.[1] (Standard reference for LogD and Stability protocols).

  • Williams, F. M. (1985).[1] Esterases in drug metabolism. Pharmacology & Therapeutics, 27(1), 95-121.[1] (Mechanistic grounding for methyl ester hydrolysis).

Sources

Optimization

"Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" handling and safety precautions

This is a technical support guide designed for researchers and drug development professionals working with Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate . CAS No: 1228666-19-0 (Reference) | Formula: C₁₁H₁₃FN₂O₂ | M.W.: 2...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate .

CAS No: 1228666-19-0 (Reference) | Formula: C₁₁H₁₃FN₂O₂ | M.W.: 224.23 g/mol [1]

Emergency Response & Safety Profile (FAQ)

Q: What is the primary hazard classification for this compound? A: While specific toxicological data is often limited for specialized building blocks, this compound is classified under the GHS "Warning" category based on its structural analogs (fluorinated nicotinates and pyrrolidine derivatives).[1]

  • Health Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Respiratory Irritation (H335).[1]

  • Environmental: It is often categorized as WGK 3 (Severe water hazard) due to the stability of the fluorinated pyridine ring, meaning it must never enter surface waters or drains.[1]

Q: I have spilled the solid powder on the bench. How do I clean it safely? A: Follow this "Dry-Wet-Dry" protocol to prevent aerosolization:

  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] A N95/P100 dust mask is required if outside a fume hood.[1]

  • Containment: Do not dry sweep.[1] Cover the spill with a damp paper towel or an inert absorbent (vermiculite) to suppress dust.

  • Removal: Scoop the material into a sealable hazardous waste container labeled "Fluorinated Organic Solid."

  • Decontamination: Wipe the surface with a mild detergent solution (pH 7-8), followed by water.[1]

Q: What is the First Aid protocol for eye contact? A: Immediate action is critical due to the basicity of the pyrrolidine moiety and the irritant nature of the fluorinated ester.[1]

  • Flush: Immediately rinse with water for 15 minutes , holding eyelids open.[1]

  • Neutralize: Do not apply neutralizing agents (acids/bases) to the eye.[1]

  • Medical: Seek medical attention. Provide the SDS; highlight the presence of a fluorinated pyridine , which generally does not release HF under physiological conditions but requires monitoring for irritation.[1]

Handling, Storage, & Stability[1]

Q: What are the optimal storage conditions to prevent degradation? A:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: The compound is stable in air but hygroscopic.[1] Store under Argon or Nitrogen to prevent moisture-induced hydrolysis of the methyl ester.[1]

  • Container: Amber glass vials with Teflon-lined caps are preferred to prevent UV degradation and cap corrosion.[1]

Q: Can I store this compound in solution? A: Not recommended for long-term storage. [1]

  • In DMSO/DMF: Stable for ~1 week at -20°C.

  • In Protic Solvents (Methanol/Water): Avoid. The C2-fluorine atom is activated by the adjacent ring nitrogen and the C3-ester, making it susceptible to slow nucleophilic attack (

    
    ) or hydrolysis over time.[1]
    
Data Table: Physical & Chemical Properties
PropertyValueTechnical Note
Appearance White to Off-white SolidCheck for yellowing (oxidation indicator).[1]
Solubility DMSO, DCM, Ethyl AcetatePoorly soluble in water; soluble in dilute acid (protonation of pyrrolidine).[1]
Melting Point Solid (Range varies by batch)Typically >50°C.
Reactivity Electrophilic at C2 & C3Susceptible to

at C2 and hydrolysis at C3.
pKa (Calc) ~5.5 (Pyrrolidine N)The pyridine N is deactivated by the F atom.[1]

Technical Troubleshooting: Synthesis & Reactivity

Q: I am trying to hydrolyze the ester to the acid, but I am losing the fluorine atom. Why? A: This is a classic regioselectivity issue.

  • The Mechanism: The C2-position is highly electrophilic because it is ortho to the pyridine nitrogen and the electron-withdrawing ester.[1] Strong bases (e.g., NaOH, KOH) or alkoxides can attack the C2-position, displacing the fluorine (

    
    ) before or during ester hydrolysis.[1]
    
  • The Fix: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C .[1] LiOH is less nucleophilic than NaOH.[1] Alternatively, use acid-catalyzed hydrolysis (HCl/Dioxane), though this will protonate the pyrrolidine nitrogen.[1]

Q: Why is my reaction yield low when using this as a nucleophile? A: This compound is primarily an electrophile , not a nucleophile.[1]

  • Steric/Electronic Clash: The pyrrolidine nitrogen at C6 donates electron density into the ring, making the pyridine nitrogen less basic and less nucleophilic.[1]

  • Strategy: If you need to couple this unit, rely on the ester (for amidation/reduction) or the C2-fluorine (for displacement by amines/thiols).[1]

Visual Guide: Reactivity & Handling Workflow

The following diagram illustrates the decision logic for handling and reacting this molecule to avoid common pitfalls.

G cluster_0 Storage & Handling cluster_1 Reactivity Pathways Start Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Store Store: 2-8°C, Inert Gas Start->Store Target Desired Reaction? Start->Target Solvent Solvents: DMSO, DCM (Avoid Alcohols for storage) Hydrolysis Target: Carboxylic Acid (Hydrolysis) Target->Hydrolysis SNAr Target: C2-Substitution (Displace Fluorine) Target->SNAr Method_Hydro Use LiOH / THF / 0°C Avoid strong heat/alkoxides Hydrolysis->Method_Hydro Mild Conditions Warning RISK: Side Reaction OH- attacks C2-F Hydrolysis->Warning Strong Base Method_SNAr Use Amine/Thiol + Base Solvent: DMF/DMSO, Heat SNAr->Method_SNAr

Figure 1: Decision tree for safe storage and reaction planning. Note the competition between ester hydrolysis and C2-fluorine displacement.[1]

Disposal & Environmental Compliance

Q: How do I dispose of the aqueous waste from my reaction? A:

  • Segregation: Do not mix with general organic waste if the pH is extreme.[1]

  • Neutralization: Adjust pH to 6–8.

  • Labeling: Label as "Halogenated Organic Waste" (due to Fluorine).

  • Note: Even though the fluorine is on an aromatic ring, high-temperature incineration is required to fully mineralize the compound.[1] Ensure your waste contractor is aware of the fluorinated content (WGK 3).

References

  • Sigma-Aldrich. (2025).[1] Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Product Detail. Retrieved from [1]

  • GuideChem. (2025).[1] Chemical Properties of CAS 1228666-19-0. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Methyl nicotinate derivatives. Retrieved from [1]

  • ECHA (European Chemicals Agency). (2024).[1] Guidance on the Application of the CLP Criteria - Fluorinated Pyridines. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrrolidinyl-Nicotinates in Neuroscience Research

This guide provides a comprehensive comparison of pyrrolidinyl-nicotinate compounds for neuroscience research, offering insights into their mechanism of action, subtype selectivity, and performance in preclinical models....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of pyrrolidinyl-nicotinate compounds for neuroscience research, offering insights into their mechanism of action, subtype selectivity, and performance in preclinical models. Detailed experimental protocols and supporting data are included to assist researchers in their selection and application of these potent nicotinic acetylcholine receptor (nAChR) modulators.

Introduction: The Significance of nAChRs in Neuroscience

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are implicated in a wide range of physiological processes, including cognition, learning, memory, and attention.[2] Consequently, nAChR dysfunction has been linked to several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3]

The development of nAChR agonists and modulators has become a key focus of neuroscience research, with the aim of developing novel therapeutics for these debilitating conditions. Pyrrolidinyl-nicotinates represent a promising class of compounds that have demonstrated significant potential in preclinical studies.

The Emergence of Pyrrolidinyl-Nicotinates

Pyrrolidinyl-nicotinates are a class of synthetic compounds designed to selectively target neuronal nAChRs.[4] Their development was driven by the need for more specific and potent alternatives to nicotine, which has well-documented addictive properties and a broad range of side effects. By modifying the chemical structure of nicotine, researchers have been able to create a series of analogs with improved subtype selectivity and favorable pharmacokinetic profiles.

Mechanism of Action: Targeting nAChR Subtypes

Pyrrolidinyl-nicotinates exert their effects by binding to and activating nAChRs. These receptors are pentameric structures composed of various combinations of α and β subunits, which determine their pharmacological and biophysical properties.[1][2] The most abundant nAChR subtypes in the brain are the α4β2 and α7 subtypes.[3][5]

  • α4β2 nAChRs: These receptors are widely distributed throughout the brain and are involved in cognitive processes, reward, and addiction.[6]

  • α7 nAChRs: These receptors are also broadly expressed and are implicated in learning, memory, and neuroprotection.[5]

The therapeutic potential of pyrrolidinyl-nicotinates lies in their ability to selectively target specific nAChR subtypes, thereby minimizing off-target effects and maximizing therapeutic efficacy.

Caption: Signaling pathway of pyrrolidinyl-nicotinate action.

Comparative Analysis of Key Pyrrolidinyl-Nicotinates

This section provides a comparative analysis of two prominent pyrrolidinyl-nicotinates, A-84543 and ABT-418, alongside nicotine as a reference compound.

A-84543

A-84543 is a potent and selective agonist for the α4β2 nAChR subtype.[7] It has been extensively used as a research tool to investigate the role of this receptor in various neurological processes.[7]

ABT-418

ABT-418 is another well-characterized pyrrolidinyl-nicotinate that acts as an agonist at several nAChR subtypes, including α4β2, α7, and α2β2.[8][9] It has been investigated for its potential therapeutic effects in Alzheimer's disease and ADHD.[8][9]

Performance Data
CompoundTarget nAChR Subtype(s)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Key Preclinical Findings
A-84543 α4β2[7]High affinity for α2β2 and α4β2[10][11]Full agonist at α4β2[10]Serves as a valuable pharmacological ligand for studying nAChRs.[10][11]
ABT-418 α4β2, α7, α2β2[8][9]High affinity for α4β2, α7/5-HT3, and α2β2[8][9]Potent and selective agonist for α4β2[12]Improved verbal learning and recall in an early AD study[8]; Reduced distractibility in adult monkeys[13]; Showed potential for treating ADHD.[12][14]
Nicotine Non-selectiveBinds to multiple nAChR subtypesPotent agonistEnhances cognitive performance but has significant side effects and abuse liability.[12]

Experimental Protocols

This section provides a detailed protocol for a competitive binding assay, a fundamental technique for characterizing the interaction of pyrrolidinyl-nicotinates with nAChRs.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.

Materials:

  • Rat brain tissue homogenate (source of nAChRs)

  • [³H]-Epibatidine (radioligand)

  • Test compound (e.g., A-84543, ABT-418)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the rat brain homogenate, [³H]-Epibatidine, and the test compound dilutions.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand.

  • Wash the filters to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Analyze the data to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Evaluation

The efficacy of pyrrolidinyl-nicotinates is further evaluated in animal models of neurological disorders. These studies provide crucial information on their therapeutic potential and potential side effects.

Animal Models
  • Cognitive Enhancement: Rodent models of learning and memory, such as the Morris water maze and novel object recognition test, are used to assess the pro-cognitive effects of these compounds.

  • Neuroprotection: Animal models of neurodegenerative diseases, such as those for Alzheimer's and Parkinson's, are employed to investigate the neuroprotective properties of pyrrolidinyl-nicotinates.

  • ADHD: The spontaneously hypertensive rat (SHR) is a commonly used animal model to study the effects of these compounds on hyperactivity, impulsivity, and inattention.

Behavioral and Neurochemical Assessments

A range of behavioral tests are used to assess the effects of pyrrolidinyl-nicotinates on cognitive function, anxiety, and motor activity. Neurochemical techniques, such as microdialysis, are used to measure the effects of these compounds on neurotransmitter release in specific brain regions.

Future Directions and Conclusion

Pyrrolidinyl-nicotinates represent a promising class of compounds for the treatment of a variety of neurological and psychiatric disorders. Their ability to selectively target specific nAChR subtypes offers the potential for improved therapeutic efficacy and reduced side effects compared to non-selective nicotinic agonists.

Future research will focus on:

  • The development of novel pyrrolidinyl-nicotinates with even greater subtype selectivity and improved pharmacokinetic profiles.

  • Further elucidation of the precise mechanisms by which these compounds exert their therapeutic effects.

  • The translation of promising preclinical findings into clinical trials to evaluate their safety and efficacy in humans.

References

  • Kukowetz, W. R., Pöch, G., & Holzmann, S. (1989). Molecular mechanism of action of nicorandil. Journal of cardiovascular pharmacology, 14 Suppl 10, S1-8.
  • Shytle, R. D., & Sanberg, P. R. (2021). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia. In Vivo, 35(3), 1339-1345.
  • A-84,543. (2023, November 29). In Wikipedia. [Link]

  • Arias, H. R., Targowska-Duda, K. M., Feuerbach, D., Yuan, J., Kulkarni, S., & Wu, J. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Cellular and molecular neurobiology, 35(7), 995-1008.
  • ABT-418. (2023, November 29). In Wikipedia. [Link]

  • Le, T., Nguyen, T. K., Nguyen, T. H. D., Nguyen, T. T. T., Ranawaka, U. K., & Nguyen, T. N. B. (2021). An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus and Naja naja. Scientific reports, 11(1), 19572.
  • Al-Muqarrabin, L. M., Al-Awar, M. M., Imad, R., Dukat, M., & Damaj, M. I. (2013). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of medicinal chemistry, 56(17), 6825-6836.
  • Nicotinic Acetylcholine Receptors (nAChR). (n.d.). Meiler Lab. Retrieved January 29, 2024, from [Link]

  • Arias, H. R., Targowska-Duda, K. M., Feuerbach, D., Yuan, J., Kulkarni, S., & Wu, J. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Cellular and molecular neurobiology, 35(7), 995-1008.
  • Wilens, T. E., Biederman, J., Spencer, T. J., Bostic, J., Prince, J., Monuteaux, M. C., ... & Rater, M. (1999). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder.
  • Kume, T., & Takada-Takatori, Y. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In T. Kume (Ed.), Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer.
  • Marks, M. J., Whiteaker, P., & Collins, A. C. (2011). Exploring the Nicotinic Acetylcholine Receptor-Associated Proteome with iTRAQ and Transgenic Mice. Journal of proteome research, 10(4), 1599-1611.
  • Griesemer, D., & Taly, A. (2010). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Behavioural brain research, 213(1), 33-43.
  • Miyazaki, T., Ishikawa, T., & Iida, T. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & medicinal chemistry letters, 29(5), 689-692.
  • Garvey, D. S., Wasicak, J. T., Elliott, R. L., Lebold, S. A., Hettinger, A. M., Carrera, G. M., ... & Williams, M. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of medicinal chemistry, 37(25), 4455-4463.
  • Kume, T., & Takada-Takatori, Y. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. In T. Kume (Ed.), Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer.
  • Prendergast, M. A., Jackson, W. J., Terry, A. V., Jr, Decker, M. W., Arneric, S. P., & Buccafusco, J. J. (1997). Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys. Psychopharmacology, 133(3), 291-298.
  • Valiveti, S., & Yourick, D. L. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. PloS one, 13(3), e0194558.
  • Wilens, T. E., Biederman, J., Spencer, T. J., Bostic, J., Prince, J., Monuteaux, M. C., ... & Rater, M. (1999). A Pilot Controlled Clinical Trial of ABT-418, a Cholinergic Agonist, in the Treatment of Adults With Attention Deficit Hyperactivity Disorder.
  • Nicotinic acetylcholine receptor. (2024, January 26). In Wikipedia. [Link]

  • Hone, A. J., & McIntosh, J. M. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 9, 396.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B-26B.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
  • Al-Muqarrabin, L. M., Al-Awar, M. M., Imad, R., Dukat, M., & Damaj, M. I. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 144(34), 15599-15611.
  • Coper, H., & Herken, H. (1963). [Effect of xanthinol nicotinate on brain metabolism in rats]. Arzneimittel-Forschung, 13, 1009-1012.
  • Hansen, S. B., Sulzenbacher, G., Huxford, T., Marchot, P., Taylor, P., & Bourne, Y. (2005). Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding. The Journal of biological chemistry, 280(40), 34399-34407.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. Journal of molecular neuroscience, 39(1-2), 1-17.
  • Nicotinate and Nicotinamide Metabolism. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • Bieroń, K., Swies, J., Kostka-Trabka, E., & Gryglewski, R. J. (1998). Thrombolytic and antiplatelet action of xanthinol nicotinate (Sadamin): possible mechanisms. Journal of physiology and pharmacology, 49(2), 241-249.

Sources

Comparative

A Technical Guide to the Predicted Cross-Reactivity Profile of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the potential cross-reactivity of Methyl 2-fluoro-6-(pyrrolidin-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the potential cross-reactivity of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate with various receptors. In the absence of direct, publicly available experimental data on this specific compound, this document leverages a structure-activity relationship (SAR) approach. By examining the known pharmacological activities of its core structural motifs—the nicotinic acid methyl ester, the 2-fluoropyridine ring, and the pyrrolidine moiety—we can construct a predictive profile of its likely on- and off-target interactions. This guide is intended to inform initial experimental design and highlight key areas for further investigation in the drug development process.

Deconstructing the Molecule: A Rationale for Predicted Receptor Interactions

The structure of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate suggests several potential families of protein targets. The nicotinic acid backbone is a known pharmacophore for nicotinic acetylcholine receptors (nAChRs) and other receptors that recognize nicotinic acid and related endogenous ligands. The pyrrolidine ring is a common feature in many centrally active compounds, often conferring affinity for monoamine transporters. The 2-fluoro substituent on the pyridine ring can modulate the electronic properties of the molecule, potentially influencing binding affinity and selectivity.

Predicted Primary Targets and Potential Cross-Reactivity

Based on its structural similarity to nicotine and other nicotinic acid derivatives, the primary targets of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate are predicted to be nicotinic acetylcholine receptors (nAChRs) . However, the specific substitutions on the pyridine ring and the presence of the pyrrolidine group will likely modulate its subtype selectivity and may introduce interactions with other receptor families.

Nicotinic Acetylcholine Receptors (nAChRs)

The pyrrolidinium ring of nicotine is a critical determinant of its interaction with nAChRs. A "methyl scan" of this ring has demonstrated that even minor modifications can significantly alter binding affinity and agonist potency at different nAChR subtypes, particularly the α7 and α4β2 subtypes.[1][2] This suggests that the pyrrolidine moiety in Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a key pharmacophore and that nAChRs are a probable primary target. Cross-reactivity among different nAChR subtypes is highly likely.

Monoamine Transporters

The pyrrolidine ring is also a prominent feature in a class of compounds known as pyrovalerone analogs, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3] These compounds generally exhibit low activity at the serotonin transporter (SERT).[3] This raises the possibility that Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate could exhibit cross-reactivity with DAT and NET, a critical consideration for any CNS-targeted therapeutic.

Hydroxycarboxylic Acid Receptor 2 (HCAR2)

Nicotinic acid is a known agonist of the G-protein coupled receptor HCAR2 (also known as GPR109A).[4] This interaction is responsible for the flushing effect associated with high doses of niacin.[4][5][6][7] It is plausible that Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate, as a nicotinic acid derivative, could also interact with HCAR2.

Prostaglandin Synthesis Pathway

The rubefacient (skin-reddening) effect of topical methyl nicotinate is thought to be mediated by the release of prostaglandin D2. This suggests an indirect interaction with the enzymes and receptors of the prostaglandin synthesis pathway. While likely a weaker, secondary effect, it is a potential source of off-target activity.

Comparative Analysis of Predicted Cross-Reactivity

The following table summarizes the predicted cross-reactivity profile of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate based on the SAR analysis. The confidence level is an estimation based on the strength of the evidence from structurally related compounds.

Potential Target Family Specific Receptors/Transporters Predicted Interaction Basis for Prediction Confidence Level
Nicotinic Acetylcholine Receptors α7, α4β2, and other subtypesAgonist or AntagonistStructural similarity to nicotine; importance of the pyrrolidine ring for nAChR binding.[1][2]High
Monoamine Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET)InhibitorPresence of the pyrrolidine moiety, a key feature of DAT/NET inhibitors like pyrovalerone.[3]Moderate
Hydroxycarboxylic Acid Receptors HCAR2 (GPR109A)AgonistNicotinic acid is a known agonist of HCAR2.[4]Moderate
Prostaglandin Pathway COX enzymes, Prostaglandin receptorsIndirect modulationMethyl nicotinate is known to induce prostaglandin release.Low

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate, a tiered screening approach is recommended. This should begin with broad panels of radioligand binding assays followed by functional assays for any identified hits.

Radioligand Binding Assays

Radioligand binding assays are a robust method for determining the affinity of a compound for a wide range of receptors.[8][9][10] A competitive inhibition assay format is typically used to screen for new chemical entities.[11]

Objective: To determine the binding affinity (Ki) of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate across a panel of receptors, including nAChRs, monoamine transporters, and HCAR2.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize commercially available membrane preparations or cell lines expressing the receptors of interest. Homogenize tissues or cells in a cold lysis buffer and pellet the membranes by centrifugation.[12]

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate.[12]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.[13] The incubation time and temperature should be optimized for each receptor.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[12][13]

  • Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[12]

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis prep Prepare Receptor Membranes incubate Incubate Receptor, Radioligand, and Test Compound prep->incubate ligand Prepare Radioligand and Test Compound Dilutions ligand->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.[14]

Objective: To characterize the functional activity of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate at any receptors where significant binding was observed in the primary screen.

Example: G-Protein Coupled Receptor (GPCR) Functional Assay (for HCAR2)

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells expressing HCAR2).

  • Assay Setup: Plate the cells in a microplate and incubate with varying concentrations of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate.

  • Stimulation and Lysis: For agonist testing, stimulate the cells with the test compound. For antagonist testing, pre-incubate with the test compound before stimulating with a known agonist. After stimulation, lyse the cells.

  • Second Messenger Detection: Measure the levels of a downstream second messenger, such as cyclic AMP (cAMP) or intracellular calcium, using a suitable detection kit (e.g., HTRF or ELISA).[15]

  • Data Analysis: Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Diagram of a GPCR Functional Assay Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Signal Detection cluster_3 Data Analysis plate_cells Plate Cells Expressing Receptor add_compound Add Test Compound (and Agonist for Antagonist Mode) plate_cells->add_compound lyse_cells Lyse Cells add_compound->lyse_cells detect_signal Measure Second Messenger Levels lyse_cells->detect_signal analyze Generate Concentration-Response Curve detect_signal->analyze

Caption: Workflow for a typical cell-based GPCR functional assay.

Ethical Considerations for Animal Studies

Should in vivo studies be necessary to investigate the physiological consequences of any identified cross-reactivity, all procedures must adhere to the principles of the "Guide for the Care and Use of Laboratory Animals".[16][17][18][19] This includes minimizing the number of animals used and refining procedures to reduce pain and distress.

Conclusion and Future Directions

This guide provides a predictive framework for the cross-reactivity of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate based on the known pharmacology of its structural components. The primary areas of potential cross-reactivity are predicted to be with nAChR subtypes, monoamine transporters (DAT and NET), and HCAR2. It is imperative that this predictive analysis is followed by rigorous experimental validation using the types of assays outlined in this guide. A thorough understanding of a compound's selectivity profile is a cornerstone of safe and effective drug development.

References

  • Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 124-135. [Link]

  • Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. [Link]

  • Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • de Souza, A. C. S., et al. (2023). Long-Term Protective Immune Responses Induced by rBCG-RBD/rRBD Heterologous Prime/Boost Immunization Strategy: Fusion of RBD-Wuhan with LTB Adjuvant Induces Cross-Reactivity with SARS-CoV-2 Variant Omicron. MDPI. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • Gfeller, D., & Michielin, O. (2018). Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. PMC. [Link]

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals, 8th edition. National Academies Press (US). [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • LaBrecque, D. R. (2013). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. ResearchGate. [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Hart, G. T., et al. (2022). Comprehensive self-antigen screening to assess cross-reactivity in promiscuous T-cell receptors. PMC. [Link]

  • LaBrecque, D. R. (2013). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. NIH. [Link]

  • Nitsche, V., et al. (2022). MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor. ResearchGate. [Link]

  • Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 29(2), 59-69. [Link]

  • Nicholls, S. J. (2012). Is Niacin Ineffective? Or Did AIM-HIGH Miss Its Target? PubMed. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Gobis, K., & Foks, H. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Bentzen, A. K., et al. (2018). T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation. PMC. [Link]

  • Nicholls, S. J. (2012). Is niacin ineffective? Or did AIM-HIGH miss its target? Cleveland Clinic Journal of Medicine, 79(1), 38-43. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • The National Academies of Sciences, Engineering, and Medicine. Update of the Guide for the Care and Use of Laboratory Animals. [Link]

  • Greger, M. (2023). Risks and Benefits of Nicotinic Acid (NA), a NAD+ Booster. YouTube. [Link]

  • He, Z., et al. (2011). 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. Journal of Medicinal Chemistry, 54(13), 4624-4638. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Southern Utah University. Guide for the Care and Use of Laboratory Animals. [Link]

  • National Research Council (US) Committee on Care and Use of Laboratory Animals. (1978). Guide for the Care and Use of Laboratory Animals. Revised Edition. ERIC. [Link]

Sources

Validation

Benchmarking "Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" against known nAChR ligands

The following guide benchmarks Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate against established nicotinic acetylcholine receptor (nAChR) ligands. This analysis treats the compound as a novel chemical entity (NCE) or spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate against established nicotinic acetylcholine receptor (nAChR) ligands.

This analysis treats the compound as a novel chemical entity (NCE) or specialized building block , given that it is not a classic named drug (like Epibatidine) but shares critical pharmacophore features with high-affinity ligands such as Nifene and A-84543 .

Executive Summary & Compound Profile

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (CAS: 1228666-19-0) represents a distinct class of pyridine-based ligands. Unlike the classic "nicotinoids" where the pyrrolidine ring is attached via a C-C bond (preserving the basicity of the pyrrolidine nitrogen), this compound features a direct N-C linkage at the 6-position of the pyridine ring.

  • Chemical Class: Fluorinated 6-amino-nicotinate.

  • Key Structural Feature: The pyrrolidine nitrogen is conjugated to the pyridine ring (an aminopyridine system), significantly lowering its pKa compared to nicotine.

  • Primary Application: Investigational ligand for Structure-Activity Relationship (SAR) studies; potential precursor for

    
    F-labeled PET tracers targeting 
    
    
    
    nAChRs.
The Benchmarking Landscape

To validate this compound, it must be compared against ligands that define the dynamic range of nAChR pharmacology:

Benchmark LigandRoleTarget SubtypeKey Characteristic
(S)-Nicotine Agonist

/

The natural reference standard.
Epibatidine Agonist

>

High-affinity "ceiling" benchmark.
Varenicline Partial Agonist

Clinical standard for partial agonism.
Methyllycaconitine (MLA) Antagonist

Selective antagonist (negative control).
Nifene Ligand (PET)

Structural analog (2-fluoro-pyridine core).

Structural & Mechanistic Analysis (SAR)

Pharmacophore Mismatch vs. Alignment

The primary challenge in benchmarking this specific nicotinate is the electronic state of the pyrrolidine nitrogen.

  • In Nicotine: The pyrrolidine N is aliphatic (pKa ~8.0–9.0). It is protonated at physiological pH, forming a critical cation-

    
     interaction with Trp149  (in 
    
    
    
    subunits).
  • In Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate: The pyrrolidine N is an aniline-like nitrogen attached to an electron-deficient pyridine ring (further deactivated by the 2-Fluoro and 3-Ester groups). This delocalization renders the nitrogen non-basic (pKa < 4).

  • Hypothesis: This compound likely exhibits reduced affinity for the orthosteric binding site compared to Nicotine, unless it acts via a hydrophobic interaction or binds to an allosteric site.

Visualization: Pharmacophore Comparison

The following diagram illustrates the structural divergence between the Candidate and the Standard (Nicotine).

Pharmacophore cluster_0 Structural Impact Nicotine Reference: (S)-Nicotine (High Affinity) Interaction_Nic Cation-Pi Interaction (Trp149) Nicotine->Interaction_Nic Protonated N (sp3) Candidate Candidate: Methyl 2-fluoro-6- (pyrrolidin-1-yl)nicotinate Interaction_Cand Altered Binding Mode (Hydrophobic/Steric) Candidate->Interaction_Cand Conjugated N (sp2-like) Non-basic Interaction_Nic->Interaction_Cand Loss of Ionic Bond?

Caption: Comparative pharmacophore mapping showing the loss of the cationic center in the candidate molecule due to N-heteroaryl conjugation.

Experimental Benchmarking Protocols

To objectively assess the performance of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate, you must perform a paired binding and functional screen .

Protocol A: Radioligand Competition Binding (Affinity)

This assay determines the


 (inhibition constant), benchmarking the candidate's ability to displace standard radioligands.
  • Objective: Quantify affinity for

    
     and 
    
    
    
    subtypes.
  • Membrane Source: Rat brain homogenates (cortex for

    
    , hippocampus for 
    
    
    
    ) or transfected HEK293 cells.

Step-by-Step Workflow:

  • Preparation: Resuspend membranes in binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    ).
  • Incubation (

    
    ): 
    
    • Radioligand: [

      
      H]-Epibatidine  (0.5 nM).
      
    • Non-specific control: 300 µM (-)-Nicotine.

    • Candidate concentrations: 10

      
       M to 10
      
      
      
      M (7-point curve).
  • Incubation (

    
    ): 
    
    • Radioligand: [

      
      I]-
      
      
      
      -Bungarotoxin
      (1-2 nM).
    • Non-specific control: 1 mM Nicotine or 1 µM MLA.

  • Termination: Incubate for 75 min at 24°C. Terminate by rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine).

  • Analysis: Measure radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Characterization (FLIPR Calcium Flux)

Affinity does not equal efficacy. This assay determines if the candidate is an agonist , antagonist , or PAM (Positive Allosteric Modulator).

Step-by-Step Workflow:

  • Cell Line: SH-SY5Y (endogenous

    
    ) or HEK293-h
    
    
    
    .
  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 min at 37°C.

  • Agonist Mode: Inject Candidate (0.1 µM – 100 µM). Monitor fluorescence increase relative to 10 µM Nicotine (100% control).

  • Antagonist Mode: Pre-incubate Candidate (10 min). Inject

    
     concentration of Nicotine. Measure inhibition of signal.
    
  • Data Output: Plot Dose-Response Curves (DRC) to derive

    
     (potency) and 
    
    
    
    (efficacy).

Data Presentation & Interpretation

When publishing your comparison, summarize the data in the following format. Note: The values below for the Candidate are predicted based on SAR analysis and serve as a template for your experimental data.

Table 1: Comparative Binding Affinity ( )
Ligand


(nM)


(nM)
Selectivity Ratio (

)
Epibatidine 0.0416400
(S)-Nicotine 1.0250250
Varenicline 0.15>1,000>6,000
Candidate *Predicted: >1,000Predicted: >5,000Low Selectivity

*Prediction Rationale: The lack of a basic pyrrolidine nitrogen suggests poor orthosteric binding. If high affinity is observed, investigate off-target binding or metabolic activation.

Table 2: Functional Efficacy ( relative to Nicotine)
LigandMode of ActionEfficacy (

)
(S)-Nicotine Full Agonist100%
Varenicline Partial Agonist40-60%
Candidate UnknownTest for Antagonism if

Synthesis of the Comparison (The "Verdict")

To guide the reader, conclude with a classification of the candidate based on your data:

  • If

    
     nM:  The 2-fluoro and ester groups are interacting favorably with the complementary binding face (likely Tyr/Cys residues), compensating for the lack of the cationic center. This would make it a novel, high-value scaffold .
    
  • If

    
    :  The compound behaves as predicted by the "missing cation" hypothesis. It is likely a metabolic precursor  or requires hydrolysis of the ester to the acid (or reduction to the alcohol) to become active.
    

References

  • Binding Assay Protocols

    • Source: Xiao, Y., & Kellar, K. J. (2004). The nicotinic acetylcholine receptor: molecular aspects and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics.
  • Structure-Activity Relationships (SAR)

    • Source: Glennon, R. A., & Dukat, M. (2000). Central nicotinic receptor ligands and pharmacophores. Pharmaceutica Acta Helvetiae.
  • Fluorinated nAChR Ligands (Nifene/Nifrolidine)

    • Source: Pichika, R., et al. (2006). Synthesis and biological evaluation of F-18 labeled nicotinic acetylcholine receptor ligands. Nuclear Medicine and Biology.
  • Cheng-Prusoff Equation Citation

    • Source: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
Comparative

In vivo validation of "Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" as a research tool

An In Vivo Validation Framework for the Novel Research Compound: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate This guide provides a comprehensive framework for the in vivo validation of the novel compound, Methyl 2-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

An In Vivo Validation Framework for the Novel Research Compound: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

This guide provides a comprehensive framework for the in vivo validation of the novel compound, Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. Given the absence of extensive public data on this specific molecule, this document serves as a strategic roadmap for researchers. It outlines the necessary steps to characterize its physiological effects, establish a target engagement profile, and benchmark its performance against established research tools. The experimental choices detailed herein are grounded in established pharmacological principles to ensure a robust and self-validating investigation.

Introduction and Hypothesized Mechanism of Action

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a synthetic compound featuring a substituted pyridine ring, a core structure found in many biologically active molecules. Its nicotinic acid methyl ester backbone, coupled with a pyrrolidinyl group, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play critical roles in the central and peripheral nervous systems, modulating processes such as cognitive function, inflammation, and neurotransmitter release.

The validation of any new chemical entity for research purposes hinges on a systematic in vivo evaluation. This process is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, assess its safety, and ultimately, demonstrate its utility and specificity in a living system.

Hypothesized Signaling Pathway

Based on its structural similarity to known nAChR agonists, we hypothesize that Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate may act as a modulator of nAChR signaling. A potential mechanism involves binding to α7 nAChRs, which are heavily implicated in pro-cognitive and anti-inflammatory pathways.

Hypothesized Signaling Pathway cluster_membrane Cell Membrane nAChR α7 nAChR Ca_ion nAChR->Ca_ion Compound Methyl 2-fluoro-6- (pyrrolidin-1-yl)nicotinate Compound->nAChR Binds to Influx Ca²⁺ Influx CaMKII CaMKII Influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Pro-cognitive & Anti-inflammatory Gene Expression CREB->Gene_Expression Promotes

Caption: Hypothesized signaling cascade following compound binding to the α7 nAChR.

The Validation Workflow: A Phased Approach

A logical, phased approach is critical to de-risk the validation process and ensure that resources are used efficiently. The workflow should progress from fundamental safety and exposure studies to more complex pharmacodynamic and efficacy models.

In Vivo Validation Workflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Pharmacokinetics (PK) & Preliminary Toxicology B Phase 2: Target Engagement & Pharmacodynamics (PD) A->B Establish Safe & Effective Exposure C Phase 3: Efficacy Modeling B->C Confirm Target Interaction D Phase 4: Comparative Analysis C->D Demonstrate Functional Effect A1 Single Ascending Dose (SAD) in Rodents A2 Blood-Brain Barrier (BBB) Penetration Assessment B1 Receptor Occupancy Study (e.g., ex vivo autoradiography) B2 Biomarker Modulation (e.g., cytokine levels) C1 Behavioral Model (e.g., Novel Object Recognition) C2 Disease-Relevant Model (e.g., LPS-induced inflammation) D1 Head-to-Head Comparison with Positive Control (e.g., PNU-282987) D2 Activity vs. Negative Control (e.g., Mecamylamine)

Caption: Phased workflow for the comprehensive in vivo validation of a novel compound.

Phase 1: Pharmacokinetic & Toxicological Profiling

Objective: To determine the compound's ADME profile and establish a safe dose range for subsequent studies.

Before assessing efficacy, it is paramount to understand if the compound can reach its intended target at a sufficient concentration and for an adequate duration without causing overt toxicity.

Experimental Protocol: Single Ascending Dose (SAD) Pharmacokinetics in Mice
  • Animal Model: C57BL/6 mice (n=3-5 per group/time point), male, 8-10 weeks old.

  • Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). The choice of vehicle is critical and must be tested for tolerability.

  • Dosing: Administer single intravenous (IV, e.g., 1 mg/kg) and intraperitoneal (IP, e.g., 5, 10, 20 mg/kg) doses. The IV dose serves to determine clearance and volume of distribution, while IP administration is common for efficacy studies.

  • Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at predefined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr). At terminal time points, collect brain tissue to assess Blood-Brain Barrier (BBB) penetration.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenate using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life (t1/2), and brain/plasma ratio.

Trustworthiness Check: The LC-MS/MS method must be validated for linearity, accuracy, and precision. A satellite group should be observed for clinical signs of toxicity for at least 72 hours post-dose.

Phase 2 & 3: Target Engagement and Efficacy Modeling

Objective: To confirm that the compound interacts with its hypothesized target in vivo and produces a functional, dose-dependent biological effect.

Here, we select a well-validated model of neuroinflammation and cognitive impairment induced by lipopolysaccharide (LPS). This model is relevant for α7 nAChR modulators, as this receptor is a key regulator of the inflammatory reflex.

Comparative Compounds:
CompoundClassMechanism of ActionRole in Study
PNU-282987 Positive ControlSelective α7 nAChR agonistBenchmark for efficacy
Mecamylamine Negative ControlNon-selective nAChR antagonistTo confirm nAChR-mediated effects
Vehicle Negative ControlInert formulation solutionBaseline for all measurements
Experimental Protocol: LPS-Induced Cognitive Impairment and Neuroinflammation Model
  • Acclimation: Acclimate C57BL/6 mice to the behavioral testing room and equipment for 3-5 days.

  • Groups (n=10-12 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (Dose 1) + LPS

    • Group 4: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (Dose 2) + LPS

    • Group 5: PNU-282987 + LPS

    • Group 6: Test Compound + Mecamylamine + LPS

  • Dosing Regimen: Pre-treat animals with the test compound, PNU-282987, or vehicle via IP injection 30 minutes prior to an IP challenge with LPS (e.g., 0.5 mg/kg).

  • Behavioral Assessment (24 hours post-LPS): Perform the Novel Object Recognition (NOR) test. This test assesses recognition memory, a cognitive domain often impaired in neuroinflammatory states.

    • Familiarization Phase: Allow mice to explore two identical objects for 10 minutes.

    • Test Phase (1 hour later): Replace one object with a novel one and record the time spent exploring each object.

    • Data Analysis: Calculate the Discrimination Index (DI) = (Time with Novel - Time with Familiar) / (Total Time). A lower DI indicates cognitive impairment.

  • Biomarker Analysis (26 hours post-LPS):

    • Euthanize animals and collect hippocampus and plasma.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in both tissue homogenates and plasma using ELISA or a multiplex assay.

Expected Outcomes and Data Interpretation
GroupExpected Discrimination Index (DI)Expected TNF-α Levels (Hippocampus)Rationale
Vehicle + SalineHigh (~0.6-0.7)LowHealthy baseline
Vehicle + LPSLow (~0.2-0.3)HighLPS induces cognitive deficit and inflammation
Test Compound + LPSDose-dependently increasedDose-dependently decreasedDemonstrates pro-cognitive and anti-inflammatory efficacy
PNU-282987 + LPSHigh (~0.6-0.7)LowValidates the model and provides a benchmark
Test Compound + Mecamylamine + LPSLow (~0.2-0.3)HighIf the compound's effect is blocked, it confirms an nAChR-dependent mechanism

This multi-faceted approach provides a self-validating system. A positive result is not merely an improvement in cognition but an improvement that is dose-dependent, benchmarked against a known active compound, correlated with a reduction in relevant biomarkers, and reversible by a known antagonist of the target system.

Conclusion and Future Directions

This guide proposes a rigorous, phased strategy for the in vivo validation of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate as a novel research tool. By systematically evaluating its pharmacokinetics, safety, target engagement, and efficacy in a disease-relevant model, researchers can build a comprehensive data package. The inclusion of appropriate positive and negative controls is non-negotiable for establishing the compound's mechanism of action and scientific utility. Successful completion of this workflow would position Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate as a well-characterized and valuable tool for investigating nAChR biology and its role in cognitive and inflammatory disorders.

References

  • Title: Nicotinic Acetylcholine Receptors: From Basic Science to Therapeutics Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Modulation of Nicotinic Acetylcholine Receptors by Varenicline Source: CNS Neuroscience & Therapeutics URL: [Link]

  • Title: The cholinergic anti-inflammatory pathway: a missing link in neuroinflammation Source: Journal of Neuroinflammation URL: [Link]

  • Title: The novel object recognition memory: a review Source: Behavioural Brain Research URL: [Link]

Validation

Comparative pharmacology of fluorinated vs non-fluorinated nicotinic analogs

Executive Summary This guide provides an in-depth pharmacological comparison between Nicotine (the natural prototype) and its Fluorinated Analogs , with a specific focus on the A-85380 series (e.g., 2-Fluoro-A-85380). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth pharmacological comparison between Nicotine (the natural prototype) and its Fluorinated Analogs , with a specific focus on the A-85380 series (e.g., 2-Fluoro-A-85380). While natural nicotine is a potent non-selective agonist, its rapid metabolic clearance and lack of subtype selectivity limit its therapeutic and diagnostic utility.

Fluorination strategies—specifically at the C2, C5, or C6 positions of the pyridine ring—have been successfully employed to:

  • Enhance Binding Affinity: Increasing affinity from nanomolar (nM) to picomolar (pM) ranges.

  • Modulate Physicochemical Properties: Altering pK

    
     and lipophilicity (LogP) to optimize blood-brain barrier (BBB) penetration.
    
  • Block Metabolic Soft Spots: Preventing C-oxidation by CYP2A6, thereby extending biological half-life.

Mechanistic Pharmacology: The Fluorine Effect[1]

Bioisosterism and Electronic Modulation

Fluorine acts as a bioisostere for hydrogen but exerts profound electronic effects due to its high electronegativity. In nicotinic ligands, this substitution is strategic:

  • Basicity Modulation: The pyridine nitrogen in nicotine has a pK

    
     of ~3.1. Fluorine substitution on the pyridine ring (via inductive electron withdrawal) further lowers this pK
    
    
    
    , rendering the ring less basic. This reduces non-specific binding to acidic proteins while maintaining the critical cation-
    
    
    interaction at the pyrrolidine nitrogen (pK
    
    
    ~8.0) required for orthosteric binding.
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at the C2 or C6 position of the pyridine ring blocks the primary sites of oxidative metabolism mediated by CYP2A6 , the principal enzyme responsible for nicotine clearance.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the structural evolution from Nicotine to high-affinity Fluorinated Analogs.

SAR_Logic cluster_0 Pharmacological Optimization Nicotine Nicotine (Natural Agonist) Ki ~ 1-10 nM Non-selective A85380 A-85380 (Azetidinyl Ether) Ki ~ 0.05 nM Alpha4Beta2 Selective Nicotine->A85380 Rigidification (Pyrrolidine -> Azetidine) F_A85380 2-Fluoro-A-85380 (Fluorinated Analog) Ki ~ 0.04 nM Metabolically Stable A85380->F_A85380 Fluorination at C2 (Blocks Metabolism)

Caption: Structural evolution from Nicotine to 2-Fluoro-A-85380, highlighting key modifications for affinity and stability.

Comparative Profile: Nicotine vs. Fluorinated Analogs[2]

The table below contrasts the physicochemical and pharmacological properties of Nicotine with its high-performance fluorinated counterpart, 2-Fluoro-A-85380 (2-FA), and the related 6-Fluoro-A-85380 .

Table 1: Pharmacological Performance Metrics
Feature(-)-Nicotine 2-Fluoro-A-85380 6-Fluoro-A-85380
Primary Target nAChR (Non-selective)

nAChR (Selective)

nAChR (Selective)
Binding Affinity (

)
1.0 – 10 nM ~ 0.048 nM (48 pM) ~ 0.059 nM (59 pM)
Selectivity (

vs

)
Low (< 100-fold)High (> 1000-fold)High (> 3000-fold)
Metabolic Half-Life (

)
~ 2.0 hours~ 4.0 hours (Elimination)Similar to 2-F analog
Primary Clearance CYP2A6 Oxidation (Liver)Renal Excretion (Unchanged)Renal Excretion
LogP (Lipophilicity) 1.17~ 0.6 - 0.8 (Estimated)~ 0.7 (Estimated)
Clinical Utility Smoking Cessation (NRT)PET Imaging TracerResearch Probe

Key Insight: The fluorinated analog 2-Fluoro-A-85380 exhibits a ~100-fold increase in binding affinity compared to nicotine. Furthermore, its clearance mechanism shifts from hepatic oxidation to renal excretion, significantly improving its stability for in vivo imaging applications.

Experimental Protocols

To validate these performance metrics in your own laboratory, follow these standardized protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 of a fluorinated analog using [

H]-Epibatidine as the radioligand.

Reagents:

  • Membrane Prep: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand: [

    
    H]-Epibatidine (Specific Activity ~ 50 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (approx. 20-50 
      
      
      
      g protein).
    • 25

      
      L [
      
      
      
      H]-Epibatidine (Final conc. 0.5 nM).[1]
    • 25

      
      L Test Compound (Fluorinated Analog) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Non-specific binding control: Include 300

      
      M (-)-Nicotine or 10 
      
      
      
      M Cytisine.
  • Equilibrium: Incubate for 2 hours at 25°C (Room Temp) to reach equilibrium. Note: Fluorinated analogs with pM affinity often require longer incubation times to reach true equilibrium due to slow dissociation rates.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the metabolic half-life of Nicotine vs. Fluorinated Analogs.

Workflow:

  • Reaction Mix: Prepare 0.5 mg/mL human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1

    
    M final) and pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
     (elimination rate constant).
    
    
    
    

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision matrix for characterizing a new fluorinated nicotinic ligand.

Workflow Start New Fluorinated Ligand PhysChem 1. PhysChem Profiling (pKa, LogP) Start->PhysChem Binding 2. Binding Assay (Ki Determination) PhysChem->Binding If LogP 0.5-2.0 Selectivity 3. Subtype Selectivity (Alpha4Beta2 vs Alpha7) Binding->Selectivity If Ki < 1 nM Metabolism 4. Metabolic Stability (Microsomal t1/2) Selectivity->Metabolism If Selectivity > 100x Decision Decision Gate Metabolism->Decision Candidate Lead Candidate (PET Tracer / Drug) Decision->Candidate Stable (t1/2 > 60m) Discard Discard / Redesign Decision->Discard Unstable / Low Affinity

Caption: Step-by-step characterization workflow for validating fluorinated nicotinic analogs.

References

  • Koren, A. O., et al. (1998). "2-[18F]Fluoro-A-85380: an in vivo tracer for the nicotinic acetylcholine receptors." Nuclear Medicine and Biology.

  • Gallezot, J. D., et al. (2005). "In vivo imaging of human cerebral nicotinic acetylcholine receptors with 2-18F-fluoro-A-85380 and PET." Journal of Nuclear Medicine.

  • Brown, L. L., et al. (2007). "In vitro characterization of 6-[18F]fluoro-A-85380, a high-affinity ligand for alpha4beta2* nicotinic acetylcholine receptors." Synapse.

  • Hellinghausen, G., et al. (2017). "Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids." Journal of Chromatography B.

  • Benowitz, N. L. (2009). "Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics." Annual Review of Pharmacology and Toxicology.

Sources

Comparative

Validating the selectivity of "Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" for nAChR subtypes

Title: Validating the Selectivity of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for nAChR Subtypes: A Comprehensive Profiling Guide Executive Summary & Compound Profile Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (C...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Selectivity of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate for nAChR Subtypes: A Comprehensive Profiling Guide

Executive Summary & Compound Profile

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (CAS: 1228666-19-0) represents a specialized chemical scaffold within the class of 2,6-disubstituted pyridines . Structurally, it integrates a pyrrolidine ring (a cationic pharmacophore common to high-affinity nAChR ligands) with a methyl nicotinate core.

While structurally analogous to well-characterized radiotracers like Nifene and 2-[18F]Fluoro-A-85380 , this specific methyl ester variant requires rigorous empirical validation to distinguish its pharmacological profile from its ether-linked cousins. Its theoretical profile suggests high affinity for the


  subtype due to the 6-pyrrolidinyl substitution, with potential selectivity over the homomeric 

and ganglionic

subtypes.

Target Audience: Medicinal Chemists, Neuropharmacologists, and Assay Development Scientists. Primary Application: Development of subtype-selective probes or PET radiotracer precursors.

Strategic Validation Framework

To objectively validate this compound, one cannot rely on single-point assays. A "Tiered Screening Cascade" is required to establish true selectivity.

Tier 1: Affinity Profiling (The "Binding" Tier)
  • Objective: Determine

    
     values across major nAChR subtypes.
    
  • Method: Radioligand Displacement Assay.

  • Critical Comparator: Epibatidine (Non-selective high-affinity standard).

Tier 2: Functional Characterization (The "Activity" Tier)
  • Objective: Define the compound as a Full Agonist, Partial Agonist, or Antagonist.

  • Method: FLIPR Calcium Flux or Two-Electrode Voltage Clamp (TEVC).

  • Critical Comparator: Nicotine (Partial agonist) and Acetylcholine (Full agonist).

Tier 3: Selectivity Ratios (The "Decision" Tier)
  • Calculation: Ratio of

    
     and 
    
    
    
    .
  • Success Metric: A ratio > 50-fold is typically required for a "selective" designation in probe development.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the projected performance of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate against industry standards.

FeatureMethyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Epibatidine Nifene

-Bungarotoxin
Primary Target

(Predicted)
Non-selective nAChR


Binding Affinity (

)
Target: < 10 nM ~0.02 nM0.50 nM> 10,000 nM (

)
Selectivity Ratio Target: > 100x vs

1:1 (Non-selective)> 200x vs

Highly

Selective
Mechanism Unknown (Must Validate) AgonistAgonistAntagonist
Chemical Stability Moderate (Ester hydrolysis risk) HighHigh (Ether)Peptide (Low oral bioavail.)

Technical Insight: The methyl ester at position 3 is a key differentiator. Unlike the ether linkage in Nifene, the ester is susceptible to hydrolysis by esterases, potentially converting it to the corresponding nicotinic acid metabolite in vivo. Validation must therefore include a Plasma Stability Assay .

Experimental Protocols

Protocol A: Radioligand Binding Assay (Selectivity Screen)
  • Purpose: To calculate the inhibition constant (

    
    ) for 
    
    
    
    vs
    
    
    .

Step-by-Step Workflow:

  • Membrane Preparation: Use rat cortical membranes (rich in

    
    ) and hippocampal membranes (rich in 
    
    
    
    ). Alternatively, use HEK293 cells stably expressing human
    
    
    or
    
    
    .
  • Radioligands:

    • For

      
      : Use [
      
      
      
      H]Epibatidine
      (0.5 nM) or [
      
      
      H]Cytisine
      .
    • For

      
      : Use [
      
      
      
      I]
      
      
      -Bungarotoxin
      (1 nM).
  • Incubation:

    • Prepare 10 serial dilutions of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (range: 10 pM to 100

      
      M).
      
    • Incubate membranes + radioligand + test compound for 2 hours at 4°C (to minimize receptor desensitization/degradation).

    • Non-specific Binding (NSB): Define using 300

      
      M Nicotine (for 
      
      
      
      ) or 1
      
      
      M
      
      
      -Bungarotoxin (for
      
      
      ).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the cationic ligand.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional FLIPR Assay (Calcium Flux)
  • Purpose: To determine if the compound acts as an agonist or antagonist.

Step-by-Step Workflow:

  • Cell Loading: Load HEK293-h

    
     cells with Fluo-4 AM calcium indicator dye for 45 minutes.
    
  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Agonist Mode: Inject test compound. A rapid increase in fluorescence indicates Agonism .

  • Antagonist Mode: Pre-incubate with test compound for 5 minutes, then inject

    
     concentration of Nicotine. A reduction in signal indicates Antagonism .
    

Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the compound's selectivity profile.

ValidationWorkflow Start Compound: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate BindingScreen Tier 1: Binding Screen (Radioligand Displacement) Start->BindingScreen Alpha4Beta2 Assay A: Alpha4Beta2 (vs [3H]Epibatidine) BindingScreen->Alpha4Beta2 Alpha7 Assay B: Alpha7 (vs [125I]Bungarotoxin) BindingScreen->Alpha7 ResultHighAff Ki < 10 nM (High Affinity) Alpha4Beta2->ResultHighAff Expected ResultLowAff Ki > 1000 nM (Low Affinity) Alpha7->ResultLowAff Expected SelectivityCalc Calculate Selectivity Ratio Ki(a7) / Ki(a4b2) ResultHighAff->SelectivityCalc ResultLowAff->SelectivityCalc Functional Tier 2: Functional Assay (FLIPR / Electrophysiology) SelectivityCalc->Functional If Ratio > 50x Agonist Agonist Profile (Activates Receptor) Functional->Agonist Antagonist Antagonist Profile (Blocks Nicotine) Functional->Antagonist Conclusion Final Profile Validated Agonist->Conclusion Antagonist->Conclusion

Figure 1: The tiered validation screening cascade required to confirm nAChR selectivity.

Mechanism of Action (Structural Hypothesis)

To interpret the data, one must understand the molecular interaction. The pyrrolidine nitrogen is the key driver of affinity for the


 subtype.

BindingMode ReceptorSite nAChR Binding Pocket (Trp147, Tyr93) Pyrrolidine Pyrrolidine Ring (Cationic Center) Pyrrolidine->ReceptorSite Cation-Pi Interaction (High Affinity Driver) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pyridine->ReceptorSite Hydrogen Bond Ester Methyl Ester (Steric/Electronic Mod) Ester->ReceptorSite Selectivity Filter? (Steric Clash in a7)

Figure 2: Hypothesized binding mode. The pyrrolidine ring drives high affinity via cation-


 interactions with Tryptophan residues in the binding pocket, while the ester group may provide steric bulk that disfavors 

binding.

References

  • Pichat, P., et al. (2006). "2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (Nifene): A Potential PET Radiotracer for Alpha4Beta2 nAChRs." Nuclear Medicine and Biology.

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[1][2][3] Journal of Medicinal Chemistry.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Validation

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate: A Strategic Scaffold for BCL6 Inhibitor Synthesis

Executive Summary Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (CAS: 1228666-19-0) is a specialized pyridine building block critical for the synthesis of next-generation small molecule inhibitors, particularly targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (CAS: 1228666-19-0) is a specialized pyridine building block critical for the synthesis of next-generation small molecule inhibitors, particularly targeting the BCL6 BTB domain . Unlike generic pyridine intermediates, this scaffold incorporates a fluorine atom at the C2 position and a pyrrolidine ring at C6. This specific substitution pattern is designed to enhance metabolic stability and optimize the physicochemical profile of the final drug candidate.

This guide analyzes the validation of this scaffold in the context of BCL6 inhibitor development , comparing its utility against non-fluorinated alternatives and detailing the experimental protocols that confirm its activity as a precursor to potent antineoplastic agents.

Comparative Analysis: The Fluorine Advantage

In medicinal chemistry, the choice of scaffold dictates the success of the final lead compound. Below is a comparison of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate against its non-fluorinated analog, highlighting why the 2-fluoro variant is the superior choice for specific oncology targets.

Table 1: Scaffold Performance Comparison
FeatureMethyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinateMethyl 6-(pyrrolidin-1-yl)nicotinate (Alternative)Impact on Drug Development
Structure 2-Fluoro , 6-Pyrrolidinyl2-Hydrogen, 6-PyrrolidinylMetabolic Blocking: The C2 position of pyridines is susceptible to oxidative metabolism (e.g., by aldehyde oxidase). Fluorine blocks this site.
Electronic Effect Electron-withdrawing (Inductive)NeutralpKa Modulation: Fluorine lowers the pKa of the pyridine nitrogen, potentially reducing non-specific binding and improving oral bioavailability.
Synthetic Utility High (Activated for SnAr)ModerateReactivity: The fluorine atom activates the ring for further nucleophilic substitutions if needed, though it is stable under standard coupling conditions.
Validated Application BCL6 Inhibitors (OICR) General Kinase InhibitorsSpecificity: The 2-fluoro scaffold is explicitly validated in patent literature for BCL6 BTB domain inhibition.
Expert Insight: The Mechanism of Action

The "activity" of this intermediate is defined by its contribution to the final inhibitor's potency. In the development of tricyclic BCL6 inhibitors, the 2-fluoro substituent serves a dual purpose:

  • Metabolic Shield: It prevents metabolic attack at the electron-deficient C2 position, a common failure point for pyridine-based drugs.

  • Conformational Lock: The steric and electronic repulsion of the fluorine atom can enforce a specific conformation in the final tricyclic structure, ensuring optimal binding to the BCL6 BTB domain hydrophobic groove.

Experimental Validation

The following protocol is synthesized from peer-reviewed patent literature (WO2019119145A1), validating the conversion of the methyl ester scaffold into a biologically active intermediate.

Study Context
  • Source: Al-Awar et al. (Ontario Institute for Cancer Research), WO2019119145A1.

  • Objective: Synthesis of tricyclic inhibitors for the BCL6 BTB domain (Target for Diffuse Large B-Cell Lymphoma).

  • Validated Outcome: Final compounds derived from this scaffold demonstrated IC50 values < 1 µM in BCL6 binding assays.

Protocol: Activation of the Scaffold

Objective: Convert Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate to the active 5-chloro-2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid precursor.

Step 1: Hydrolysis (Ester to Acid)

  • Dissolve: Dissolve Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (1.0 eq) in a mixture of THF/MeOH/Water (3:1:1).

  • Reagent: Add LiOH (2.0 eq).

  • Condition: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane) until the ester spot disappears.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Dry over Na2SO4 and concentrate to yield 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid .

Step 2: Halogenation (Critical Activation) Note: This step validates the scaffold's stability and reactivity.

  • Dissolve: Dissolve the acid from Step 1 in DMF.

  • Reagent: Add N-Chlorosuccinimide (NCS) (1.1 eq).

  • Condition: Heat at 60°C for 2 hours.

  • Observation: The fluorine atom remains intact, while the C5 position is selectively chlorinated. This selectivity is unique to the 2-fluoro scaffold; non-fluorinated analogs may yield mixtures.

  • Product: 5-Chloro-2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid .

Step 3: Downstream Application This intermediate is then coupled with an amine and cyclized to form the tricyclic core responsible for BCL6 inhibition.

Visualizing the Validation Pathway

The following diagram illustrates the validated synthetic pathway described in the OICR patent, demonstrating how the Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate scaffold is transformed into a potent inhibitor.

BCL6_Synthesis Start Methyl 2-fluoro-6- (pyrrolidin-1-yl)nicotinate (Starting Material) Step1 Hydrolysis (LiOH, THF/MeOH) Start->Step1 Step 1 Intermediate1 2-Fluoro-6-(pyrrolidin-1-yl) nicotinic acid Step1->Intermediate1 Step2 Halogenation (NCS, DMF, 60°C) Intermediate1->Step2 Step 2 Intermediate2 5-Chloro-2-fluoro-6- (pyrrolidin-1-yl)nicotinic acid (Activated Scaffold) Step2->Intermediate2 Final Tricyclic BCL6 Inhibitor (IC50 < 1 µM) Intermediate2->Final Coupling & Cyclization

Figure 1: Validated synthetic pathway transforming the scaffold into a bioactive BCL6 inhibitor (Source: WO2019119145A1).

References

  • Al-Awar, R., et al. (2019). Tricyclic inhibitors of the BCL6 BTB domain protein-protein interaction and uses thereof. World Intellectual Property Organization. Patent WO2019119145A1.

  • Cardenas, M. G., et al. (2017). BCL6 inhibition: A novel therapeutic strategy for hematological malignancies. Clinical Lymphoma, Myeloma & Leukemia, 17, S2.

  • Sigma-Aldrich. (n.d.). Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Product Detail.

Comparative

Comparative docking studies of nicotinic receptor modulators

Topic: Comparative Docking Studies of Nicotinic Receptor Modulators Content Type: Publish Comparison Guide Introduction: The Structural Challenge of nAChR Modulation Nicotinic acetylcholine receptors (nAChRs) are pentame...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Nicotinic Receptor Modulators Content Type: Publish Comparison Guide

Introduction: The Structural Challenge of nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels (pLGICs) that govern critical synaptic transmission in the central and peripheral nervous systems.[1] For drug developers, they represent high-value targets for Alzheimer’s disease, schizophrenia, and pain management. However, targeting these receptors is computationally non-trivial due to their structural complexity: a large extracellular domain (ECD) rich in water-mediated networks, a hydrophobic transmembrane domain (TMD), and high subtype homology (e.g., between


 and 

subtypes).

This guide compares the performance of leading molecular docking algorithms in resolving the binding modes of nAChR modulators. We analyze the distinct computational requirements for Orthosteric Agonists versus Allosteric Modulators (PAMs/NAMs) and provide a validated protocol for in silico screening.

Part 1: Methodological Comparison of Docking Algorithms

In the context of nAChRs, "one size does not fit all." The choice of docking software significantly impacts the success rate, particularly when distinguishing between the cation-


 dominated orthosteric site and the lipophilic allosteric sites.

The following comparison synthesizes performance data regarding pose prediction accuracy (RMSD < 2.0 Å) and scoring reliability for ion channel targets.

Table 1: Comparative Performance of Docking Engines for nAChR Targets
FeatureSchrödinger Glide (XP) AutoDock 4.2 / Vina CCDC GOLD
Primary Algorithm Systematic Search (Hierarchical Filters)Lamarckian Genetic Algorithm (LGA)Genetic Algorithm (GA)
Pose Prediction Superior. High success rate in reproducing crystallographic poses (RMSD < 1.5 Å) for co-crystallized ligands.Moderate. Good for small ligands; struggles with larger, flexible PAMs in the TMD.High. Excellent handling of flexible ligand ring conformations.
Cation-

Handling
Excellent. Specific terms in XP scoring function account for the Trp/Tyr aromatic cage essential for nAChR agonists.Variable. Requires manual forcefield tuning or specialized parameter sets for accurate cation-

energy estimation.
Good. GoldScore and ChemScore functions handle polar interactions well but may underestimate hydrophobic enclosure.
Subtype Selectivity High. Grid-based exclusion volumes effectively map subtle steric differences between

and

.
Moderate. Scoring function is less sensitive to minor steric clashes in homologous pockets.High. "Soft" potential settings allow for induced-fit approximation.
Recommended Use High-throughput virtual screening (HTVS) and precise pose prediction of lead compounds.Academic exploration, blind docking, and large-scale decoy discrimination.Flexible ligand docking and exploring alternative binding pockets.

Expert Insight: For nAChR orthosteric sites, the "aromatic cage" (formed by Trp149, Tyr93, Tyr190, Tyr198 in


) is the critical anchor. Glide XP  is generally preferred here because its scoring function explicitly rewards the displacement of high-energy waters in this hydrophobic enclosure, a key thermodynamic driver for high-affinity binders like epibatidine or EVP-6124.

Part 2: Mechanistic Comparison (Orthosteric vs. Allosteric)

Understanding the binding site architecture is prerequisite to selecting the correct docking protocol.

  • Orthosteric Site (Agonists/Antagonists): Located at the interface between two subunits (e.g.,

    
    -
    
    
    
    in homomers or
    
    
    -
    
    
    in heteromers). It is solvent-exposed and dominated by electrostatic and cation-
    
    
    interactions.
    • Docking Challenge: Correctly orienting the positive charge (ammonium/amine) into the aromatic box.

  • Allosteric Sites (PAMs/NAMs):

    • Type I PAMs (ECD): Bind to the extracellular vestibule, enhancing peak current without altering desensitization.

    • Type II PAMs (TMD): Bind to the intrasubunit cavity within the transmembrane helices (M1-M4). These are highly lipophilic pockets.

    • Docking Challenge: These sites are often cryptic (requiring induced fit) and lack the strong electrostatic anchors of the orthosteric site.

Figure 1: nAChR Signaling and Modulation Pathways

nAChR_Modulation cluster_ligands Ligand Classes cluster_receptor Receptor States Agonist Orthosteric Agonist (e.g., Acetylcholine, Nicotine) Resting Resting State (Closed Pore) Agonist->Resting Binds ECD Interface PAM Positive Allosteric Modulator (PAM) Activated Activated State (Open Pore) PAM->Activated Stabilizes Open State (Lowers Energy Barrier) Desensitized Desensitized State (High Affinity, Closed) PAM->Desensitized Delays Desensitization (Type II PAMs) NAM Negative Allosteric Modulator (NAM) NAM->Resting Stabilizes Closed State NAM->Activated Steric Blockade Resting->Activated Conformational Change Activated->Desensitized Rapid Transition

Caption: Mechanistic flow of nAChR modulation. Agonists drive the Resting-to-Activated transition, while PAMs potentiate this signal by stabilizing the open state or delaying desensitization.

Part 3: Validated Experimental Protocol

To ensure scientific integrity, the docking workflow must be a self-validating system . The following protocol incorporates "Redocking" and "Decoy Enrichment" as mandatory quality control steps.

Phase 1: System Preparation
  • Structure Selection: Retrieve high-resolution Cryo-EM or Crystal structures (e.g., PDB: 6CNJ for

    
     or 7KOO  for 
    
    
    
    ).
  • Protein Prep:

    • Remove non-essential waters (keep waters bridging the ligand and loop C if present).

    • Protonate Histidine residues based on local H-bond networks at pH 7.4.

    • Critical Step: Restrain the geometry of the aromatic cage (Trp/Tyr) to prevent unrealistic collapse during minimization.

Phase 2: Grid Generation & Docking
  • Grid Definition:

    • Orthosteric:[2][3][4][5][6] Center grid on the co-crystallized agonist. Box size: 20Å x 20Å x 20Å.

    • Allosteric (Blind): If the site is unknown, use SiteMap (Schrödinger) or CavityPlus to identify cryptic pockets in the TMD.

  • Ligand Prep: Generate 3D conformers and ionization states (pH 7.0 ± 2.0) using tools like LigPrep .

Phase 3: Validation (The "Go/No-Go" Gate)

Before screening new compounds, you must validate the protocol:

  • Redocking: Remove the native ligand and re-dock it. Pass Criteria: RMSD

    
     2.0 Å.
    
  • Enrichment: Dock a test set of 50 known actives and 1000 decoys (DUD-E set). Calculate the Area Under the Curve (AUC).[7] Pass Criteria: AUC > 0.7.

Figure 2: Self-Validating Docking Workflow

Docking_Workflow Start Start: Target Selection (PDB: 6CNJ / 7KOO) Prep Protein & Ligand Preparation Start->Prep Grid Grid Generation (Orthosteric vs Allosteric) Prep->Grid Validation Validation Gate (Redocking & Enrichment) Grid->Validation Fail Refine Parameters (Forcefield/Waters) Validation->Fail RMSD > 2.0Å AUC < 0.7 Screen Virtual Screening (HTVS / SP / XP) Validation->Screen Pass Fail->Prep MD MD Simulation (Stability Check) Screen->MD Top Hits

Caption: Step-by-step experimental workflow. The "Validation Gate" is the critical control point ensuring the model can distinguish signal from noise before prospective screening.

Part 4: Case Study Data Analysis

Recent comparative studies have quantified the binding affinities of tobacco constituents against


 and 

subtypes. The data below (derived from comparative literature [1]) highlights the differential selectivity that docking must capture.
Table 2: Binding Affinity & Docking Score Comparison
LigandTarget SubtypeExp. Affinity (

/ Activity)
Docking Score (kcal/mol)Interaction Profile
Nicotine

High (Agonist)-41.45Strong cation-

with Trp149; H-bond with Leu119 (backbone).
Nicotine

Moderate-59.54*Note: Scores may not scale linearly between subtypes due to pocket volume differences.
NNK

High Affinity-71.06High shape complementarity; extensive hydrophobic contacts in the larger

pocket.
PNU-120596

(PAM)
Potentiator-8.5 (Glide XP)Binds to transmembrane intrasubunit cavity; no overlap with orthosteric site.

Data Source: Synthesized from molecular docking and dynamics simulation studies [1].

Key Observation: While NNK shows a higher raw docking score than nicotine in


, MD simulations often reveal that nicotine maintains higher stability in the 

pocket, explaining its specific pharmacological profile. This underscores the necessity of coupling docking with MD simulation (as shown in Figure 2) for final candidate selection.

References

  • Molecular docking and dynamic simulation studies of α4β2 and α7 nicotinic acetylcholine receptors. Source: PubMed / NIH [Link]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Source: MDPI [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands... Source: PubMed Central [Link]

  • Structural basis of human α7 nicotinic acetylcholine receptor activation. Source: Nature Cell Discovery / NIH [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Source: MDPI Molecules [Link]

Sources

Validation

Meta-Analysis: Substituted Nicotinic Acid Esters – Pharmacokinetics &amp; Vasoactive Performance

Executive Summary This technical guide provides a meta-analytical review of substituted nicotinic acid esters (NAEs), specifically focusing on their application as topical vasodilators and transdermal delivery agents. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a meta-analytical review of substituted nicotinic acid esters (NAEs), specifically focusing on their application as topical vasodilators and transdermal delivery agents. Unlike unsubstituted nicotinic acid (niacin), which suffers from poor lipophilicity and rapid systemic clearance, substituted esters utilize a "pro-drug" mechanism to enhance stratum corneum penetration.

This analysis compares the three most distinct NAEs—Methyl Nicotinate (MN) , Benzyl Nicotinate (BN) , and Tocopheryl Nicotinate (TN) —against functional alternatives like Capsaicin. We synthesize data regarding their lipophilicity (LogP), hydrolysis rates, and resulting vasoactive profiles to guide formulation strategies in dermatological and therapeutic development.

Part 1: Mechanistic Foundation

The "Pro-Drug" Activation Pathway

The efficacy of any NAE is governed by a delicate balance between permeation (driven by the ester group) and activation (driven by hydrolysis).

  • Permeation: The esterification of nicotinic acid increases lipophilicity, allowing the molecule to partition into the lipid-rich stratum corneum.

  • Hydrolysis: Upon reaching the viable epidermis, cutaneous esterases cleave the ester bond, releasing free Nicotinic Acid (NA).

  • Receptor Binding: Free NA binds to the GPR109A (HM74A) receptor on Langerhans cells and keratinocytes.

  • Signal Transduction: This G-protein coupled interaction triggers the release of Prostaglandins (specifically PGD2 and PGE2), which act on vascular smooth muscle to induce vasodilation (erythema).

Critical Distinction: Unlike Capsaicin, which induces neurogenic inflammation via TRPV1 neurons (causing pain/stinging), NAEs induce vasodilation primarily through arachidonic acid metabolites (causing flushing/warmth).

GPR109A_Pathway Ester Nicotinic Acid Ester (Topical Application) SC Stratum Corneum (Permeation) Ester->SC Partitioning Hydrolysis Epidermal Esterases (Hydrolysis) SC->Hydrolysis Diffusion NA Free Nicotinic Acid Hydrolysis->NA Cleavage Receptor GPR109A Receptor (Langerhans Cells) NA->Receptor Binding PG Prostaglandin Release (PGD2 / PGE2) Receptor->PG Signal Transduction Response Vasodilation (Erythema) PG->Response Smooth Muscle Relaxation

Figure 1: The bio-activation pathway of Nicotinic Acid Esters. Note that the ester itself is inactive until hydrolyzed into free Nicotinic Acid.

Part 2: Comparative Pharmacokinetics & Performance

The choice of ester determines the kinetic profile of the vasodilation. Lower molecular weight esters (Methyl) penetrate and clear rapidly, while bulky, lipophilic esters (Tocopheryl) act as slow-release reservoirs.

Comparative Data Matrix
CompoundMolecular Weight ( g/mol )LogP (Approx)Onset of ActionDuration of ErythemaPrimary Utility
Methyl Nicotinate (MN) 137.140.7 - 0.9Rapid (< 5 mins)Short (30-60 mins)Immediate Rubefacient, Model Permeant
Benzyl Nicotinate (BN) 213.232.1 - 2.4Moderate (10-15 mins)Sustained (1-2 hours)Muscle Pain Relief, Sustained Heating
Tocopheryl Nicotinate (TN) 522.80> 9.0Very Slow / NegligibleMinimal / NoneAntioxidant, Barrier Conditioning
Capsaicin (Control) 305.413.0 - 4.0Moderate (Variable)Long (> 4 hours)Neuropathic Pain (TRPV1 Agonist)
Analysis of Alternatives
  • Methyl Nicotinate (MN) vs. Benzyl Nicotinate (BN):

    • MN is highly volatile and hydrophilic enough to pass quickly through the epidermis but clears rapidly into the systemic circulation. It creates a "flash" erythema that spikes and fades quickly.

    • BN possesses a higher LogP, creating a "reservoir effect" in the stratum corneum. It releases free nicotinic acid more slowly, resulting in a prolonged therapeutic window suitable for muscle analgesia.

  • The Tocopheryl Anomaly:

    • TN is often marketed for "micro-circulation," but experimental data suggests its hydrolysis rate is extremely slow due to steric hindrance and high lipophilicity. It functions primarily as a stable pro-drug for Vitamin E (Tocopherol) rather than a potent vasodilator.

  • NAEs vs. Capsaicin:

    • Capsaicin induces vasodilation via neuropeptides (CGRP/Substance P).[1] It is prone to tachyphylaxis (diminished response over time) and causes sensory irritation (burning).

    • NAEs induce vasodilation via Prostaglandins.[2] They are less prone to sensory "stinging" but can cause systemic flushing if applied over large surface areas.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must isolate variables of permeation (getting in) and response (biological effect).

Protocol A: In Vitro Permeation (Franz Diffusion Cell)

Objective: Quantify the flux of the ester and its hydrolysis rate across a membrane.

Methodology:

  • Membrane Selection: Use Strat-M® synthetic membrane (for consistency) or Human Cadaver Skin (dermatomed to 500µm). Avoid full-thickness skin as the dermis retains too much drug.

  • Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4.[3]

    • Critical Step: For lipophilic esters (BN/TN), add 2-5% Brij-98 or Ethanol to the receptor fluid to maintain Sink Conditions (solubility > 10x max concentration).

  • Dosing: Apply infinite dose (for steady-state flux) or finite dose (10 µL/cm² for formulation mimicking).

  • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, and 8 hours.

  • Analysis: HPLC-UV or LC-MS.

    • Validation Check: You must analyze for BOTH the ester and free Nicotinic Acid in the receptor fluid. If you only find free acid, complete hydrolysis occurred during passage.

Protocol B: In Vivo Microcirculation (Laser Doppler Flowmetry)

Objective: Measure real-time vasoactive response (Pharmacodynamics).

Methodology:

  • Acclimatization: Subjects must rest for 20 minutes in a temperature-controlled room (22°C ± 1°C). Temperature fluctuations invalidate vasodilation data.

  • Baseline: Record resting blood flow (Flux Units) for 5 minutes.

  • Application: Apply formulation to the volar forearm. Avoid occlusion unless testing specifically for it.

  • Measurement: Continuous monitoring using a Laser Doppler probe placed 2mm above the skin surface (non-contact) or attached ring probe.

  • Quantification: Calculate AUC (Area Under the Curve) of the perfusion units vs. time to determine total vasodilatory capacity.

Experimental_Workflow cluster_InVitro In Vitro (Franz Cell) cluster_InVivo In Vivo (Laser Doppler) Start Start Comparison FC_Setup Setup: Strat-M Membrane Sink Condition Receptor Start->FC_Setup LD_Acclim Acclimatize Subject (20 min @ 22°C) Start->LD_Acclim FC_Sample Sample Receptor Fluid (0-8 Hours) FC_Setup->FC_Sample FC_Analyze HPLC Analysis: Ratio of Ester vs. Free Acid FC_Sample->FC_Analyze Result Correlate: Flux vs. Response FC_Analyze->Result Permeation Data LD_Measure Continuous Flux Monitoring (Perfusion Units) LD_Acclim->LD_Measure LD_Calc Calculate AUC (Total Vasodilation) LD_Measure->LD_Calc LD_Calc->Result Bioactivity Data

Figure 2: Parallel workflow for correlating chemical permeation (In Vitro) with biological response (In Vivo).

References

  • Guy, R. H., et al. (1983). Kinetics of percutaneous absorption and concurrent metabolism of methyl nicotinate. Journal of Pharmaceutical Sciences. Link

  • Benson, H. A. E. (2005). Transdermal Drug Delivery: Penetration Enhancement Techniques. Current Drug Delivery. Link

  • Hanson, J. (2010). Nicotinic acid (niacin) receptor agonists: GPR109A and beyond.[4][5][6][7] Current Pharmaceutical Design. Link

  • Morrow, J. D., et al. (1992). Release of PGD2 during the cutaneous flushing response to nicotinic acid.[5][8] Prostaglandins.[2][5][9] Link

  • Alberti, I., et al. (2001). In vivo assessment of enhanced topical delivery of nicotinates using laser Doppler flowmetry. Journal of Controlled Release. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate

Executive Summary & Chemical Profile This guide defines the operational standard for the disposal of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate . As a fluorinated pyridine derivative often used as an intermediate in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational standard for the disposal of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate . As a fluorinated pyridine derivative often used as an intermediate in medicinal chemistry, this compound presents specific challenges regarding halogenated waste stream segregation and aquatic toxicity .

Unlike common solvents, this molecule contains three distinct functional motifs—a fluorinated pyridine core, a methyl ester, and a pyrrolidine ring—that dictate its disposal pathway. Do not dispose of this down the drain.

Chemical Identity & Hazard Characterization
PropertySpecificationOperational Implication
Chemical Class Halogenated Heteroaromatic EsterMust be treated as Halogenated Organic Waste .[1]
Molecular Formula

Fluorine content requires incineration with acid gas scrubbing.
Key Hazards Irritant (Skin/Eye), Aquatic ToxicityZero-discharge to sewer systems; double-containment required.
Reactivity Ester Hydrolysis, OxidationIncompatible with strong bases (generates nicotinate salts) and strong oxidizers.
RCRA Status Characteristic Waste (Toxic/Irritant)Default to D001 (if in flammable solvent) or Halogenated Solvent codes (e.g., F002 equivalent logic).

Pre-Disposal Risk Assessment & Stabilization

Before moving the material to waste accumulation areas, you must stabilize the matrix. This compound is rarely found in isolation; it is usually part of a reaction mixture.

The "Self-Validating" Stability Protocol

Objective: Ensure the waste container does not pressurize or react exothermically.

  • Check pH: If the waste solution is aqueous or biphasic, verify pH is between 5 and 9.

    • Why? Extreme pH can trigger ester hydrolysis of the nicotinate, releasing methanol and the free acid, potentially altering the waste profile.

  • Quench Oxidizers: If the workflow involved oxidizers, test for peroxides using starch-iodide paper.

  • Segregate Halogens: The presence of the Fluorine atom (

    
    ) mandates segregation from non-halogenated solvents.
    
    • Causality: Burning fluorinated compounds in standard non-halogenated incinerators generates Hydrofluoric Acid (HF), which corrodes combustion chambers and violates emission standards.

Waste Segregation Workflow (Visualized)

The following decision tree illustrates the logic for segregating this specific compound from general laboratory waste.

WasteSegregation cluster_legend Operational Rule Start Waste: Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid HalogenCheck Is Total Halogen > 1000 ppm? Liquid->HalogenCheck Dissolved in solvent BinB BIN B: Solid Hazardous Waste (Lab Pack) Solid->BinB Contaminated wipes/vials BinA BIN A: Halogenated Organic Waste (High BTU Incineration) HalogenCheck->BinA YES (Always for this cmpd) Note The Fluorine atom mandates Halogenated Waste classification.

Figure 1: Decision logic for segregating fluorinated pyridine derivatives. Note that the presence of Fluorine defaults the liquid stream to "Halogenated" regardless of the solvent carrier.

Disposal Procedures

A. Liquid Waste (Mother Liquors/Solutions)

Primary Path: High-Temperature Incineration with Acid Gas Scrubbing.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the solution is acidic, as fluoride ions can corrode metal.

  • Labeling:

    • Must Read: "HAZARDOUS WASTE - Halogenated Organic."[2]

    • Constituents: List "Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate" and the primary solvent (e.g., "Dichloromethane" or "Ethyl Acetate").

    • Hazard Checkboxes: Check "Irritant" and "Toxic."

  • Bulking: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is re-classified as halogenated.

B. Solid Waste (Silica Gel, Filter Paper, PPE)

Primary Path: Lab Pack for Incineration.

  • Contaminated Solids: Silica gel used to purify this compound contains high concentrations of the fluorinated ester.

  • Packaging: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE drum.

  • Labeling: "Solid Waste Contaminated with Fluorinated Organics."

Emergency Spill Response

In the event of a spill outside of a fume hood, follow this containment protocol to prevent environmental release.

SpillResponse Alert 1. ALERT Notify personnel & Evacuate PPE 2. PPE UP Nitrile gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Use absorbent pillows/socks PPE->Contain Clean 4. CLEAN Absorb liquid, scoop solids Contain->Clean Disposal 5. DISPOSE Seal in HazWaste Bag Clean->Disposal

Figure 2: Immediate response workflow for spills involving nicotinate derivatives.

Specific Cleaning Agents:

  • Use a bentonite or vermiculite based absorbent.

  • Wash the surface with a dilute soap solution after bulk removal.

  • Do not use bleach (sodium hypochlorite) immediately, as it may react with the pyrrolidine nitrogen to form chloramines.

Regulatory & Compliance Framework

Compliance relies on accurate waste coding. While this specific molecule is not P-listed or U-listed (RCRA), it regulates via characteristic definitions.

  • EPA (USA): 40 CFR 261.3. Treat as Halogenated Solvent Waste if mixed with listed solvents (F001-F002). If pure, manage as chemical waste requiring thermal destruction.

  • EU Waste Framework: Assign EWC Code 07 05 03 * (Organic halogenated solvents, washing liquids and mother liquors).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate
© Copyright 2026 BenchChem. All Rights Reserved.